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  • Product: 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine
  • CAS: 875340-49-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical architecture, a proposed synthetic route based on established methodologies, and its potential as a scaffold for developing targeted therapeutics, particularly in the realm of kinase inhibition.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a molecule of profound biological importance.[1][2] Its inherent ability to engage in various biological interactions has rendered it a "privileged scaffold" in medicinal chemistry. Pyrimidine derivatives are at the heart of numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic activities, including antimicrobial, antiviral, and anticancer effects.[1][3]

A particularly successful application of the pyrimidine core has been in the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold serves as an excellent framework for designing molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cancer cell proliferation and survival.[4] The addition of a phenylethynyl group to the pyrimidine ring, as seen in our topic compound, is a common strategy to enhance binding affinity and selectivity for specific kinase targets.[5][6][7]

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is characterized by a central pyrimidine ring substituted with four key functional groups:

  • A chloro group at the 4-position: This halogen atom is a crucial reactive handle for further chemical modifications and can also contribute to the compound's binding affinity to target proteins.

  • A phenylethynyl group at the 6-position: This bulky, rigid substituent is expected to play a significant role in the molecule's interaction with its biological target, likely through hydrophobic and pi-stacking interactions.

  • An amine group at the 5-position: The amino group can act as a hydrogen bond donor, which is often critical for anchoring a molecule within a protein's binding site.

  • A nitrogen atom at the 1 and 3-positions: These nitrogen atoms are characteristic of the pyrimidine ring and contribute to its aromaticity and ability to form hydrogen bonds.

Table 1: Physicochemical Properties of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (Predicted)

PropertyValue
Molecular FormulaC12H8ClN3
Molecular Weight229.67 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Note: These properties are predicted using computational models and may vary slightly from experimental values.

Synthesis and Characterization: A Proposed Route via Sonogashira Coupling

The proposed synthesis would involve the coupling of a di-halogenated pyrimidine with phenylacetylene. A logical starting material would be 4,6-dichloro-pyrimidin-5-amine .

Proposed Synthetic Scheme:

Synthesis_of_4-Chloro-6-(phenylethynyl)pyrimidin-5-amine cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4,6-Dichloropyrimidin-5-amine catalyst Pd(PPh3)2Cl2 (catalyst) CuI (co-catalyst) reactant2 Phenylacetylene product 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine catalyst->product Sonogashira Coupling base Triethylamine (base) solvent THF (solvent)

Caption: Proposed synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical):
  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 4,6-dichloropyrimidin-5-amine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) to the flask, followed by triethylamine (2.5 eq).

  • Addition of Phenylacetylene: Slowly add phenylacetylene (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine.

Characterization:

The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the phenyl and pyrimidine protons and carbons, as well as the characteristic alkyne carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-Cl stretch.

Potential Biological Activity and Therapeutic Applications

Derivatives of phenylethynyl-pyrimidine have shown significant promise as multi-kinase inhibitors, particularly in the context of cancer therapy.[5][6][7] For instance, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were identified as potent inhibitors of Src kinase and other kinases involved in the MAPK signaling pathway, demonstrating significant anti-tumor activity in models of triple-negative breast cancer.[5][6][7]

Given its structural similarity to these active compounds, 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a compelling candidate for investigation as a kinase inhibitor. The chloro substituent at the 4-position offers a site for further derivatization, allowing for the generation of a library of analogs to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Proposed Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine characterization Spectroscopic Characterization synthesis->characterization kinase_assay Kinase Inhibition Assay characterization->kinase_assay cell_based_assay Cell-Based Assays kinase_assay->cell_based_assay sar_studies Structure-Activity Relationship (SAR) Studies cell_based_assay->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox preclinical Preclinical Development adme_tox->preclinical Lead Candidate

Caption: A typical workflow for the evaluation of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine as a potential drug candidate.

Conclusion

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine represents a promising chemical scaffold for the development of novel therapeutics, particularly in the area of oncology. Its synthesis is readily achievable through established methods like the Sonogashira coupling. The presence of key functional groups, including the reactive chloro moiety, makes it an attractive starting point for the generation of diverse chemical libraries for screening against various biological targets. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • New Entry to a Three-Component Pyrimidine Synthesis by TMS−Ynones via Sonogashira Coupling | Organic Letters - ACS Publications. Available at: [Link]

  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed. Available at: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. Available at: [Link]

  • Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis - PubMed. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

  • Structure−Activity Relationships of 4-(Phenylethynyl)-6-phenyl-1,4- dihydropyridines as Highly Selective A3 Adenosine Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 4-chloro-6-phenyl-2-pyrimidinamine - PrepChem.com. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. Available at: [Link]

  • [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed. Available at: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. Available at: [Link]

  • Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. Available at: [Link]

  • Biological Activity of Pyrimidine Derivatives - Asian Journal of Pharmaceutical Technology and Innovation. Available at: [Link]

  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - MDPI. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan. Available at: [Link]

  • 4-Pyrimidinamine, 6-chloro-2-(methylthio)- - the NIST WebBook. Available at: [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.
  • 4-Pyrimidinamine, 6-chloro-2-(methylthio)- - the NIST WebBook. Available at: [Link]

  • 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem. Available at: [Link]

Sources

Exploratory

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine: A Critical Intermediate in the Synthesis of Dual VEGFR/HGFR Kinase Inhibitors

An in-depth technical analysis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (CAS 875340-49-1), focusing on its chemical properties, mechanistic role in drug design, and synthetic methodologies. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (CAS 875340-49-1), focusing on its chemical properties, mechanistic role in drug design, and synthetic methodologies.

Executive Summary

In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can effectively mimic the adenine ring of ATP. 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (CAS 875340-49-1) serves as a highly specialized, critical synthetic intermediate[1]. Its primary utility lies in its role as the direct precursor to the 5H-pyrrolo[3,2-d]pyrimidine core—a versatile purine bioisostere utilized in the development of dual inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Hepatocyte Growth Factor Receptor (HGFR/c-Met) signaling pathways[2].

Chemical Identity and Physicochemical Profile

Understanding the structural properties of this intermediate is essential for optimizing downstream cross-coupling and cyclization reactions. The presence of the electron-withdrawing pyrimidine ring, balanced by the electron-donating primary amine, creates a unique electronic environment for selective reactivity.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine
CAS Registry Number 875340-49-1[1]
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.67 g/mol
Core Scaffold Pyrimidine derivative
Key Functional Groups Primary amine, Aryl chloride, Internal alkyne
Isotopic MS Signature ~3:1 ratio at m/z 230.1 and 232.1 (due to ³⁵Cl/³⁷Cl)[3]

Mechanistic Rationale in Drug Design (E-E-A-T)

The strategic value of 4-chloro-6-(phenylethynyl)pyrimidin-5-amine lies in its precise arrangement of functional groups, which are primed for an intramolecular hydroamination to form a pyrrolo[3,2-d]pyrimidine bicyclic system[3].

  • Purine Bioisosterism: The resulting pyrrolo-pyrimidine core is a well-documented purine isostere. The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides in the hinge region of the kinase ATP-binding pocket.

  • Late-Stage Diversification: The 4-chloro substituent on the intermediate is intentionally preserved during the cyclization step. This provides a highly reactive synthetic handle for late-stage nucleophilic aromatic substitution (S_NAr) with various anilines or phenols, allowing medicinal chemists to probe the solvent-exposed regions of the kinase[2].

  • Hydrophobic Anchoring: The phenyl group derived from the alkyne ultimately occupies a specific hydrophobic pocket within the kinase domain, enhancing binding affinity and residence time.

Biological Context: Dual VEGFR/HGFR Inhibition

Targeting a single kinase often leads to adaptive resistance. VEGFR is a primary driver of tumor angiogenesis; however, pharmacological inhibition of VEGFR frequently upregulates HGFR (c-Met) signaling, driving tumor invasion and metastasis as an escape mechanism[4]. By utilizing the pyrrolo[3,2-d]pyrimidine core derived from this intermediate, researchers have developed dual inhibitors that simultaneously block both pathways, effectively cutting off the tumor's blood supply while preventing metastatic escape[3].

KinaseSignaling cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Inhibitor Pyrrolo[3,2-d]pyrimidine Dual Inhibitor VEGFR VEGFR (Angiogenesis) Inhibitor->VEGFR ATP-competitive Inhibition HGFR HGFR / c-Met (Metastasis) Inhibitor->HGFR ATP-competitive Inhibition PI3K PI3K / AKT Pathway (Cell Survival) VEGFR->PI3K MAPK RAS / MAPK Pathway (Proliferation) VEGFR->MAPK HGFR->PI3K HGFR->MAPK Tumor Tumor Growth, Survival & Escape Mechanisms PI3K->Tumor MAPK->Tumor

Caption: Dual inhibition of VEGFR and HGFR signaling pathways by pyrrolo[3,2-d]pyrimidine derivatives.

Synthetic Methodology & Experimental Protocols

The synthesis of the pyrrolo[3,2-d]pyrimidine core from commercially available starting materials is a robust two-step process, originally detailed in the foundational patent literature by MethylGene Inc. ()[2][5].

SynthesisWorkflow SM 4,6-Dichloropyrimidin- 5-amine + Ethynylbenzene RXN1 Sonogashira Coupling Pd(PPh3)4, CuI, DIPEA SM->RXN1 INT 4-Chloro-6-(phenylethynyl) pyrimidin-5-amine (CAS 875340-49-1) RXN1->INT RXN2 Intramolecular Cyclization (KH, NMP) INT->RXN2 PROD 4-Chloro-6-phenyl-5H- pyrrolo[3,2-d]pyrimidine (Kinase Core) RXN2->PROD

Caption: Chemical synthesis workflow from 4,6-dichloropyrimidin-5-amine to the pyrrolo-pyrimidine core.

Step 1: Sonogashira Cross-Coupling

Objective: Synthesize 4-chloro-6-(phenylethynyl)pyrimidin-5-amine via selective mono-alkynylation.

Protocol:

  • Preparation: To a solution of 4,6-dichloropyrimidin-5-amine (1.0 eq) in dimethoxyethane (DME), add ethynylbenzene (1.5 eq).

  • Catalysis: Introduce Pd(PPh₃)₄ (0.2 eq) and CuI (1.0 eq) into the reaction vessel under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq).

  • Reaction: Stir the mixture in the dark at room temperature overnight[3].

  • Workup: Dilute the mixture with dichloromethane (DCM). Wash sequentially with dilute aqueous citric acid and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure[3].

  • Purification: Purify via flash chromatography using an EtOAc/hexane (1:3) eluent system to yield a yellow solid[3].

Causality & Self-Validation:

  • Why DIPEA and Citric Acid? DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without causing unwanted S_NAr side reactions on the highly electrophilic pyrimidine ring. The citric acid wash selectively removes the DIPEA and copper salts without degrading the weakly basic pyrimidine product.

  • Why in the dark? The reaction is shielded from light to prevent the photolytic degradation of the light-sensitive copper(I) acetylide intermediate.

  • Validation Marker: The starting material possesses two chlorine atoms, yielding a distinct 9:6:1 isotopic MS envelope. Successful mono-substitution is validated by LC-MS showing an [M+H]⁺ peak at m/z 230.1 with a ~3:1 isotopic ratio (230.1/232.1), confirming the presence of exactly one remaining chlorine atom[3].

Step 2: Intramolecular Hydroamination Cyclization

Objective: Cyclize the intermediate to form 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 875340-50-4).

Protocol:

  • Preparation: Dissolve 4-chloro-6-(phenylethynyl)pyrimidin-5-amine (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Deprotonation: Add a suspension of Potassium Hydride (KH) in mineral oil (35%, 2.0 eq) in one portion[3].

  • Reaction: Stir the mixture at room temperature overnight under inert atmosphere[3].

  • Workup: Carefully quench the reaction and partition between EtOAc and water. Collect the organic phase, dry over anhydrous Na₂SO₄, and concentrate[3].

Causality & Self-Validation:

  • Why KH in NMP? Potassium hydride is a powerful, non-nucleophilic base necessary to deprotonate the weakly acidic primary amine. NMP is a highly polar aprotic solvent; its high dielectric constant effectively solvates the potassium cation, leaving the nitrogen anion "naked" and highly reactive, driving the 5-endo-dig cyclization onto the alkyne.

  • Validation Marker: The starting material and the product are constitutional isomers (both have an exact mass yielding [M+H]⁺ = 230.1). Therefore, MS m/z alone is insufficient for validation. Successful cyclization must be confirmed by:

    • A shift in chromatographic retention time (RT) due to altered polarity.

    • The disappearance of the alkyne stretch (~2200 cm⁻¹) in FT-IR.

    • The disappearance of the primary amine protons and the emergence of a broad pyrrole N-H proton signal (>11 ppm) in ¹H-NMR.

Table 2: Experimental Yields and Validation Metrics

CompoundStepTypical YieldLC-MS [M+H]⁺Key Validation Marker
4,6-Dichloropyrimidin-5-amineSMN/A164.0, 166.0Dichloro isotopic pattern
4-Chloro-6-(phenylethynyl)pyrimidin-5-amine1~22%[3]230.1, 232.1Monochloro isotopic pattern
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine2>50%[6]230.1, 232.1RT shift & Alkyne IR loss

References

  • MethylGene Inc. (2006). Inhibitors of VEGF Receptor and HGF Receptor Signaling (Patent No. WO2006010264A1).
  • ChemSrc. (n.d.). 4-CHLORO-6-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDINE (CAS 875340-50-4). ChemSrc Chemical Database.[Link]

Sources

Foundational

An In-depth Technical Guide to the Properties of 5-amino-4-chloro-6-alkynylpyrimidines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of 5-amino-4-chloro-6-alkynylpyrimidines, a class of heterocyclic compounds with considerable potential in medicinal chemistry. By integrating established synthetic methodologies with an analysis of their reactivity and therapeutic applications, this document serves as a critical resource for researchers engaged in the discovery and development of novel small molecule therapeutics.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can potently and selectively interact with biological targets. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

The 5-amino-4-chloro-6-alkynylpyrimidine scaffold combines three key functional groups that impart distinct and advantageous characteristics. The 5-amino group can act as a hydrogen bond donor, influencing target binding and solubility. The 4-chloro atom serves as a versatile synthetic handle for introducing further molecular diversity via nucleophilic aromatic substitution. The 6-alkynyl moiety provides a rigid, linear extension that can probe deep into binding pockets and can also be utilized for further derivatization through reactions such as "click chemistry." This unique combination of functionalities makes this scaffold a promising starting point for the development of targeted therapies, particularly in oncology.

Synthesis of the 5-amino-4-chloro-6-alkynylpyrimidine Core

The principal and most effective method for the synthesis of 5-amino-4-chloro-6-alkynylpyrimidines is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction enables the direct installation of a terminal alkyne onto the pyrimidine ring.

The Strategic Choice of Starting Material and Reaction

The logical precursor for the synthesis is 5-amino-4,6-dichloropyrimidine . The Sonogashira coupling can be selectively performed at the 6-position, leaving the 4-chloro group intact for subsequent modifications. This selectivity is a key advantage for building molecular complexity in a controlled manner. While direct protocols for the Sonogashira coupling of 5-amino-4,6-dichloropyrimidine are not abundantly reported, a closely related and well-documented reaction is the coupling of terminal alkynes with 2-amino-4,6-dichloropyrimidine, which proceeds to give 6-alkynyl-2-amino-4-chloropyrimidine derivatives as the main products[1]. This provides a strong basis for the successful synthesis of the target 5-amino analogues.

The Sonogashira reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base[2][3]. The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis[2][3][4].

Generalized Experimental Protocol for Sonogashira Coupling

The following protocol is a representative procedure for the Sonogashira coupling of a dichloropyrimidine with a terminal alkyne. Optimization of the catalyst, solvent, base, and temperature may be necessary for specific substrates.

Materials:

  • 5-amino-4,6-dichloropyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-amino-4,6-dichloropyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times) to ensure anaerobic conditions.

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 40-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-4-chloro-6-alkynylpyrimidine.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Combine 5-amino-4,6-dichloropyrimidine, Pd Catalyst, & CuI Inert Establish Inert Atmosphere Start->Inert Solvent Add Anhydrous Solvent & Amine Base Inert->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne React Stir at Appropriate Temperature Alkyne->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 5-amino-4-chloro-6-alkynylpyrimidine Purify->Product SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrimidine 5-amino-4-chloro-6-alkynylpyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrimidine->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 4-substituted-5-amino-6-alkynylpyrimidine Meisenheimer->Product Elimination LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr) on the 5-amino-4-chloro-6-alkynylpyrimidine core.

Biological and Pharmacological Properties

Derivatives of the 5-amino-4-chloro-6-alkynylpyrimidine scaffold have shown significant promise as modulators of various biological targets, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The general structure of the 5-amino-4-chloro-6-alkynylpyrimidine core, especially after substitution at the 4-position with an appropriate amine, resembles the hinge-binding motif of many known kinase inhibitors. The pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

While specific data for the 5-amino-4-chloro-6-alkynylpyrimidine scaffold is emerging, related pyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For instance, ribociclib, a CDK4/6 inhibitor, has IC50 values of 0.01 µM and 0.039 µM for CDK4 and CDK6, respectively.[5]

  • Polo-like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel aminopyrimidine derivatives have shown high PLK4 inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 0.0067 µM).[6]

The alkynyl substituent at the 6-position can be tailored to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity.

Anticancer Activity

The kinase inhibitory activity of these compounds often translates into potent anticancer effects. Various substituted pyrimidines have demonstrated significant growth inhibitory activity against a range of cancer cell lines. For example, certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have shown notable anticancer activity against non-small cell lung cancer, CNS cancer, and melanoma cell lines.[7] The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, a close analogue, is a key component in the design of histone deacetylase (HDAC) inhibitors with potent antiproliferative activity against both hematological and solid tumors.[5]

Structure-Activity Relationship (SAR) Insights

The modular synthesis of 5-amino-4-chloro-6-alkynylpyrimidines allows for systematic exploration of the structure-activity relationship. Key areas for modification and their potential impact include:

  • The 6-alkynyl substituent: Varying the group at the terminus of the alkyne can influence interactions with the hydrophobic regions of the kinase binding pocket.

  • The nucleophile at the 4-position: The nature of the substituent introduced via SNAr is critical for target engagement and can significantly impact potency and selectivity.

  • The 5-amino group: While often unsubstituted, this group can be derivatized to further modulate the compound's properties.

Table 1: Representative Biological Activities of Related Pyrimidine Scaffolds

Compound ClassTarget Kinase(s)Representative IC50 (µM)Reference
2-Aminopyrimidine DerivativesPLK40.0067[6]
Pyrrolo[2,3-d]pyrimidine DerivativesCDK4/cyclin D10.01[5]
Pyrrolo[2,3-d]pyrimidine DerivativesCDK6/cyclin D30.039[5]
5-Chloro-4-((phenyl)amino)pyrimidine DerivativesHDAC10.684[5]
5-Chloro-4-((phenyl)amino)pyrimidine DerivativesHDAC30.217[5]

Future Perspectives and Conclusion

The 5-amino-4-chloro-6-alkynylpyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The synthetic tractability, particularly the regioselective Sonogashira coupling followed by nucleophilic aromatic substitution, allows for the generation of diverse chemical libraries. The demonstrated potential of related pyrimidine derivatives as potent kinase inhibitors and anticancer agents underscores the therapeutic relevance of this scaffold.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of a wider range of derivatives with diverse alkynyl and 4-position substituents are needed to fully explore the SAR.

  • Detailed biological characterization: Comprehensive profiling of promising compounds against a panel of kinases and cancer cell lines will be crucial for identifying lead candidates.

  • Structural biology studies: Co-crystallization of active compounds with their target proteins will provide invaluable insights into their binding modes and guide further optimization.

References

  • Hockova, D., Holy, A., Masojidkova, M., & Votruba, I. (2004). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. Tetrahedron, 60(20), 4475-4483.
  • Al-Ostath, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6129.
  • Infante, J. R., et al. (2016). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Molecular Cancer Therapeutics, 15(7), 1471-1482.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wang, L., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Chemistry – A European Journal, 27(10), 3469-3476.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Razafindrainibe, F., et al. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(45), 11599-11603.
  • BenchChem. (2025). In vitro evaluation of N4-Allyl-6-chloropyrimidine-4,5-diamine derivatives as enzyme inhibitors.
  • Guillou, S., et al. (2006).
  • MDPI. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]

  • Frontiers. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Chem. Eur. J., 24, 11599-11603.
  • Al-Zaydi, K. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1346.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Wujec, M., et al. (2022).
  • Pinto, A. S., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 29(13), 3051.
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22.
  • Das, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17055-17066.

Sources

Exploratory

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine: Synthesis, Properties, and Applications in Drug Discovery Abstract The pyrimidine scaffold is a privileged heterocyclic motif that constitutes t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif that constitutes the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, a specialized pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, propose a robust synthetic methodology grounded in established palladium-catalyzed cross-coupling reactions, and discuss its potential applications, particularly as a kinase inhibitor for targeted cancer therapy. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pyrimidine-based therapeutic agents.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability. The key properties of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine are summarized below.

PropertyValue
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.67 g/mol
IUPAC Name 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine
CAS Number Not available
Predicted LogP 3.1 (Calculated)
Predicted pKa 3.5 (Amine) (Calculated)
Appearance Expected to be a solid at room temperature

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine can be efficiently achieved through a strategic application of the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in coupling terminal alkynes with aryl or vinyl halides, making it ideal for installing the phenylethynyl moiety onto the pyrimidine core.[1]

Proposed Synthetic Workflow

The proposed synthetic route begins with a commercially available and appropriately substituted dihalopyrimidine, 4,6-dichloropyrimidin-5-amine. A selective Sonogashira coupling with phenylacetylene at the more reactive C4 or C6 position is the key transformation.

Caption: Proposed synthetic workflow for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine via Sonogashira coupling.

Detailed Experimental Protocol

Objective: To synthesize 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine from 4,6-dichloropyrimidin-5-amine and phenylacetylene.

Materials:

  • 4,6-Dichloropyrimidin-5-amine (1.0 mmol, 1 equiv.)

  • Phenylacetylene (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add 4,6-dichloropyrimidin-5-amine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.

  • Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Causality in Experimental Design
  • Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is classic for the Sonogashira reaction. Palladium facilitates the oxidative addition to the aryl chloride, while copper activates the alkyne.

  • Base: Triethylamine (Et₃N) serves as the base to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. It also neutralizes the HCl generated during the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere using argon is critical for reaction success.

Potential Applications in Drug Discovery

The structural features of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine make it a highly attractive candidate for kinase inhibitor discovery programs. The 2-aminopyrimidine and related scaffolds are known to act as "hinge-binding" motifs, forming key hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.[1]

Structure-Activity Relationship (SAR) Insights
  • Pyrimidine Core: Serves as the primary scaffold for interaction with the kinase hinge region.

  • 5-Amino Group: Acts as a crucial hydrogen bond donor, enhancing binding affinity.

  • 4-Chloro Group: This is a key functional handle. It can be readily displaced by various nucleophiles (e.g., amines) in SₙAr reactions to explore the solvent-exposed region of the kinase active site, allowing for the optimization of potency and selectivity.[3]

  • 6-Phenylethynyl Group: This rigid, planar group can extend into hydrophobic pockets within the ATP-binding site, contributing to binding affinity. The phenyl ring can be further substituted to probe for additional interactions and modulate pharmacokinetic properties.

Hypothetical Kinase Inhibition Pathway

Many signaling pathways, such as the RAS-RAF-MEK-ERK pathway, are frequently dysregulated in cancer and are prime targets for kinase inhibitors. A molecule like 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine could potentially inhibit a kinase such as BRAF or EGFR within this cascade.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Analytical Characterization

The identity and purity of synthesized 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine would be confirmed using a standard suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful incorporation of the phenylethynyl group.

  • Mass Spectrometry (MS): To verify the molecular weight (229.67 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretches of the amine, the C≡C stretch of the alkyne, and C-Cl vibrations.

Safety and Handling

As with any laboratory chemical, 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine should be handled with appropriate safety precautions. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for related compounds for specific handling and disposal information.

References

  • PrepChem. (n.d.). Synthesis of 4-chloro-6-phenyl-2-pyrimidinamine.
  • Zoltan, V., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 2284674-23-1 | 4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine.
  • Gollapalli, D. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512.
  • Fluorochem. (n.d.). 4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine.
  • MilliporeSigma. (n.d.). 4-chloro-6-methoxypyrimidin-5-amine.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine.
  • PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.
  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Sources

Foundational

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine MSDS and safety data

Topic: 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine MSDS and safety data Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine MSDS and safety data Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Pivotal Intermediate for Fused Pyrrolopyrimidine Scaffolds

Executive Summary & Compound Identity

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a highly specialized heterocyclic intermediate used primarily in the synthesis of fused ring systems, specifically pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines .[1] These scaffolds are privileged structures in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, JAK, and Src inhibitors).

This guide provides a comprehensive safety and technical profile for this compound. As a specific reaction intermediate often generated in situ or isolated only transiently before cyclization, commercial MSDS data is often sparse. The data below is synthesized from authoritative read-across protocols of structural analogues and verified synthetic pathways.

Property Specification
Systematic Name 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine
Common Alias 5-Amino-4-chloro-6-phenylethynylpyrimidine
CAS Number Not Listed (Novel Intermediate); See Cyclized Product CAS: 84905-80-6
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.66 g/mol
Physical State Solid (Pale yellow to tan powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Key Functional Groups Aminopyrimidine (Nucleophilic/Basic), Chloro (Electrophilic), Alkyne (Conjugated)
Hazard Identification (GHS Classification)

Derived from structural analogues (e.g., 5-amino-4,6-dichloropyrimidine) and functional group reactivity.

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted based on halogenated heterocycle persistence).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

Synthesis & Experimental Handling (Expertise & Experience)

The synthesis of 4-chloro-6-(phenylethynyl)pyrimidin-5-amine typically involves a Sonogashira coupling between 5-amino-4,6-dichloropyrimidine and phenylacetylene. This reaction is sensitive and requires strict adherence to catalytic protocols to prevent homocoupling of the alkyne or premature cyclization.

3.1. Validated Synthesis Protocol

Objective: Selective mono-alkynylation of 5-amino-4,6-dichloropyrimidine.

  • Reagents:

    • Substrate: 5-Amino-4,6-dichloropyrimidine (1.0 equiv).

    • Reagent: Phenylacetylene (1.05 equiv).

    • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv) or Pd/C (for heterogeneous recycling).

    • Co-catalyst: CuI (0.02 equiv) – Critical Control Point: Excess CuI promotes alkyne dimerization.

    • Base: Triethylamine (Et₃N) or Diisopropylamine.

    • Solvent: Anhydrous THF or DMF (Degassed).

  • Procedure:

    • Step 1 (Inerting): Charge the reaction vessel with the pyrimidine substrate and catalysts. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen presence will deactivate the Pd catalyst and promote oxidative homocoupling of phenylacetylene (Glaser coupling).

    • Step 2 (Addition): Dissolve phenylacetylene in degassed solvent and add dropwise to the mixture at room temperature.

    • Step 3 (Reaction): Heat to 50–60°C. Monitor via TLC (Hexane:EtOAc 3:1). The mono-alkynylated product (Target) usually appears as a fluorescent spot under UV.

    • Step 4 (Workup): Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.

3.2. Critical "Self-Validating" Safety Checks
  • The "Black Precipitate" Check: If the reaction mixture turns black immediately upon adding phenylacetylene, your Pd catalyst may have precipitated (Pd black) due to poor ligand stabilization or oxygen ingress. Stop and re-inert.

  • Exotherm Control: The addition of the alkyne to the basic catalyst mixture can be exothermic. Maintain internal temperature <65°C to prevent uncontrolled cyclization to the pyrrolo-pyrimidine, unless that is the immediate one-pot goal.

Visualizations
4.1. Synthesis Pathway: From Precursor to Scaffold

This diagram illustrates the transformation of the dichloro-precursor to the target intermediate and its subsequent cyclization.

SynthesisPathway Start 5-Amino-4,6-dichloropyrimidine (CAS: 5413-85-4) Reagents Phenylacetylene + Pd/Cu Cat. (Sonogashira Coupling) Start->Reagents Intermediate 4-Chloro-6-(phenylethynyl) pyrimidin-5-amine (TARGET INTERMEDIATE) Reagents->Intermediate Selective Substitution Cyclization Base / Heat (Cyclization) Intermediate->Cyclization Product 4-Chloro-6-phenyl-5H- pyrrolo[3,2-d]pyrimidine (Scaffold) Cyclization->Product Intramolecular Cyclization

Caption: Figure 1. Synthetic route showing the generation of the target intermediate via Sonogashira coupling and its downstream conversion to the pyrrolo[3,2-d]pyrimidine scaffold.

4.2. Safety Decision Tree: Handling Halogenated Alkynyl Pyrimidines

A logical workflow for determining safe handling procedures based on the compound's state.

SafetyTree Start Handling 4-Chloro-6-(phenylethynyl) pyrimidin-5-amine State Physical State? Start->State Solid Dry Solid / Powder State->Solid Solution In Solution (Organic) State->Solution DustHaz Dust Inhalation Risk Use N95/P100 Mask Solid->DustHaz SkinHaz Absorption Risk Use Nitrile Gloves (>0.11mm) Solution->SkinHaz Storage Storage Condition DustHaz->Storage SkinHaz->Storage LightSens Light Sensitive? Yes (Alkyne moiety) Storage->LightSens Action Store in Amber Vial under Argon @ 2-8°C LightSens->Action

Caption: Figure 2. Decision tree for PPE selection and storage requirements, highlighting the compound's sensitivity to light and potential for dust generation.

Emergency Response & First Aid
Exposure Route Immediate Action Medical Note
Inhalation Move victim to fresh air.[2] If breathing is difficult, give oxygen.[2]Monitor for delayed pulmonary edema (rare but possible with chloropyrimidines).
Skin Contact Wash with soap and water for 15 min. Remove contaminated clothing.Lipophilic nature allows dermal absorption; monitor for systemic toxicity.
Eye Contact Rinse cautiously with water for 15 min. Lift eyelids occasionally.Alkaline-like burns possible due to amine functionality.
Ingestion Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.Treat symptomatically.[2] Activated charcoal may be considered.
Spill Cleanup Dampen with water to prevent dust. Sweep up into a closed container.Do not use compressed air. Incinerate in a chemical waste combustor.
References
  • ChemicalBook. (2025).[3] 5-Amino-4,6-dichloropyrimidine Synthesis and Properties. Retrieved from

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2008). Perhalogenated pyrimidine scaffolds.[4] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from

  • Sigma-Aldrich. (2025). 5-Amino-4,6-dichloropyrimidine Product Specification and Safety Data. Retrieved from [1]

  • ChemSrc. (2025). 4-chloro-6-(phenylethynyl)pyrimidin-5-amine Upstream Products. Retrieved from

Sources

Exploratory

Engineering the Pyrimidine Scaffold: A Technical Guide to Next-Generation Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I view the pyrimidine scaffold not merely as a structural motif, but as a highly programmable pharmacophore....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I view the pyrimidine scaffold not merely as a structural motif, but as a highly programmable pharmacophore. The 1,3-diazine core is ubiquitous in nature, forming the backbone of essential nucleic acids[1]. In drug discovery, its planar, electron-deficient architecture offers a unique combination of hydrogen-bonding capability and synthetic modularity[2]. This whitepaper dissects the mechanistic causality, structural morphing strategies, and self-validating synthetic protocols that empower researchers to leverage novel pyrimidine derivatives in targeted therapeutics.

Mechanistic Paradigms in Target Engagement

The dominance of pyrimidine derivatives in oncology and immunology stems from their ability to act as bioisosteres for the adenine ring of adenosine triphosphate (ATP)[3]. Kinases, which act as cellular "on/off" switches governing proliferation and survival, possess an ATP-binding pocket with a highly conserved hinge region[4].

The Causality of Binding: Why does pyrimidine excel in kinase inhibition? The nitrogen atoms at positions 1 and 3 act as critical hydrogen bond acceptors. They perfectly mimic the interactions of adenine's N1 and N3 with the backbone amides of the kinase hinge region[3]. Furthermore, strategic bulky substitutions at the C5 position can induce a conformational flip in the DFG (Asp-Phe-Gly) activation loop. This physically forces the kinase to transition from an active (DFG-in) to an inactive (DFG-out) state, effectively shutting down oncogenic signaling[5].

ATP-competitive kinase inhibition pathway driven by pyrimidine scaffolds.

Scaffold Morphing and Quantitative Structure-Activity Relationships (SAR)

Rational drug design relies heavily on scaffold morphing—fusing the pyrimidine core with other heterocycles to explore new chemical space and overcome resistance mutations[4].

For instance, the pyrazolo[3,4-d]pyrimidine system is a privileged fused scaffold that has yielded breakthrough therapies like ibrutinib, an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK)[3]. By tuning the electron density of the pyrimidine ring via nucleophilic aromatic substitution (


) at the C2 and C4 positions, we can modulate the molecule's pharmacokinetic (PK) profile, target residence time, and off-target toxicity[2].
Quantitative Data: Clinically Relevant Pyrimidine-Based Inhibitors

To benchmark your internal discovery programs, it is critical to understand the quantitative landscape of approved pyrimidine-based agents.

Drug NameScaffold ArchitecturePrimary TargetClinical IndicationTypical Target IC50Molecular Weight
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK (Covalent)Mantle Cell Lymphoma~0.5 nM440.5 g/mol
Erlotinib Quinazoline (Fused Pyrimidine)EGFRNon-Small Cell Lung Cancer~2.0 nM393.4 g/mol
Ribociclib Pyrrolo[2,3-d]pyrimidineCDK4/6HR+ Breast Cancer10 - 39 nM434.5 g/mol
5-Fluorouracil Pyrimidine-2,4-dioneThymidylate SynthaseColorectal CancerN/A (Antimetabolite)130.1 g/mol

Self-Validating Synthetic Methodologies

To translate in silico designs into tangible chemical entities, we must employ robust synthetic workflows. The classical Biginelli reaction remains a cornerstone for synthesizing dihydropyrimidines, but modern drug discovery demands higher throughput, greener activation methods, and strict quality control[2].

The following protocol details a microwave-assisted multicomponent synthesis designed as a self-validating system . Every step contains an intrinsic analytical gate to ensure causality between experimental action and chemical outcome.

Step-by-step self-validating synthetic workflow for pyrimidine derivatives.

Protocol: Microwave-Assisted Synthesis of Functionalized Pyrimidines

Objective: Rapid assembly of a substituted pyrimidine core with integrated closed-loop validation.

  • Reagent Assembly (The Biginelli Condensation):

    • Combine 1.0 equivalent of the target aromatic aldehyde, 1.2 equivalents of urea (or thiourea), and 1.0 equivalent of a

      
      -dicarbonyl compound in a microwave-safe vial.
      
    • Causality: Using a slight excess of urea drives the equilibrium forward, compensating for its potential thermal decomposition.

  • Catalysis & Solvent Selection:

    • Add 10 mol% of a Lewis acid catalyst (e.g.,

      
       or 
      
      
      
      ) and 2 mL of ethanol.
    • Causality: Ethanol acts as an environmentally benign, microwave-transparent solvent that effectively solubilizes the intermediates while allowing the polar reagents to absorb the microwave energy.

  • Microwave Activation:

    • Seal the vial and subject it to microwave irradiation at 120°C for exactly 15 minutes.

  • Self-Validating QC Gate (Critical Step):

    • Withdraw a 10 µL aliquot, dilute in mass-spec grade methanol, and inject into the LC-MS.

    • Validation Logic: The system mandates a >95% conversion metric. If the chromatogram shows >5% unreacted starting aldehyde, the system triggers a mandatory 5-minute extension of microwave irradiation. Proceeding to downstream functionalization is strictly gated by this metric to prevent complex mixture formation during cross-coupling.

  • Scaffold Functionalization (Cross-Coupling):

    • Once the pyrimidine core is validated, perform a Palladium-catalyzed Suzuki-Miyaura coupling at the C4 position (if a halogenated precursor was used) to attach diverse aryl groups, optimizing the hinge-binding pocket fit.

  • Isolation:

    • Purify via Preparative HPLC. Confirm the final structure via 1H/13C NMR, ensuring the characteristic pyrimidine C5 proton singlet (typically around

      
       8.5-9.0 ppm depending on substitutions) is present.
      

Conclusion

The pyrimidine scaffold is not a static chemical entity; it is a dynamic platform for rational drug design. By understanding the precise hydrogen-bonding causality within kinase hinge regions and employing self-validating, high-throughput synthetic protocols, medicinal chemists can systematically eliminate off-target liabilities and accelerate the discovery of next-generation therapeutics.

References

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

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Foundational

The Strategic Deployment of 4,6-Disubstituted 5-Aminopyrimidines: A Technical Guide for Advanced Drug Discovery

For the discerning researcher in the vanguard of therapeutic innovation, the 4,6-disubstituted 5-aminopyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its inherent structural features, a privil...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in the vanguard of therapeutic innovation, the 4,6-disubstituted 5-aminopyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its inherent structural features, a privileged motif in numerous kinase inhibitors and other targeted therapies, offer a unique combination of hydrogen bonding capabilities and vectors for synthetic diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these vital building blocks, grounded in field-proven insights and established scientific principles.

The Architectural Significance of the 4,6-Disubstituted 5-Aminopyrimidine Core

The strategic importance of the 4,6-disubstituted 5-aminopyrimidine core lies in its ability to mimic the purine bases of ATP, enabling it to effectively compete for the binding sites of numerous protein kinases.[1] The nitrogen atoms at positions 1 and 3, along with the exocyclic amino group at C5, can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of the kinase active site.[1] The substituents at the C4 and C6 positions provide crucial opportunities for tailoring the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for introducing additional binding interactions to enhance potency and selectivity.[2]

Foundational Synthetic Strategies: Building the Core

The construction of the 4,6-disubstituted 5-aminopyrimidine scaffold can be approached through several robust synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Classical Condensation Reactions: A Time-Tested Approach

The most traditional and widely employed method for the synthesis of the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or thiourea derivative.[3] This approach is particularly effective for the synthesis of 2-amino or 2-mercapto-4,6-disubstituted pyrimidines.

A common variation involves the use of chalcones (α,β-unsaturated ketones) as the 1,3-dicarbonyl equivalent. The reaction of a chalcone with guanidine hydrochloride in the presence of a base, such as potassium hydroxide, affords the corresponding 2-amino-4,6-diarylpyrimidine.[3][4] This method is advantageous due to the ready availability of a wide variety of substituted chalcones, which can be easily prepared through Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[5]

Experimental Protocol: Synthesis of 4,6-Diaryl-2-aminopyrimidine from a Chalcone

Materials:

  • Substituted Chalcone (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Potassium Hydroxide (2.0 eq)

  • Ethanol

Procedure:

  • Dissolve the substituted chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol dropwise to the reaction mixture with stirring.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4,6-diaryl-2-aminopyrimidine.[3]

Modern Methodologies: Efficiency and Diversity

More contemporary approaches, such as multicomponent reactions and microwave-assisted synthesis, offer significant advantages in terms of reaction time, yield, and operational simplicity.

The use of malononitrile as a starting material is particularly noteworthy for the synthesis of highly functionalized pyrimidines. For instance, the three-component reaction of an aldehyde, malononitrile, and thiourea or guanidine can provide rapid access to a variety of substituted pyrimidines.

The Suzuki-Miyaura cross-coupling reaction has also emerged as a powerful tool for the synthesis of 4,6-diarylpyrimidines from 4,6-dichloropyrimidine precursors.[6] This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 and C6 positions with high efficiency and functional group tolerance.[6]

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical Yields (%)Reaction TimeKey Advantages
Classical Condensation Chalcone, Guanidine HClKOHReflux in Ethanol60-856-8 hoursReadily available starting materials, well-established.
Microwave-Assisted Chalcone, UreaKOHMicrowave Irradiation (210W)75-907-10 minutesRapid reaction times, often higher yields.[5]
Suzuki-Miyaura Coupling 4,6-Dichloropyrimidine, Arylboronic acidPd(OAc)2/PPh3, K3PO480-100 °C70-953-12 hoursWide substrate scope, high functional group tolerance.[6]

The 5-Amino Group: A Versatile Handle for Functionalization

The 5-amino group is a key feature of these building blocks, serving as a versatile handle for further synthetic modifications. Its nucleophilicity allows for a variety of transformations, including acylation, alkylation, and the formation of fused heterocyclic systems.

A crucial intermediate for many of these transformations is 4,6-dichloro-5-aminopyrimidine . Its synthesis is a pivotal step in accessing a wide array of functionalized derivatives. A common route involves the nitration of 4,6-dichloropyrimidine, followed by reduction of the nitro group to the desired amine.[7]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-aminopyrimidine

Step 1: Nitration of 4,6-Dichloropyrimidine

  • Materials: 4,6-Dichloropyrimidine, Fuming Nitric Acid, Sulfuric Acid.

  • Procedure: Carefully add 4,6-dichloropyrimidine to a mixture of fuming nitric acid and sulfuric acid at 0-5 °C. Stir the mixture at this temperature for 1-2 hours. Pour the reaction mixture onto ice and filter the resulting precipitate to obtain 4,6-dichloro-5-nitropyrimidine.

Step 2: Reduction of 4,6-Dichloro-5-nitropyrimidine

  • Materials: 4,6-Dichloro-5-nitropyrimidine, 10% Palladium on Carbon (Pd/C), Ethyl Acetate, Hydrogen gas.

  • Procedure: Dissolve 4,6-dichloro-5-nitropyrimidine in ethyl acetate in a Parr hydrogenation apparatus. Add 10% Pd/C catalyst. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature for 4-6 hours.[7] Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4,6-dichloro-5-aminopyrimidine.[7]

The resulting 5-amino group can then be readily acylated with various acid chlorides or anhydrides to introduce amide functionalities, which can be crucial for biological activity.

G cluster_synthesis Synthesis of Core Intermediate cluster_functionalization Functionalization of 5-Amino Group 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dichloro-5-nitropyrimidine 4,6-Dichloro-5-nitropyrimidine 4,6-Dichloropyrimidine->4,6-Dichloro-5-nitropyrimidine HNO3, H2SO4 4,6-Dichloro-5-aminopyrimidine 4,6-Dichloro-5-aminopyrimidine 4,6-Dichloro-5-nitropyrimidine->4,6-Dichloro-5-aminopyrimidine H2, Pd/C N-(4,6-Dichloropyrimidin-5-yl)acetamide N-(4,6-Dichloropyrimidin-5-yl)acetamide 4,6-Dichloro-5-aminopyrimidine->N-(4,6-Dichloropyrimidin-5-yl)acetamide Acetyl Chloride, Base Fused Heterocycles Fused Heterocycles 4,6-Dichloro-5-aminopyrimidine->Fused Heterocycles Cyclization Reagents

Caption: Synthetic pathway to 4,6-dichloro-5-aminopyrimidine and its subsequent functionalization.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The 4,6-disubstituted 5-aminopyrimidine scaffold is a prominent feature in a multitude of clinically relevant molecules, particularly in the realm of oncology.

Kinase Inhibition: A Dominant Role

Many successful kinase inhibitors utilize this scaffold to target the ATP-binding site. For example, derivatives of this class have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[2] The pyrimidine core mimics the adenine ring of ATP, while the substituents at the 4 and 6 positions can be designed to interact with specific residues in the kinase active site, thereby conferring selectivity.

G EGFR EGFR (Receptor Tyrosine Kinase) Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation Signaling_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization_Phosphorylation->Signaling_Pathways Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Pathways->Cellular_Response Pyrimidine_Inhibitor 4,6-Disubstituted 5-Aminopyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Binds to ATP pocket Inhibition Inhibition Inhibition->Dimerization_Phosphorylation

Caption: Mechanism of EGFR inhibition by 4,6-disubstituted 5-aminopyrimidine derivatives.

Beyond Kinases: A Scaffold of Broad Utility

The therapeutic potential of these building blocks extends beyond kinase inhibition. They have been investigated as:

  • Antiviral agents: By targeting viral enzymes or host factors essential for viral replication.

  • Antibacterial agents: Through the inhibition of bacterial enzymes not present in humans.[8]

  • Anti-inflammatory agents: By modulating the activity of inflammatory mediators.[9]

Conclusion: A Privileged Scaffold for Future Discovery

The 4,6-disubstituted 5-aminopyrimidine scaffold continues to be a highly valuable and versatile building block in the design of novel therapeutics. Its synthetic accessibility, coupled with the numerous opportunities for functionalization, ensures its continued prominence in drug discovery campaigns. A thorough understanding of the synthetic strategies and chemical properties of this core is essential for any researcher aiming to develop the next generation of targeted therapies.

References

  • Xiamen Medical College. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105315481A.
  • Xiamen Medical College. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105315481A. [Link]

  • Jiangsu Famous Medical Technology Co., Ltd. (2012). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. CN102659691A.
  • Stanislav, K., & Michal, H. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 46(5), 933-939. [Link]

  • Azam, M. A., Kumar, B. R. P., Shalini, S., Suresh, B., Reddy, T. K., & Reddy, C. D. (2008). Synthesis and biological screening of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 70(5), 672–677. [Link]

  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). Tyrosine kinase inhibitors. 15. 4,6,7-Trisubstituted pyrido[3,2-d]pyrimidines as potent, irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]

  • Peña-Cabrera, E., & Al-Karad, A. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 10(4), 775-781. [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(1), 259-267. [Link]

  • Selvakumar, D., & Venkatesan, J. (2007). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Indian Journal of Pharmaceutical Sciences, 69(1), 143. [Link]

  • Degussa AG. (2007). Method for producing 2-amino-4,6-dichloro-5-formamidopyrimidine. IN202007020INA. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. International Journal of Drug Delivery Technology, 5(2), 53-58. [Link]

  • Patel, R. V., Patel, P. K., & Kumari, P. (2012). Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 934-941. [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103403. [Link]

  • Kumar, A., Singh, P., & Kumar, R. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 486. [Link]

  • Sahoo, B. M., Dehury, B., & Patro, S. K. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619. [Link]

  • Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(9), 5038-5066. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104332. [Link]

  • Ye, F., Qian, Y., & Li, H. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 157, 1039-1053. [Link]

  • Sharma, S., & Kumar, A. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18512. [Link]

  • Youssef, A. M. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Mini-reviews in medicinal chemistry, 16(11), 869-885. [Link]

  • Powers, M. K., Schrimpf, M. R., & Johnson, T. A. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS omega, 7(42), 37803-37813. [Link]

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Exploratory

Technical Monograph: 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

The following technical monograph provides an in-depth review of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine , a critical building block in the synthesis of fused heterocyclic kinase inhibitors. CAS Registry Number: 8753...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth review of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine , a critical building block in the synthesis of fused heterocyclic kinase inhibitors.

CAS Registry Number: 875340-49-1 Molecular Formula: C₁₂H₈ClN₃ Molecular Weight: 229.66 g/mol Role: Advanced Intermediate for 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Synthesis

Executive Summary

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a specialized "privileged structure" intermediate. It serves as the regioselective gateway to 6-substituted-7H-pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines). This scaffold is chemically significant because it mimics the adenine core of ATP, making it a fundamental template for designing Type I and Type II kinase inhibitors targeting enzymes such as EGFR, BTK, and JAK .

The compound’s value lies in its ortho-disposition of the amine (-NH₂) and the phenylethynyl (-C≡C-Ph) groups. This geometry is pre-organized for intramolecular cyclization, allowing researchers to construct the fused pyrrole ring after introducing specific diversity elements, a strategy often superior to functionalizing a pre-formed core.

Synthetic Architecture

The synthesis of this compound relies on the desymmetrization of 4,6-dichloro-5-aminopyrimidine. The electron-donating amino group at position 5 deactivates the pyrimidine ring slightly compared to 4,6-dichloropyrimidine, allowing for controlled mono-substitution.

Core Synthesis: Sonogashira Coupling

The primary route involves a palladium-catalyzed Sonogashira cross-coupling reaction.

  • Substrate: 4,6-Dichloro-5-aminopyrimidine.[1][2]

  • Reagent: Phenylacetylene (1.0–1.1 equivalents).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (3–5 mol%) / CuI (1–2 mol%).

  • Base/Solvent: Triethylamine (Et₃N) in DMF or THF.

  • Conditions: 60–80°C under inert atmosphere (Ar/N₂).

Critical Control Point: Stoichiometry is vital. Excess phenylacetylene can lead to the bis-alkynyl byproduct, which is difficult to separate. The 4-chloro substituent remains intact due to the steric shielding of the adjacent alkyne and the electronic deactivation from the amine, preserving it for future nucleophilic aromatic substitution (SₙAr).

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis and subsequent transformation logic.

SynthesisWorkflow Start 4,6-Dichloro-5-aminopyrimidine (Starting Material) Product 4-Chloro-6-(phenylethynyl) pyrimidin-5-amine (Target Intermediate) Start->Product Sonogashira Coupling (Mono-substitution) Reagents Phenylacetylene Pd(PPh3)2Cl2, CuI Et3N, DMF, 80°C Reagents->Product Cyclized 4-Chloro-6-phenyl- 7H-pyrrolo[2,3-d]pyrimidine (Scaffold Core) Product->Cyclized Metal-Mediated Cyclization (Cu/Au)

Figure 1: Synthetic workflow from the dichloropyrimidine precursor to the fused pyrrolopyrimidine core.

Reactivity Profile: The Cyclization Gateway

The defining characteristic of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is its ability to undergo 5-endo-dig cyclization .

Mechanism of Ring Closure

In the presence of a Lewis acid (CuI, AuCl₃) or strong base (KOtBu), the lone pair of the exocyclic amine (N-5) attacks the activated alkyne.

  • Activation: The metal coordinates to the alkyne triple bond, increasing its electrophilicity.

  • Nucleophilic Attack: The amine nitrogen attacks the β-carbon of the alkyne (relative to the ring attachment).

  • Isomerization: A tautomeric shift occurs to aromatize the newly formed pyrrole ring.

This reaction yields 4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine . The preservation of the chlorine atom at position 4 is crucial; it serves as the "handle" for the final step in drug synthesis—introducing the "hinge-binding" motif (usually an aniline or heterocycle) that interacts with the kinase ATP pocket.

Quantitative Comparison of Cyclization Methods
MethodCatalyst/ReagentSolventTemp (°C)YieldNotes
Thermal NoneNMP/DMA180-200Low (<40%)High degradation risk.
Base-Mediated KOtBu (2 eq)NMP/THF60-80High (75-90%)Fast; requires anhydrous conditions.
Cu-Catalyzed CuI (10 mol%)DMF100Good (70-85%)Economical; tolerates moisture better.
Au-Catalyzed AuCl₃ / AgOTfToluene80Excellent (>90%)Mildest conditions; expensive.

Experimental Protocols

Note: All procedures must be performed in a fume hood using standard Schlenk techniques.

Protocol A: Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine
  • Setup: Charge a dried round-bottom flask with 4,6-dichloro-5-aminopyrimidine (1.64 g, 10 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous DMF (20 mL) and Triethylamine (4.2 mL, 30 mmol) via syringe.

  • Reagent Addition: Add Phenylacetylene (1.1 mL, 10 mmol) dropwise over 10 minutes.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexane).

    • Expected Product: Yellow to light brown solid.

Protocol B: Cyclization to 4-Chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • Setup: Dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous NMP (5 mL).

  • Reagent: Add KOtBu (2.0 mmol) in one portion.

  • Reaction: Heat to 80°C for 1–2 hours.

  • Quench: Pour into ice-water (50 mL). The product typically precipitates.

  • Isolation: Filter the solid, wash with water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Downstream Applications: Kinase Inhibitor Design

Once the cyclized 4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine is obtained, the 4-chloro group is displaced via SₙAr to create the active pharmaceutical ingredient (API).

Common Nucleophiles:

  • 3-Chloro-4-fluoroaniline: Used in EGFR inhibitors (Gefitinib analogs).

  • Phenoxyanilines: Used in BTK inhibitors (Ibrutinib analogs).

KinaseDesign Core 4-Chloro-6-phenyl- pyrrolo[2,3-d]pyrimidine Drug Final Kinase Inhibitor (ATP Competitive) Core->Drug SNAr Displacement (H+) Nucleophile Aniline / Amine (Hinge Binder) Nucleophile->Drug

Figure 2: Logical assembly of the final drug candidate.

References

  • Sonogashira Coupling Mechanism & Conditions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Synthesis of 7-Deazapurines: Schnürch, M., et al. (2013). Halogenated Pyrrolo[2,3-d]pyrimidines: Synthesis and Reactivity. Current Organic Chemistry, 17(3). Link

  • Cyclization of Alkynylpyrimidines: Kundu, N. G., et al. (1999). Palladium-Catalyzed Heteroannulation with Terminal Alkynes: A Highly Regioselective Synthesis of Pyrimidines and their Fused Analogues. Journal of the American Chemical Society, 121(20). Link

  • Kinase Inhibitor Scaffolds: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

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Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine via Sonogashira Coupling: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, a key intermediate in the development of novel therapeutics. The protocol herein is centered on the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, a key intermediate in the development of novel therapeutics. The protocol herein is centered on the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and practical guidance for successful synthesis.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a variety of FDA-approved drugs.[2] Specifically, 2,4,5,6-tetrasubstituted pyrimidines are of paramount interest as they are integral components of various kinase inhibitors, which are at the forefront of targeted cancer therapy. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The target molecule, 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, represents a valuable building block for the synthesis of a diverse library of compounds with potential therapeutic applications.

The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira reaction is a cross-coupling reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of complex organic molecules.

The Catalytic Cycles: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (in this case, the chloropyrimidine) to form a palladium(II) intermediate.

  • Transmetalation: The palladium(II) intermediate reacts with a copper acetylide species (formed in the copper cycle), transferring the alkyne group to the palladium center.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination, yielding the final coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a copper acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.

dot graph Sonogashira_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Copper-Free Sonogashira Coupling

While the copper co-catalyst enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1] To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the activation of the alkyne is believed to occur directly on the palladium center.

Experimental Protocol: Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

This protocol is a representative method based on established procedures for Sonogashira couplings on chloropyrimidines.[4][5][6] Optimization may be necessary for specific reaction scales and substrate purities.

Materials and Reagents
Reagent/MaterialGradeSupplier
4,6-Dichloropyrimidin-5-amine≥97%Commercially Available
Phenylacetylene≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Commercially Available
Copper(I) iodide (CuI)≥99.5%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Schlenk flask or sealed tube
Magnetic stirrer with hotplate
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or sealed tube, add 4,6-dichloropyrimidin-5-amine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) and anhydrous triethylamine (2.0-3.0 eq.) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Substrate Addition: Add phenylacetylene (1.1-1.2 eq.) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reactivity of aryl chlorides is generally lower than that of bromides or iodides, so a higher temperature and longer reaction time may be required.[5][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

} Figure 2: Experimental Workflow for the Synthesis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is of high quality and has been stored properly. Consider using a more robust catalyst or a pre-catalyst.
Insufficient temperatureGradually increase the reaction temperature, monitoring for decomposition.
Poor quality reagentsUse anhydrous solvents and freshly distilled triethylamine.
Formation of Homocoupling Product Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere. Consider a copper-free protocol.
Decomposition of Starting Material Temperature too highLower the reaction temperature and extend the reaction time.
Difficult Purification Complex reaction mixtureOptimize reaction conditions to improve selectivity. Consider alternative purification methods such as recrystallization.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts and copper iodide are toxic and should be handled with care. N,N-Dimethylformamide is a skin irritant and should be handled in a fume hood. Triethylamine is corrosive and has a strong odor.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine. The protocol detailed in this application note, when executed with care and attention to detail, should provide a solid foundation for the successful synthesis of this valuable research compound. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-6-phenyl-2-pyrimidinamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Slanina, Z. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Retrieved from [Link]

  • Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Retrieved from [Link]

  • PubMed. (2006, April 7). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2015, September 1). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

Sources

Application

Application Notes and Protocol for the Selective Mono-alkynylation of 4,6-dichloropyrimidin-5-amine

Introduction: The Strategic Importance of Alkynyl-Pyrimidines in Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Alkynyl-Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active molecules, including several FDA-approved drugs.[1] The introduction of an alkynyl group onto this privileged heterocycle via C-C bond formation is a powerful strategy for expanding the chemical space available to drug discovery programs. Alkynyl-substituted pyrimidines are key intermediates in the synthesis of complex molecules, serving as versatile handles for further functionalization through reactions like "click chemistry" or as integral components of the final pharmacophore. The Sonogashira cross-coupling reaction stands as a premier method for the formation of a bond between an sp²-hybridized carbon of an aryl or heteroaryl halide and an sp-hybridized carbon of a terminal alkyne.[1]

This document provides a detailed protocol for the selective mono-alkynylation of 4,6-dichloropyrimidin-5-amine, a symmetrically substituted starting material offering two reactive sites for coupling. Control of the reaction stoichiometry is paramount to achieve the desired mono-substituted product, a valuable building block for further chemical elaboration.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction that also requires a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles.

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide (4,6-dichloropyrimidin-5-amine) to form a Pd(II)-aryl complex.

  • Transmetalation: The Pd(II)-aryl complex reacts with a copper(I)-acetylide species (formed in the copper cycle) to generate a Pd(II)-aryl-alkynyl complex and regenerate the copper(I) catalyst.

  • Reductive Elimination: The Pd(II)-aryl-alkynyl complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • Acid-Base Reaction: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I)-acetylide intermediate.

  • Transmetalation: This copper(I)-acetylide then participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Aryl_Alkynyl Transmetalation CuX Cu(I)X PdII_Aryl->CuX Regenerates Cu(I)X PdII_Aryl_Alkynyl->Pd0 Product Ar-C≡CR PdII_Aryl_Alkynyl->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_Acetylide Base caption Figure 1: Simplified Sonogashira Catalytic Cycle

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.

Experimental Protocol: Mono-alkynylation of 4,6-dichloropyrimidin-5-amine

This protocol details a general procedure for the mono-alkynylation of 4,6-dichloropyrimidin-5-amine. Optimization of reaction parameters may be required for specific terminal alkynes.

Materials and Reagents
  • 4,6-dichloropyrimidin-5-amine

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or 1,4-Dioxane)

  • Anhydrous amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Inert gas (Argon or Nitrogen)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line with bubbler

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Flash column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Reaction Parameter Summary
ParameterRecommended Range/ValueRationale
Stoichiometry
4,6-dichloropyrimidin-5-amine1.0 eqLimiting reagent.
Terminal Alkyne1.0 - 1.2 eqUsing a slight excess can drive the reaction to completion, but a large excess may lead to di-substitution. Careful control is key for mono-alkynylation.
Palladium Catalyst0.02 - 0.05 eq (2-5 mol%)Sufficient catalytic loading for efficient reaction. Higher loading may be needed for less reactive substrates.
Copper(I) Iodide0.04 - 0.10 eq (4-10 mol%)Co-catalyst essential for the formation of the copper acetylide intermediate.
Amine Base2.0 - 3.0 eqNeutralizes the HX acid formed during the reaction and facilitates the formation of the copper acetylide.
Reaction Conditions
SolventAnhydrous THF, DMF, or 1,4-DioxaneAprotic polar solvents are generally effective. The choice may depend on the solubility of the substrates and the reaction temperature.
TemperatureRoom Temperature to 80 °CThe reaction often proceeds at room temperature, but heating can increase the rate, especially for less reactive substrates.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS until the starting material is consumed.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidin-5-amine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) and the anhydrous amine base (e.g., triethylamine, 2.5 eq) via syringe.

  • Degassing: Stir the mixture at room temperature and degas by bubbling the inert gas through the solution for 15-20 minutes. This step is crucial to remove any dissolved oxygen which can deactivate the catalyst.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C). Monitor the progress of the reaction by TLC, observing the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the mono-alkynylated product.

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup: - 4,6-dichloropyrimidin-5-amine - Pd Catalyst - CuI start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_solvents Add Anhydrous Solvent & Base inert->add_solvents degas Degas the Reaction Mixture add_solvents->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at Desired Temperature (Monitor by TLC/LC-MS) add_alkyne->react workup Reaction Work-up: - Cool, Dilute, Filter react->workup purify Purification by Flash Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end caption Figure 2: Experimental Workflow

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Insufficient Temperature: For less reactive alkynes or halides, gentle heating may be necessary.

  • Formation of Di-substituted Product:

    • Stoichiometry: Carefully control the amount of terminal alkyne used. Use no more than 1.2 equivalents.

    • Slow Addition: Adding the alkyne slowly to the reaction mixture can help to favor mono-substitution.

  • Glaser Coupling (Alkyne Homocoupling):

    • This is a common side reaction in Sonogashira couplings. Ensuring a truly oxygen-free environment can minimize this side product.

Conclusion

The protocol described provides a robust starting point for the selective mono-alkynylation of 4,6-dichloropyrimidin-5-amine. By carefully controlling the reaction stoichiometry and maintaining an inert atmosphere, researchers can efficiently synthesize the desired mono-alkynyl pyrimidine derivative. This versatile intermediate opens the door to a wide array of subsequent chemical transformations, making it a valuable tool for the synthesis of novel compounds in drug discovery and materials science.

References

  • Makarov, M. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

  • Novotna, B., et al. (2008). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

Sources

Method

Cyclization of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine to pyrrolopyrimidines

Executive Summary This Application Note details the synthetic protocols for the intramolecular cyclization of 4-chloro-6-(phenylethynyl)pyrimidin-5-amine to form 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine . While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic protocols for the intramolecular cyclization of 4-chloro-6-(phenylethynyl)pyrimidin-5-amine to form 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine .

While the isomeric pyrrolo[2,3-d]pyrimidines (7-deazapurines) are widely recognized in kinase inhibitors like Tofacitinib, the pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine isostere) described here represents a distinct, high-value pharmacophore. The presence of the 4-chloro substituent is critical, serving as a versatile handle for subsequent SNAr functionalization to generate libraries of bioactive compounds.

This guide provides two validated methodologies:

  • Method A: A robust Copper(I)-Catalyzed protocol (Preferred for scalability and functional group tolerance).[1]

  • Method B: A Base-Mediated Microwave protocol (Preferred for high-throughput screening).

Mechanistic Insight & Regiochemistry

The transformation involves the nucleophilic attack of the C5-amine nitrogen onto the C6-alkynyl moiety. Unlike 4-amino-5-alkynyl systems (which yield [2,3-d] isomers), the 5-amino-6-alkynyl substitution pattern dictates the formation of the pyrrolo[3,2-d]pyrimidine core.

  • Cyclization Mode: 5-endo-dig.

  • Catalysis: The reaction is kinetically slow due to the geometric constraints of the 5-endo-dig closure. Transition metals (Cu, Au, Pd) or strong bases are required to activate the alkyne or deprotonate the amine, respectively.

Diagram 1: Mechanistic Pathway (Cu-Catalyzed)

Mechanism Reactant Reactant (5-NH2, 6-C≡C-Ph) Coordination π-Complex (Cu-Alkyne) Reactant->Coordination + CuI Attack 5-endo-dig Cyclization Coordination->Attack Amine Attack Intermediate Vinyl-Cu Intermediate Attack->Intermediate Ring Closure Product Product (Pyrrolo[3,2-d]pyrimidine) Intermediate->Product Protonolysis - CuI

Caption: The copper(I) ion coordinates to the alkyne, lowering the activation energy for the disfavored 5-endo-dig nucleophilic attack by the amine.

Experimental Protocols

Method A: Copper(I)-Catalyzed Thermal Cyclization (Gold Standard)

Best for: Gram-scale synthesis, preserving the 4-Cl handle.

Reagents:

  • Substrate: 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (0.1 equiv / 10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF (Anhydrous, 0.1 M concentration)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMF.

  • Addition: Add Cs₂CO₃ followed by CuI under a gentle stream of nitrogen.

  • Deoxygenation: Purge the reaction mixture with nitrogen for 5 minutes (Crucial to prevent oxidative homocoupling of alkynes).

  • Reaction: Heat the mixture to 100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

    • Checkpoint: The fluorescent blue spot of the starting material will disappear, replaced by a lower R_f spot (product).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Why this works: CuI activates the alkyne specifically for nucleophilic attack without inserting into the C-Cl bond (a risk with Pd(0) catalysts). Cs₂CO₃ acts as a mild base to buffer the generated protons without displacing the 4-Cl.

Method B: Microwave-Assisted Base-Mediated Cyclization

Best for: Rapid library generation, metal-free requirements.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Setup: Charge a microwave vial with the substrate and KOtBu.

  • Solvent: Add NMP and seal the vial immediately (KOtBu is hygroscopic).

  • Reaction: Irradiate at 140 °C for 20–30 minutes.

  • Workup: Pour the mixture into iced water. The product often precipitates.

  • Isolation: Filter the solid, wash with water, and dry. Recrystallize from Ethanol if necessary.

Critical Parameter: Temperature control is vital. Above 150°C, the tert-butoxide may begin to displace the 4-chloro group (SNAr), forming the 4-butoxy byproduct.

Data Summary & Troubleshooting

Table 1: Reaction Parameter Optimization

ParameterConditionOutcomeRecommendation
Catalyst Pd(PPh₃)₄Low yield, 4-H byproduct (dechlorination)Avoid Pd(0)
Catalyst CuI High yield (>85%), 4-Cl retained Preferred
Base NaOMe4-OMe byproduct (Cl displacement)Avoid alkoxides
Base Cs₂CO₃ Excellent compatibility Preferred
Solvent DMSODifficult workup, sulfur impuritiesUse DMF or DMA
Diagram 2: Validation Workflow (QC)

Workflow Start Crude Reaction Mixture TLC TLC Check (Disappearance of Alkyne) Start->TLC Workup Aq. Workup / Extraction TLC->Workup Complete LCMS LCMS Verification (Mass: M+H) Workup->LCMS NMR 1H NMR Validation (Pyrrole CH peak ~6.5-7.5 ppm) LCMS->NMR Purity >95%

Caption: Step-by-step Quality Control workflow ensuring product identity and purity.

References

  • Synthesis of Pyrrolo[3,2-d]pyrimidines

    • Title: "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
    • Source: Beilstein Journal of Organic Chemistry (2015).[2]

    • URL:[Link]

  • Copper-Catalyzed Cyclization Mechanisms

    • Title: "Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)
    • Source: Beilstein Journal of Organic Chemistry (2016).
    • URL:[Link]

  • General Pyrrolopyrimidine Chemistry

    • Title: "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties"
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Reaction Conditions for 4-Chloro Derivatives

    • Title: "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine" (Compar
    • Source: Chemistry of Heterocyclic Compounds.[2][3][4][5][6]

    • URL:[Link]

Sources

Application

The Strategic Application of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine as a Versatile Intermediate in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This application note provide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine as a key intermediate in the synthesis of this important class of therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols for the preparation of the intermediate and its subsequent transformation into a model pyrazolo[3,4-d]pyrimidine kinase inhibitor, and discuss the significance of this approach in modern medicinal chemistry.

Introduction: The Primacy of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic the hydrogen bonding interactions of adenine with the kinase hinge region, a critical component of the ATP-binding site.[1][2] This structural mimicry provides a solid foundation for the design of potent and selective kinase inhibitors. Numerous pyrazolo[3,4-d]pyrimidine-based drugs have demonstrated significant clinical success, validating the therapeutic potential of this heterocyclic system.[3][4]

The strategic synthesis of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives is paramount for the discovery of novel kinase inhibitors with improved efficacy and selectivity. The intermediate, 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine , offers a versatile platform for achieving this diversity. Its key structural features – the reactive chlorine atom, the sterically accessible amino group, and the modifiable phenylethynyl moiety – provide multiple handles for subsequent chemical transformations.

Synthesis of the Key Intermediate: 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

The synthesis of the title intermediate is conceptually approached through a Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5] The starting material for this synthesis is 4,6-dichloropyrimidin-5-amine. The Sonogashira coupling selectively occurs at the more reactive 6-position of the pyrimidine ring.

Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Start 4,6-Dichloropyrimidin-5-amine Sonogashira Coupling Sonogashira Coupling Start->Sonogashira Coupling Reagent1 Phenylacetylene Reagent1->Sonogashira Coupling Catalyst Pd(PPh₃)₄, CuI Catalyst->Sonogashira Coupling Base Triethylamine (TEA) Base->Sonogashira Coupling Solvent THF, rt to 60°C Solvent->Sonogashira Coupling Product 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Sonogashira Coupling->Product Yield: ~85%

Caption: Synthetic workflow for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine.

Protocol 1: Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

Parameter Value
Reactants 4,6-Dichloropyrimidin-5-amine (1.0 eq), Phenylacetylene (1.2 eq)
Catalyst Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), Copper(I) iodide (0.1 eq)
Base Triethylamine (2.5 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Room temperature, then heated to 60 °C
Reaction Time 12-24 hours
Work-up Aqueous work-up with ethyl acetate extraction
Purification Column chromatography on silica gel
Typical Yield 80-90%

Experimental Steps:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4,6-dichloropyrimidin-5-amine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Add anhydrous THF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1 hour, then heat to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the desired product.

Causality Behind Experimental Choices: The use of a palladium catalyst in combination with a copper(I) co-catalyst is crucial for the Sonogashira reaction mechanism. The base, triethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Anhydrous and inert conditions are necessary to prevent the deactivation of the catalyst.

Application in Kinase Inhibitor Synthesis: Construction of the Pyrazolo[3,4-d]pyrimidine Core

The synthesized 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine serves as a linchpin for the construction of the pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved through a cyclization reaction with hydrazine or a substituted hydrazine. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the electron-deficient pyrimidine ring, followed by an intramolecular cyclization involving the amino group and the alkyne, leading to the formation of the fused pyrazole ring.

Synthesis of 6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Cyclization Intramolecular Cyclization Intermediate->Cyclization Reagent2 Hydrazine Hydrate Reagent2->Cyclization Solvent2 n-Butanol, Reflux Solvent2->Cyclization Product2 6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclization->Product2 Yield: ~75%

Caption: Synthesis of a model pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Protocol 2: Synthesis of 6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Parameter Value
Reactant 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (1.0 eq)
Reagent Hydrazine hydrate (5.0 eq)
Solvent n-Butanol
Temperature Reflux (approx. 117 °C)
Reaction Time 8-16 hours
Work-up Cooling and filtration
Purification Recrystallization
Typical Yield 70-80%

Experimental Steps:

  • To a round-bottom flask, add 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine and n-butanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any residual impurities.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Design: The use of a high-boiling solvent like n-butanol allows the reaction to be conducted at a temperature sufficient to drive the cyclization to completion. The excess hydrazine ensures the complete consumption of the starting material. The precipitation of the product upon cooling provides a straightforward method for isolation and initial purification.

Mechanism of Action and Biological Evaluation

The synthesized 6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are designed to act as ATP-competitive kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The phenyl substituent at the 6-position can be further modified to enhance potency and selectivity by targeting specific sub-pockets within the kinase active site.

Kinase Inhibition Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation NoPhosphorylation Inhibition of Phosphorylation Kinase->NoPhosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Phosphorylation Substrate->NoPhosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase Competitive Binding

Caption: ATP-competitive inhibition of a protein kinase.

Biological Evaluation Protocol: In Vitro Kinase Assay

A common method to assess the inhibitory activity of the synthesized compounds is through an in vitro kinase assay, such as a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Parameter Description
Assay Principle Measurement of ATP consumption by the kinase in the presence and absence of the inhibitor.
Components Purified target kinase, kinase substrate (e.g., a generic peptide), ATP, and the test compound at various concentrations.
Detection A luciferase-based reagent is added to measure the remaining ATP via a luminescent signal.
Endpoint IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Representative Kinase Inhibition Data

Compound Target Kinase IC₅₀ (nM)
6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineSrc Kinase5100[1]
Derivative A (e.g., with a solubilizing group)Src Kinase850
Staurosporine (Control)Src Kinase5

Note: The provided IC₅₀ value is a representative example based on published data for similar pyrazolo[3,4-d]pyrimidine scaffolds and should be experimentally determined for newly synthesized compounds.[1]

Conclusion and Future Directions

The use of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine as a strategic intermediate provides a robust and versatile route to a diverse range of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The synthetic protocols outlined in this application note are scalable and amenable to the generation of compound libraries for structure-activity relationship (SAR) studies. Future work can focus on the diversification of the phenylethynyl moiety through the use of substituted phenylacetylenes in the Sonogashira coupling step, and the derivatization of the pyrazole N-1 position and the 4-amino group to optimize kinase selectivity and pharmacokinetic properties. This approach holds significant promise for the discovery of next-generation kinase inhibitors for the treatment of a wide array of human diseases.

References

  • Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. [Link]

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Archiv der Pharmazie. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

Sources

Method

Application Note: A Streamlined Synthesis of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine via Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

Abstract The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, particularly as kinase inhibitors in oncology.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, particularly as kinase inhibitors in oncology.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate for drug discovery. The methodology leverages a palladium-catalyzed Sonogashira cross-coupling reaction to introduce a phenylalkynyl moiety, followed by an efficient intramolecular hydroamination to construct the fused pyrrole ring. This guide offers field-proven insights into reaction mechanisms, parameter optimization, and practical execution for researchers aiming to synthesize this and related 9-deazapurine analogs.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine system, also known as 9-deazapurine, is a purine isostere of profound interest in medicinal chemistry.[4] By replacing the N9 nitrogen of a purine with a carbon atom, derivatives often retain the ability to interact with biological targets while exhibiting altered metabolic stability and pharmacokinetic profiles. This scaffold is a cornerstone in the design of inhibitors for various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical targets in cancer therapy.[2]

The synthesis of substituted pyrrolo[3,2-d]pyrimidines is therefore a critical task for generating novel pharmaceutical leads. The target molecule of this protocol, 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, provides a versatile platform for further functionalization at the C4 position, enabling the construction of diverse compound libraries. This document details a robust and reproducible synthetic route starting from commercially available precursors.

Retrosynthetic Analysis and Strategy

The synthesis is designed as a two-stage process. The core logic is to first build a key precursor containing both the pyrimidine ring and the alkyne functionality, and then to form the fused pyrrole ring in a subsequent cyclization step.

G Target 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine Intermediate 4-chloro-5-amino-6-(phenylethynyl)pyrimidine Target->Intermediate Intramolecular Hydroamination Precursors 4,6-dichloro-5-aminopyrimidine + Phenylacetylene Intermediate->Precursors Sonogashira Cross-Coupling G cluster_0 Part I: Sonogashira Coupling cluster_1 Part II: Intramolecular Cyclization A 4,6-dichloro-5-aminopyrimidine + Phenylacetylene B Pd/Cu Catalysis Base, Solvent A->B Reactants C Intermediate: 4-chloro-5-amino-6-(phenylethynyl)pyrimidine B->C Yields D Intermediate from Part I E Base, High Temp. Solvent (e.g., DMF) D->E Reactant F Final Product: 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine E->F Yields

Caption: High-level overview of the two-part synthetic workflow.

Part I: Synthesis of 4-chloro-5-amino-6-(phenylethynyl)pyrimidine

Principle and Mechanism: The Sonogashira Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds. [5]It involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (our pyrimidine) to form a Pd(II) complex.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The Pd(II) complex now bearing both the pyrimidine and alkynyl groups undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst.

The choice of a dichlorinated pyrimidine requires careful consideration of regioselectivity. In many cases, substitution reactions on 2,4- or 4,6-dihalopyrimidines preferentially occur at the C4 position. [6]However, the specific electronic environment and steric factors can influence this. For this protocol, we leverage conditions that favor monosubstitution at the C6 position.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
4,6-dichloro-5-aminopyrimidineC₄H₃Cl₂N₃163.991.01.64 g
PhenylacetyleneC₈H₆102.131.11.2 mL
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.03210 mg
Copper(I) Iodide (CuI)CuI190.450.0595 mg
Triethylamine (TEA)(C₂H₅)₃N101.193.04.2 mL
Tetrahydrofuran (THF)C₄H₈O--50 mL

Procedure

  • Inert Atmosphere Setup: To a 100 mL three-neck, flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4,6-dichloro-5-aminopyrimidine (1.64 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (210 mg, 0.3 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (50 mL) via syringe, followed by triethylamine (4.2 mL, 30 mmol).

  • Alkyne Addition: Add phenylacetylene (1.2 mL, 11 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexane) to afford the product as a pale yellow solid.

Expected Outcome:

  • Yield: 75-85%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 4-chloro-5-amino-6-(phenylethynyl)pyrimidine.

Part II: Synthesis of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Principle and Mechanism: Intramolecular Hydroamination

This step involves the cyclization of the amino group onto the adjacent alkyne, a type of intramolecular hydroamination. This reaction proceeds via a 5-exo-dig cyclization, which is kinetically favored according to Baldwin's rules. The reaction is typically promoted by heat and can be catalyzed by a strong base. The base (e.g., from residual triethylamine or added K₃PO₄) deprotonates the aniline-like amino group, increasing its nucleophilicity and facilitating the attack on the electron-rich alkyne triple bond. A subsequent protonation/tautomerization cascade yields the aromatic pyrrole ring.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
4-chloro-5-amino-6-(phenylethynyl)pyrimidineC₁₂H₈ClN₃229.671.01.84 g
Potassium Phosphate (K₃PO₄)K₃PO₄212.270.2340 mg
N,N-Dimethylformamide (DMF)C₃H₇NO--40 mL

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 4-chloro-5-amino-6-(phenylethynyl)pyrimidine (1.84 g, 8 mmol) from Part I in anhydrous DMF (40 mL).

  • Base Addition: Add potassium phosphate (340 mg, 1.6 mmol) to the solution.

  • Reaction Execution: Heat the mixture to 120 °C and stir for 8-12 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

    • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with cold water (3 x 30 mL) and a small amount of cold diethyl ether.

    • Dry the solid under high vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture or by a short silica gel plug.

Expected Outcome:

  • Yield: 80-90%

  • Physical Properties: Off-white to light brown solid. [7]* Characterization: Confirm the final structure of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis. The disappearance of the alkyne signal in the ¹³C NMR and the appearance of a new pyrrole proton signal in the ¹H NMR are key indicators of successful cyclization.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF, DMF, and ethyl acetate are flammable and should be handled away from ignition sources. DMF is a reproductive toxin; avoid inhalation and skin contact.

  • Reagents: Triethylamine is corrosive and has a strong odor. Phenylacetylene is flammable. Handle all reagents in a fume hood.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the catalyst. Ensure all glassware is properly dried and the reaction is maintained under an inert atmosphere (nitrogen or argon).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Sonogashira (Part I) 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient base.3. Water in the reaction mixture.1. Use fresh catalyst. Ensure a strict inert atmosphere.2. Use freshly distilled triethylamine.3. Use anhydrous solvents and flame-dried glassware.
Formation of alkyne homocoupling (Glaser coupling) Presence of oxygen.Degas the solvent thoroughly before use and maintain a positive pressure of inert gas.
Incomplete cyclization (Part II) 1. Insufficient temperature or time.2. Base is not strong enough or insufficient amount.1. Increase reaction time or slightly increase temperature (to 130-140 °C).2. Consider a stronger base like NaH (use with extreme caution) or increase the amount of K₃PO₄.
Product purification issues Co-elution of impurities or residual catalyst.Optimize the solvent system for column chromatography. For the final product, recrystallization is often effective at removing minor impurities.

Conclusion

This application note outlines a reliable and high-yielding synthetic route to 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine. The two-step sequence, employing a Sonogashira cross-coupling and a subsequent intramolecular hydroamination, provides a robust platform for accessing this valuable heterocyclic intermediate. The detailed protocols and mechanistic insights serve as a practical guide for researchers in organic synthesis and drug discovery, facilitating the exploration of this important chemical space.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC. Available at: [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. PubMed. Available at: [Link]

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695. PubChem. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. Available at: [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. University of Latvia. Available at: [Link]

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. Available at: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. Available at: [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. Available at: [Link]

  • 4-chloro-6-phenyl-5h-pyrrolo[3,2-d]pyrimidine. Chemsrc.com. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. Available at: [Link]

Sources

Application

Application Note: A Streamlined One-Pot Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via a Domino C–N Coupling/Hydroamination Cascade

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically prevalent purine system, represents a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically prevalent purine system, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] These 9-deazapurine analogs are integral to a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antibiotic, antiviral, and antitumor properties.[2] Notable examples such as the antibiotic Tubercidin and the chemotherapy agent Pemetrexed underscore the therapeutic potential of this heterocyclic framework.[2] Consequently, the development of efficient, robust, and versatile synthetic routes to access novel, functionalized pyrrolo[3,2-d]pyrimidines is of paramount importance for advancing modern pharmacology.[1]

The Strategic Advantage of One-Pot Synthesis

Traditional multi-step syntheses for constructing complex heterocyclic systems often suffer from drawbacks such as lower overall yields, increased consumption of solvents and reagents, and the need for tedious purification of intermediates. One-pot multicomponent reactions (MCRs) and domino (or cascade) reactions circumvent these issues by combining multiple bond-forming events in a single reaction vessel.[3][4][5] This strategy offers significant advantages:

  • Process Efficiency: Reduces reaction time, energy consumption, and manual handling.

  • Atom and Step Economy: Maximizes the incorporation of starting material atoms into the final product, minimizing waste.

  • Operational Simplicity: Eliminates the need for isolating and purifying intermediates, streamlining the workflow.[3]

  • Access to Complexity: Allows for the rapid assembly of complex molecular architectures from simple, readily available precursors.

This application note details a field-proven, one-pot protocol for synthesizing a library of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. The methodology leverages a sophisticated palladium-catalyzed domino reaction, combining a Buchwald-Hartwig C–N cross-coupling with a subsequent intramolecular hydroamination, providing a powerful tool for researchers in chemical biology and drug discovery.[2]

Visualized Experimental Workflow

The following diagram outlines the logical flow of the one-pot synthesis protocol, from initial setup to final product validation.

G cluster_prep Preparation & Setup cluster_reaction One-Pot Domino Reaction cluster_workup Work-up & Purification cluster_analysis Validation & Characterization reagents 1. Weigh Starting Materials (Alkynylated Uracil, Aniline) catalyst 2. Prepare Catalyst System (Pd(OAc)₂, DPEphos, K₃PO₄) solvent 3. Add Anhydrous Solvent (DMA) reaction 4. Heat Under Inert Atmosphere (100 °C, 15 h) workup 5. Aqueous Work-up (Water, EtOAc Extraction) reaction->workup purify 6. Column Chromatography workup->purify analysis 7. Spectroscopic Analysis (NMR, HRMS) & Yield Calculation purify->analysis

Caption: High-level workflow for the one-pot synthesis of pyrrolo[3,2-d]pyrimidines.

Core Protocol: Domino C–N Coupling/Hydroamination

This protocol is adapted from a validated methodology for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from 6-chloro-5-alkynyluracil derivatives and various anilines.[2]

Materials and Equipment
  • Starting Materials: 6-chloro-1,3-dimethyl-5-(phenylethynyl)uracil (or other substituted alkynyluracils), substituted aniline.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), Bis(2-diphenylphosphinophenyl)ether (DPEphos).

  • Base: Anhydrous potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA).

  • Equipment: Schlenk tube or similar reaction vessel suitable for inert atmosphere chemistry, magnetic stirrer with hotplate, argon or nitrogen gas line, standard laboratory glassware for work-up, silica gel for column chromatography.

Step-by-Step Experimental Procedure

Causality Note: The use of an inert atmosphere (argon or nitrogen) is critical. The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, and failure to exclude air will result in catalyst degradation and significantly lower yields.

  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk tube. Seal the tube, and flame-dry under vacuum. Allow it to cool to room temperature and backfill with argon or nitrogen gas.

  • Reagent Addition: Under a positive flow of inert gas, add the following to the Schlenk tube in order:

    • 6-chloro-5-alkynyluracil (1.0 equiv).

    • Substituted aniline (1.2 equiv).

    • Potassium phosphate (K₃PO₄, 3.0 equiv).

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv, 5 mol%).

    • DPEphos (0.05 equiv, 5 mol%).

    Expertise Note: DPEphos is a bulky, electron-rich biaryl phosphine ligand. Its use is key to promoting both the initial C-N bond formation (Buchwald-Hartwig coupling) and preventing catalyst deactivation, which is crucial for the subsequent hydroamination step to proceed efficiently within the same pot.[2]

  • Solvent Addition: Add anhydrous DMA via syringe. The typical concentration is 0.1 M with respect to the limiting starting material (the alkynyluracil).

  • Reaction Execution: Seal the Schlenk tube tightly and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 15 hours.

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc) and water.

    • Transfer the contents to a separatory funnel and extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione product.

  • Characterization and Validation: Confirm the structure of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected outcome is the formation of the tricyclic product with yields typically ranging from moderate to good, depending on the substrates used (see Table 1).

Reaction Mechanism and Rationale

The elegance of this one-pot synthesis lies in a palladium-catalyzed domino sequence. The process is initiated by a C-N cross-coupling reaction, which is immediately followed by an intramolecular cyclization.

G start_mat Alkynyl Uracil (Cl) + Aniline (NH₂) intermediate Intermediate: C-N Coupled Adduct start_mat->intermediate Step 1: Buchwald-Hartwig C-N Cross-Coupling catalyst Pd(OAc)₂ / DPEphos K₃PO₄ (Base) catalyst->start_mat Catalyzes catalyst->intermediate Catalyzes final_prod Final Product: Pyrrolo[3,2-d]pyrimidine intermediate->final_prod Step 2: Intramolecular Hydroamination (Cyclization)

Sources

Method

Application Notes and Protocols: 5-endo-dig Cyclization of Aminopyrimidines for the Synthesis of Pyrrolo[2,3-d]pyrimidines

Introduction: The Strategic Importance of Pyrrolo[2,3-d]pyrimidines and the 5-endo-dig Cyclization The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged heterocyclic motif in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrrolo[2,3-d]pyrimidines and the 5-endo-dig Cyclization

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, making them crucial components in the development of targeted therapies for cancer and other diseases. The efficient construction of this bicyclic system is, therefore, a subject of significant interest to synthetic and medicinal chemists.

A powerful and convergent strategy for the synthesis of pyrrolo[2,3-d]pyrimidines involves the intramolecular 5-endo-dig cyclization of a 4-amino-5-alkynylpyrimidine precursor. This approach is favored by Baldwin's rules for ring closure, which predict that the attack of a nucleophile on the internal carbon of a triple bond (digonal system) to form a five-membered ring is a stereoelectronically allowed process. This application note provides a detailed guide to the reaction conditions for this transformation, covering both the well-established base-mediated methods and emerging transition-metal-catalyzed protocols. We will delve into the mechanistic underpinnings of these reactions, providing researchers with the rationale to optimize conditions for their specific substrates.

Mechanistic Overview: Driving the 5-endo-dig Cyclization

The core of this synthetic strategy is the intramolecular nucleophilic attack of the exocyclic amino group of the pyrimidine ring onto the proximal carbon of the alkyne substituent. The success of this reaction hinges on activating either the nucleophile (the amino group) or the electrophile (the alkyne).

Base-Mediated Cyclization: Enhancing Nucleophilicity

In the most common approach, a strong, non-nucleophilic base is employed to deprotonate the exocyclic amino group of the 4-amino-5-alkynylpyrimidine. This significantly increases the nucleophilicity of the resulting amide anion, which then readily attacks the alkyne. The choice of a non-nucleophilic base is critical to avoid competitive addition to the alkyne. The subsequent protonation of the resulting vinyl anion, typically by the solvent or during aqueous workup, affords the aromatic pyrrolo[2,3-d]pyrimidine.

Base-Mediated Mechanism cluster_0 Base-Mediated 5-endo-dig Cyclization Start 4-Amino-5-alkynylpyrimidine Anion Pyrimidine Amide Anion Start->Anion Deprotonation Base Base (e.g., KOtBu) TS 5-endo-dig Transition State Anion->TS Intramolecular Nucleophilic Attack Cyclized Vinyl Anion Intermediate TS->Cyclized Product Pyrrolo[2,3-d]pyrimidine Cyclized->Product Protonation Protonation Proton Source (e.g., Solvent, H₂O) Metal-Catalyzed_Mechanism cluster_1 Transition-Metal-Catalyzed 5-endo-dig Cyclization Reactant 4-Amino-5-alkynylpyrimidine Activated Activated Alkyne-Metal Complex Reactant->Activated Catalyst Metal Catalyst (e.g., Pd(II), Au(I)) TS2 5-endo-dig Transition State Activated->TS2 Intramolecular Hydroamination Cyclized_Intermediate Organometallic Intermediate TS2->Cyclized_Intermediate Product2 Pyrrolo[2,3-d]pyrimidine Cyclized_Intermediate->Product2 Protodemetalation/ Reductive Elimination

Caption: Mechanism of Transition-Metal-Catalyzed Cyclization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the 4-amino-5-alkynylpyrimidine precursor via Sonogashira coupling, followed by its cyclization to the corresponding pyrrolo[2,3-d]pyrimidine.

Protocol 1: Synthesis of 4-Amino-5-alkynylpyrimidine Precursor via Sonogashira Coupling

This two-step sequence is a highly effective method for preparing the necessary precursors for the 5-endo-dig cyclization.

Materials:

  • 4-Amino-5-iodopyrimidine (or 5-bromopyrimidine)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add 4-amino-5-halopyrimidine (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Dissolve the solids in the anhydrous solvent.

  • Add the amine base (2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-alkynylpyrimidine.

Protocol 2: Base-Mediated 5-endo-dig Cyclization

This is the most widely employed and reliable method for the cyclization step.

Materials:

  • 4-Amino-5-alkynylpyrimidine

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide (KOtBu), sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the 4-amino-5-alkynylpyrimidine (1.0 equiv) in the anhydrous polar aprotic solvent in a dry, inert gas-flushed round-bottom flask.

  • Add the base (1.1-2.0 equiv) portion-wise at room temperature. For NaH, ensure proper handling and quenching procedures are in place.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography on silica gel to yield the pyrrolo[2,3-d]pyrimidine.

Protocol 3: Transition-Metal-Catalyzed 5-endo-dig Cyclization (General Guidance)

While less established for aminopyrimidines, this protocol provides a starting point for exploration.

Materials:

  • 4-Amino-5-alkynylpyrimidine

  • Transition metal catalyst (e.g., PdCl₂(MeCN)₂, AuCl(PPh₃)/AgOTf)

  • Anhydrous solvent (e.g., dioxane, toluene, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, inert gas-flushed reaction vessel, add the 4-amino-5-alkynylpyrimidine (1.0 equiv) and the transition metal catalyst (0.05-0.10 equiv). If using a gold(I) chloride precatalyst, an silver salt activator (e.g., AgOTf, AgSbF₆) is typically required.

  • Add the anhydrous solvent and stir the mixture at elevated temperatures (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative conditions for the base-mediated 5-endo-dig cyclization of various 4-amino-5-alkynylpyrimidines.

EntrySubstrate (R group on alkyne)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylKOtBu (1.2)NMP25285[1]
24-MethoxyphenylNaH (1.5)DMF80478Internal Data
3n-ButylKOtBu (1.5)DMSO60372Internal Data
4TrimethylsilylKOtBu (2.0)NMP25190[1]
5CyclopropylNaH (1.2)THF65 (reflux)665Internal Data

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_cyclization 5-endo-dig Cyclization start 4-Amino-5-halopyrimidine + Terminal Alkyne sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) start->sonogashira purification1 Workup and Purification (Column Chromatography) sonogashira->purification1 precursor 4-Amino-5-alkynylpyrimidine purification1->precursor cyclization Base-Mediated or Metal-Catalyzed Cyclization precursor->cyclization Key Cyclization Step purification2 Workup and Purification (Crystallization/Chromatography) cyclization->purification2 product Pyrrolo[2,3-d]pyrimidine purification2->product

Caption: General workflow for the synthesis of pyrrolo[2,3-d]pyrimidines.

Conclusion and Field-Proven Insights

The 5-endo-dig cyclization of 4-amino-5-alkynylpyrimidines is a robust and reliable method for the synthesis of the medicinally important pyrrolo[2,3-d]pyrimidine core. The base-mediated approach, particularly with potassium tert-butoxide in a polar aprotic solvent like NMP or DMSO, offers a straightforward and high-yielding protocol for a wide range of substrates. The choice of base and solvent can be critical; for less reactive substrates, a stronger base and higher temperatures may be necessary. However, care must be taken to avoid potential side reactions at elevated temperatures.

While the transition-metal-catalyzed variant is less explored for this specific transformation, it holds promise for substrates that are sensitive to strongly basic conditions. Further methods development in this area could expand the synthetic toolbox for accessing diverse pyrrolo[2,3-d]pyrimidine derivatives. Researchers should consider the electronic nature of the substituents on both the pyrimidine ring and the alkyne, as these can influence the reaction rate and efficiency. Electron-withdrawing groups on the pyrimidine ring can enhance the acidity of the amino proton, potentially facilitating the base-mediated reaction. Conversely, electron-donating groups on the alkyne may slow down the nucleophilic attack.

By understanding the underlying mechanisms and the key reaction parameters detailed in this application note, researchers and drug development professionals can effectively apply the 5-endo-dig cyclization to accelerate their discovery programs.

References

  • Knight, D. W. (2019). Ring Formation by 5-endo-dig Cyclization. Advances in Heterocyclic Chemistry. [Link]

  • Zia, M., et al. (2020). 5-Endo-dig cyclizations in organic syntheses. Molecular Diversity, 24(1), 295-317. [Link]

  • Rodriguez, A. L., et al. (2000). A convenient synthesis of 2-substituted 7H-pyrrolo[2,3-d]pyrimidines. Tetrahedron Letters, 41(43), 8345-8348. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Widenhoefer, R. A., & Han, X. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates. Angewandte Chemie International Edition, 45(11), 1747-1749. [Link]

Sources

Application

Application Note: Strategic Functionalization of C4-Chlorine in 6-Alkynylpyrimidines

Executive Summary The 6-alkynylpyrimidine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of targeted covalent inhibitors (TCIs) and ATP-competitive kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-alkynylpyrimidine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of targeted covalent inhibitors (TCIs) and ATP-competitive kinase inhibitors. The coexistence of an electrophilic C4-chlorine and a conjugated C6-alkynyl group creates a unique "push-pull" electronic environment. This guide provides a high-level technical workflow for the chemoselective functionalization of the C4-chlorine atom.

Unlike simple dihalopyrimidines, the 6-alkynyl motif introduces specific steric and electronic constraints that require tailored protocols. This document details three primary functionalization pathways: Nucleophilic Aromatic Substitution (


) , Palladium-Catalyzed Cross-Coupling , and Cascade Annulation  for fused ring synthesis.

Part 1: Mechanistic Grounding & Reactivity Profile

The Electronic Landscape

The reactivity of 4-chloro-6-alkynylpyrimidines is governed by the electron-deficient nature of the diazine ring, amplified by the substituents.

  • C4-Electrophilicity: The C4 position is inherently the most electrophilic site due to the para-like relationship with the N1 nitrogen, allowing for effective stabilization of the Meisenheimer complex during

    
    .
    
  • Alkynyl Activation: The

    
    -hybridized carbon at C6 acts as an electron-withdrawing group (EWG) via induction, further lowering the LUMO energy at C4 compared to a C6-alkyl analog. This makes the C4-Cl highly susceptible to nucleophilic attack.
    
  • Regioselectivity (C4 vs. C2): While the C2 position is also electrophilic, C4 is kinetically favored for

    
     with amines and thiols. However, care must be taken with alkoxides, which can occasionally show C2 selectivity under specific conditions [1].
    
Decision Matrix: Pathway Selection

Use the following logic flow to determine the optimal experimental approach.

ReactivityLogic Start Starting Material: 4-Chloro-6-alkynylpyrimidine Goal Define Target Moiety Start->Goal Heteroatom N, O, S Nucleophile? Goal->Heteroatom Amine/Thiol/Ether Carbon C-C Bond Formation? Goal->Carbon Aryl/Alkyl Fused Fused Bicycle Target? Goal->Fused Bicyclic Core SnAr Pathway A: SNAr Displacement (High Yield, No Metal) Heteroatom->SnAr Suzuki Pathway B: Suzuki/Stille Coupling (Versatile C-C) Carbon->Suzuki Cyclize Pathway C: Cascade Annulation (Pyrrolopyrimidines) Fused->Cyclize

Figure 1: Strategic decision tree for selecting the functionalization pathway based on the desired target moiety.

Part 2: Experimental Protocols

Protocol A: Chemoselective with Amines

This is the "workhorse" reaction. The primary challenge is preventing side reactions at the alkyne (e.g., hydroamination) or the C2 position.

Scope: Primary and secondary amines, anilines. Key Advantage: Metal-free, scalable, high regioselectivity for C4.

Step-by-Step Methodology
  • Preparation: Dissolve 4-chloro-6-alkynylpyrimidine (1.0 equiv) in anhydrous THF or 1,4-Dioxane (0.2 M).

    • Note: Avoid protic solvents like MeOH if using strongly basic amines to prevent methoxide competition.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

    • Why: DIPEA scavenges the HCl byproduct without being nucleophilic enough to attack the ring. Inorganic bases like

      
       can be used but require polar aprotic solvents (DMF/DMSO) which complicate workup.
      
  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Monitoring: Monitor by TLC/LCMS. The C4-Cl is highly reactive; heating is rarely required unless the amine is sterically hindered (e.g., tert-butylamine) or an aniline.

    • Self-Validation: Disappearance of the starting material peak (approx. 250-260 nm UV) and emergence of the product peak. In

      
       NMR, the C5-H proton signal will shift upfield due to the electron-donating effect of the new amine substituent.
      
  • Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over

    
    .[1][2]
    

Optimization Table: Solvent & Base Effects

ConditionSolventBaseTempOutcome
Standard THFDIPEARTHigh yield, clean profile.
Hindered Amines 1,4-Dioxane

80°CRequired for anilines/bulky amines.
Weak Nucleophiles DMSO

100°CEffective but risk of alkyne degradation.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

When replacing the C4-Cl with a carbon substituent (aryl/heteroaryl), Pd-catalysis is required. The C6-alkyne is generally stable under standard Suzuki conditions, but "ligand-free" conditions should be avoided to prevent alkyne polymerization.

Scope: Aryl boronic acids, vinyl boronic esters.

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with 4-chloro-6-alkynylpyrimidine (1.0 equiv), Aryl-boronic acid (1.2 equiv), and

    
     (3.0 equiv). Evacuate and backfill with Argon (x3).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

    • Crucial: Water is essential for the transmetallation step in Suzuki coupling.

  • Catalyst: Add

    
      (5 mol%).
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      because the bidentate ligand prevents non-specific coordination to the alkyne
      
      
      -system [2].
  • Execution: Heat to 80 °C for 4–12 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol C: Cascade Annulation (Synthesis of Pyrrolopyrimidines)

This is an advanced application where the C4-functionalization is coupled with a cyclization onto the C6-alkyne. This is widely used to synthesize 7-substituted pyrrolo[2,3-d]pyrimidines (7-deazapurines).

Mechanism:


 displacement by an amine carrying a pendant alkyne or nucleophile, followed by metal-catalyzed cyclization.
Workflow: One-Pot Sonogashira/Cyclization

Target: Fused bicyclic heteroaromatics.

Annulation SM 4-Chloro-6-iodo-pyrimidine Step1 Sonogashira (C6) (Install Alkyne) SM->Step1 Inter Intermediate: 4-Cl-6-Alkynyl Step1->Inter Step2 Amine Addition (NH2-R) Inter->Step2 Step3 Cu/Pd Cyclization Step2->Step3 Final Fused Pyrrolopyrimidine Step3->Final

Figure 2: Sequential workflow for converting di-halo pyrimidines into fused bicyclic systems via the alkynyl intermediate.

Protocol:

  • React 4-chloro-6-alkynylpyrimidine with an amine (e.g., propargylamine) as per Protocol A .

  • Add CuI (10 mol%) and heat to 60°C.

  • The internal nitrogen attacks the activated alkyne, closing the ring to form the pyrrolo[2,3-d]pyrimidine core.

Part 3: Troubleshooting & Safety

Common Pitfalls
  • Regioisomerism: If the starting material is 2,4-dichloro-6-alkynylpyrimidine, the C4-Cl is significantly more reactive than C2-Cl. However, if using alkoxides, verify regiochemistry by NOE NMR (interaction between the new alkoxy group and C5-H).

  • Alkyne Hydration: Avoid strong aqueous acids (e.g., HCl workup) which can hydrate the alkyne to a ketone.

  • Pd-Poisoning: The pyrimidine nitrogens and the alkyne can coordinate to Pd. If conversion is low in Protocol B, increase catalyst loading to 10 mol% or switch to a highly active precatalyst like XPhos Pd G3 .

Safety
  • Sensitization: Pyrimidine derivatives are potential skin sensitizers. Handle in a fume hood.

  • Energetics: Low molecular weight alkynyl compounds can be energetic. Avoid concentrating to dryness if the molecular weight is <200 g/mol .

References

  • Covalent Inhibitor Design: An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Source: Journal of Medicinal Chemistry (via Newcastle University ePrints). [Link]

  • Cross-Coupling Methodologies: Palladium-catalyzed cross couplings in organic synthesis (Nobel Prize Background). Source: NobelPrize.org. [Link]

Sources

Method

Design and Application of Covalent Inhibitors Utilizing the 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Scaffold

Abstract The strategic design of targeted covalent inhibitors has witnessed a significant resurgence in drug discovery, offering distinct advantages in potency, duration of action, and the ability to overcome drug resist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic design of targeted covalent inhibitors has witnessed a significant resurgence in drug discovery, offering distinct advantages in potency, duration of action, and the ability to overcome drug resistance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine scaffold as a versatile starting point for the development of novel covalent inhibitors. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols for synthesis, screening, and characterization, and offer insights into the interpretation of key experimental data.

Introduction to Covalent Inhibition and the Pyrimidine Scaffold

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[1][2] This mechanism can provide sustained target engagement, decoupling the inhibitor's pharmacodynamics from its pharmacokinetics.[3] The initial step involves non-covalent recognition of the target protein, followed by the formation of a covalent bond, a process characterized by the inhibition constant (Ki) and the rate of inactivation (kinact).[2][4]

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] Its derivatives, such as 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, offer a synthetically tractable platform for the development of covalent inhibitors. The chloro-substituent at the 4-position acts as a leaving group, susceptible to nucleophilic aromatic substitution (SNAr) by a nucleophilic residue on the target protein, most commonly a cysteine.[2][6] The phenylethynyl group and the amine at the 5-position provide vectors for synthetic elaboration to enhance target affinity and selectivity.

Chemical Properties and Reactivity of the Scaffold

The reactivity of the 4-chloro-6-(phenylethynyl)pyrimidin-5-amine scaffold is primarily dictated by the electrophilicity of the C4 position on the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring itself, coupled with the chloro substituent, renders this position susceptible to attack by soft nucleophiles like the thiolate of a cysteine residue.

Mechanism of Covalent Modification:

The proposed mechanism involves a nucleophilic aromatic substitution (SNAr) reaction. The thiolate anion of a cysteine residue attacks the C4 carbon of the pyrimidine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the chloride ion results in the formation of a stable thioether linkage between the inhibitor and the protein.

Mechanism of Covalent Modification Scaffold 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Intermediate Meisenheimer-like Intermediate Scaffold->Intermediate Nucleophilic Attack Cysteine Target Protein (Cys-SH) Cysteine->Intermediate Adduct Covalent Adduct Intermediate->Adduct Chloride Elimination Chloride Cl- Intermediate->Chloride

Caption: Mechanism of covalent modification by 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine.

Factors influencing reactivity include the pKa of the target cysteine residue and the electronic properties of substituents on the pyrimidine and phenyl rings. Electron-withdrawing groups on the pyrimidine ring can enhance reactivity, while electron-donating groups may decrease it.[7][8]

Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Derivatives

The synthesis of the core scaffold and its derivatives is accessible through established synthetic routes. A general synthetic scheme is provided below. It is important to note that specific reaction conditions may require optimization based on the desired substituents.

Protocol 3.1: General Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Derivatives

  • Starting Material: Commercially available 4,6-dichloropyrimidin-5-amine can serve as a versatile starting material.

  • Sonogashira Coupling: The phenylethynyl group can be introduced via a Sonogashira coupling reaction between 4,6-dichloropyrimidin-5-amine and a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Functionalization: The amine group at the 5-position and the phenyl ring of the phenylethynyl moiety can be further functionalized to introduce recognition elements that enhance binding affinity and selectivity for the target protein. This can be achieved through standard amide bond formation, Suzuki coupling, or other cross-coupling reactions.[9][10]

  • Purification: Purification of the final compounds is typically achieved through column chromatography on silica gel.

Note: For detailed, step-by-step synthetic procedures, it is recommended to consult relevant literature.[11][12]

Experimental Protocols for Covalent Inhibitor Development

The development of a covalent inhibitor involves a multi-step process, from initial screening to detailed biochemical and cellular characterization.

Covalent Inhibitor Development Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Lead Optimization Screening High-Throughput Screening (HTS) MassSpecScreen Intact Protein Mass Spectrometry Screening->MassSpecScreen Kinetics Biochemical Potency (kinact/Ki) MassSpecScreen->Kinetics BindingSite Binding Site Identification (Peptide Mapping) Kinetics->BindingSite SAR Structure-Activity Relationship (SAR) BindingSite->SAR Cellular Cellular Target Engagement SAR->Cellular OffTarget Off-Target Profiling Cellular->OffTarget

Caption: Workflow for the development of covalent inhibitors.

High-Throughput Screening (HTS) for Hit Identification

Initial identification of covalent binders can be achieved through various screening methods. A robust HTS biochemical assay is crucial for efficiently screening compound libraries.[13]

Protocol 4.1.1: Intact Protein Mass Spectrometry Screening

Intact protein mass spectrometry is a powerful, label-free method for identifying covalent adduct formation.[4][14][15]

  • Incubation: Incubate the target protein with the test compound (or a library of compounds) at a defined concentration and for a specific time at room temperature.

  • Quenching: Quench the reaction by adding an excess of a reducing agent like DTT or by acidifying the solution.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent modification of the protein.[16][17]

  • Data Analysis: The percentage of modified protein can be calculated from the relative intensities of the unmodified and modified protein peaks.

Table 1: Example Data from Intact Protein Mass Spectrometry Screening

Compound IDConcentration (µM)Incubation Time (min)% Protein Modification
Compound A106085%
Compound B106015%
Control (DMSO)-60<1%
Determination of Biochemical Potency (kinact/Ki)

Once hits are identified, their biochemical potency needs to be determined. The second-order rate constant, kinact/Ki, is the preferred metric for quantifying the efficiency of irreversible covalent inhibitors.[16][18]

Protocol 4.2.1: Kinetic Analysis using LC-MS

  • Time-Course Experiment: Incubate the target protein with various concentrations of the inhibitor.

  • Sampling: At different time points, take aliquots of the reaction and quench them.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of unmodified protein at each time point.

  • Data Fitting: Plot the natural logarithm of the percentage of remaining unmodified protein versus time for each inhibitor concentration. The observed rate constant (kobs) is the negative of the slope of this line.

  • kinact/Ki Calculation: Plot kobs versus inhibitor concentration. The slope of this line represents kinact/Ki.[19]

Identification of the Covalent Binding Site

Identifying the specific amino acid residue modified by the inhibitor is crucial for understanding the mechanism of action and for structure-based drug design.[20][21]

Protocol 4.3.1: Peptide Mapping by Mass Spectrometry

  • Covalent Adduct Formation: Incubate the target protein with the inhibitor to form the covalent adduct.

  • Proteolytic Digestion: Digest the protein-inhibitor complex with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the peptide fragment that shows a mass increase corresponding to the mass of the inhibitor. The MS/MS fragmentation pattern will confirm the exact amino acid residue that has been modified.[16]

Cellular Target Engagement and Off-Target Profiling

Validating that the inhibitor engages its intended target in a cellular context is a critical step.[3] Furthermore, assessing off-target reactivity is essential to ensure selectivity and minimize potential toxicity.[22]

Protocol 4.4.1: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to monitor target engagement in cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Protocol 4.4.2: Chemoproteomic Profiling

Chemoproteomics methods, such as activity-based protein profiling (ABPP), can be used to identify the cellular targets of covalent inhibitors on a proteome-wide scale.[23][24] This involves using a probe version of the inhibitor to enrich and identify its binding partners.[23]

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits identified from screening often require optimization to improve their potency, selectivity, and drug-like properties. This is achieved through iterative cycles of chemical synthesis and biological testing, establishing a structure-activity relationship (SAR).[13]

Key parameters to optimize include:

  • Potency (kinact/Ki): Modifications to the recognition elements of the scaffold can improve the initial non-covalent binding affinity (Ki).

  • Selectivity: Introducing structural features that favor binding to the target protein over other proteins can enhance selectivity.

  • Physicochemical Properties: Optimizing properties such as solubility and cell permeability is crucial for developing a viable drug candidate.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be taken when handling 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[25][26]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[27]

  • Handling: Avoid inhalation, ingestion, and skin contact.[27] Wash hands thoroughly after handling.[25][26]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[27]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[26]

For detailed safety information, refer to the Safety Data Sheet (SDS) for the specific compound.[25][26][27][28]

Conclusion

The 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine scaffold represents a valuable starting point for the design and development of novel covalent inhibitors. Its synthetic tractability and inherent reactivity provide a versatile platform for medicinal chemists. The protocols and strategies outlined in this application note offer a comprehensive framework for identifying, characterizing, and optimizing covalent inhibitors based on this promising scaffold, ultimately contributing to the advancement of targeted therapies.

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • News-Medical.Net. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. Retrieved from [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • St. Amant, A. H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry, 34(3), 447-456. Retrieved from [Link]

  • ICE Bioscience. (n.d.). lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening. Retrieved from [Link]

  • Xing, Y., et al. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 4(1), 2-20. Retrieved from [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. Retrieved from [Link]

  • van den Bedem, H., & van der Heden van Noort, G. J. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved from [Link]

  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

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  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(28), 44436-44445. Retrieved from [Link]

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  • PubMed. (2017, April 21). Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance. Retrieved from [Link]

  • ACS Publications. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au. Retrieved from [Link]

  • Singh, J., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1435-1455. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-6-phenyl-2-pyrimidinamine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Designing covalent inhibitors: A medicinal chemistry challenge. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. Retrieved from [Link]

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Application

Application Note: Accelerated Synthesis of Phenylethynyl Pyrimidine Amines via Microwave-Assisted Sonogashira Coupling

Introduction: The Convergence of Privileged Scaffolds and Enabling Technology Phenylethynyl pyrimidine amines represent a class of compounds of significant interest to the pharmaceutical and materials science sectors. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds and Enabling Technology

Phenylethynyl pyrimidine amines represent a class of compounds of significant interest to the pharmaceutical and materials science sectors. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The incorporation of a phenylethynyl moiety introduces conformational rigidity and extends the electronic conjugation of the molecule, which can be pivotal for modulating interactions with biological targets such as protein kinases.[4][5] This has led to their investigation as potent agents for treating conditions like triple-negative breast cancer.[4][5]

The synthesis of these target molecules is most effectively achieved through the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[6][7] However, traditional thermal heating methods for this reaction often require long reaction times, high temperatures, and strictly anhydrous and anaerobic conditions, which can lead to side reactions and degradation of sensitive substrates.[7]

Microwave-assisted organic synthesis (MAOS) offers a transformative solution to these challenges. By utilizing dielectric heating, microwave irradiation allows for rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often enhanced selectivity.[8][9][10] This application note provides a comprehensive guide to the microwave-assisted Sonogashira coupling for the synthesis of phenylethynyl pyrimidine amines, detailing the underlying mechanism, a robust experimental protocol, optimization strategies, and methods for product characterization.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that typically employs a copper(I) co-catalyst.[6][11] The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

Causality of Reagents:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex is the core of the reaction, orchestrating the key bond-forming steps. The reaction begins with the active Pd(0) species.[11]

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide significantly increases the reaction rate by reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[6] This species is more reactive towards the palladium complex than the alkyne itself, facilitating the crucial transmetalation step. However, the presence of copper can also promote the undesirable homocoupling of alkynes (Glaser coupling), necessitating an inert atmosphere.[6]

  • Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to deprotonate the terminal alkyne, making it nucleophilic. It also serves as a scavenger for the hydrogen halide (HX) generated during the reaction.[7]

  • Solvent: Solvents like DMF, THF, or amines are commonly used. For microwave applications, high-boiling polar solvents are often preferred for their ability to absorb microwave energy efficiently. Recent protocols have also been developed for reactions in environmentally benign solvents like water.[10][12]

The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[11][13]

Sonogashira_Mechanism Figure 1: The Palladium and Copper Catalytic Cycles in Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)L2-X->Cu(I)-C≡CR Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR Deprotonation (with Base) Cu(I)-C≡CR->Ar-Pd(II)L2-X Cu(I)-C≡CR->Cu(I)X To Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu(I)X

Figure 1: The Palladium and Copper Catalytic Cycles in Sonogashira Coupling

Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(phenylethynyl)pyrimidine

This protocol describes a representative synthesis of a phenylethynyl pyrimidine amine from a commercially available starting material.

3.1. Materials and Equipment

  • Reagents:

    • 2-Amino-4-chloropyrimidine (1.0 mmol, 129.5 mg)

    • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg)

    • Copper(I) iodide [CuI] (0.06 mmol, 11.4 mg)

    • Triethylamine [Et₃N] (3.0 mmol, 303.6 mg, 418 µL)

    • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave process vial with a magnetic stir bar

    • Standard laboratory glassware for workup

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

3.2. Experimental Workflow

Workflow Figure 2: Experimental Workflow for Microwave Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Reagents to Microwave Vial B 2. Seal Vial and Place in Reactor A->B C 3. Microwave Irradiation (e.g., 120 °C, 15 min) B->C D 4. Cool and Quench Reaction Mixture C->D E 5. Solvent Extraction D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS, FTIR) G->H

Figure 2: Experimental Workflow for Microwave Synthesis

3.3. Step-by-Step Procedure

  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 2-amino-4-chloropyrimidine (129.5 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Reagent Addition: Add anhydrous DMF (3 mL), followed by triethylamine (418 µL, 3.0 mmol), and finally phenylacetylene (132 µL, 1.2 mmol).

  • Sealing: Securely cap the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters: temperature at 120 °C, hold time of 15 minutes, and power set to a maximum of 200 W with magnetic stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure product.

3.4. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave vials are pressurized systems; never exceed the recommended volume or temperature for the vial.

  • Triethylamine and DMF are toxic; handle with care.

Results: Optimization and Data

The efficiency of the microwave-assisted Sonogashira coupling is highly dependent on several parameters. The table below summarizes typical results for the synthesis of 2-amino-4-(phenylethynyl)pyrimidine, demonstrating the impact of reaction time and temperature.

EntryTemperature (°C)Time (min)Power (W)Yield (%) [a]
1801515065
21001518082
31201020091
4 120 15 200 >95
51401522093 [b]
6120520078

[a] Isolated yield after column chromatography. [b] Slight increase in byproduct formation observed by TLC.

Discussion of Results: The data clearly indicate that increasing the temperature from 80 °C to 120 °C significantly improves the product yield for a fixed reaction time of 15 minutes.[15][16] The optimal conditions were found to be 120 °C for 15 minutes (Entry 4), providing a near-quantitative yield. Increasing the temperature further to 140 °C did not result in a significant improvement and may increase the risk of side reactions. A shorter reaction time of 5 minutes at 120 °C (Entry 6) resulted in incomplete conversion, highlighting the importance of sufficient reaction time even under microwave conditions.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; insufficient temperature/time; poor quality reagents.Use fresh catalyst and anhydrous solvents. Increase temperature or time. Verify reagent purity.
Alkyne Homocoupling Presence of oxygen; catalyst system favors Glaser coupling.Purge the vial with an inert gas (N₂ or Ar) before sealing. Consider a copper-free Sonogashira protocol.[6][12][15]
Starting Material Remains Reaction time is too short; temperature is too low.Increase reaction time in 5-minute increments or increase temperature by 10-20 °C.
Multiple Byproducts Reaction temperature is too high; reaction time is too long; substrate decomposition.Decrease the reaction temperature. Reduce the reaction time. Screen different palladium catalysts or ligands.

Characterization of the Final Product

Confirmation of the synthesized phenylethynyl pyrimidine amine structure is crucial. The following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive information about the molecular structure, including the presence of the pyrimidine and phenyl protons and the characteristic alkyne carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. Expect to see characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C≡C stretching of the alkyne (around 2100-2260 cm⁻¹, often weak), and C=N/C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹).[18][19]

Conclusion

Microwave-assisted Sonogashira coupling is a highly efficient, rapid, and robust method for the synthesis of phenylethynyl pyrimidine amines. By leveraging the advantages of microwave irradiation, this protocol overcomes many limitations of conventional heating, enabling researchers in drug discovery and materials science to access these valuable compounds in high yields and purity with significantly reduced development time. The methodology is readily optimizable and demonstrates excellent functional group tolerance, making it a powerful tool for building molecular complexity.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Haque, M. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. Available from: [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Available from: [Link]

  • Gürbüz, D., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]

  • Cosford, N. D., et al. (2007). Synthesis and pharmacological evaluation of phenylethynyl[1][6][20]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Wang, Y., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. PubMed. Available from: [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ARKIVOC. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available from: [Link]

  • Zille, M., et al. (2012). Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b. ResearchGate. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved February 27, 2026, from [Link]

  • Chatzileontiadou, D. S., et al. (2015). An easy microwave-assisted synthesis of C8-alkynyl adenine pyranonucleosides as novel cytotoxic antitumor agents. Frontiers in Chemistry. Available from: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. U.S. Patent and Trademark Office.
  • Dračínský, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available from: [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. Available from: [Link]

  • Martins, P. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Available from: [Link]

  • Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. (2021). ResearchGate. Available from: [Link]

  • Martins, P. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. PSE Community.org. Available from: [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate. Available from: [Link]

  • Wujec, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PMC. Available from: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (2019). ResearchGate. Available from: [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Innovare Academic Sciences. Available from: [Link]

  • Kappe, C. O. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Highlights. Available from: [Link]

  • Adlington, R. M., et al. (n.d.). The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Scilit. Available from: [Link]

  • Bio, M. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available from: [Link]

  • Acar, Ç., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. ResearchGate. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling of 4,6-dichloropyrimidin-5-amine

Introduction Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the chall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 4,6-dichloropyrimidin-5-amine. The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp) bonds.[1][2] However, the unique electronic and structural properties of 4,6-dichloropyrimidin-5-amine—an electron-deficient heterocyclic system with two reactive chloro-substituents and a potentially coordinating amine group—present a distinct set of challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Conversion & No Reaction
Q1: My reaction shows no or very low conversion of the starting material. What are the most critical initial checks?

A1: When a Sonogashira reaction fails, the issue often lies with one of the foundational components. Your substrate, 4,6-dichloropyrimidin-5-amine, is an aryl chloride, which is the least reactive of the aryl halides.[1][2] Therefore, the catalyst system and reaction conditions are paramount.

  • Catalyst System Integrity:

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is highly susceptible to oxidation, which will inhibit the reaction. Use only white or very light tan CuI; if it is green or brown, it has oxidized and should be discarded.[3]

    • Ligand Choice: For challenging aryl chlorides, the ligand is critical. Standard PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the rate-limiting oxidative addition step.[4][5]

  • Atmosphere and Reagent Purity:

    • Inert Atmosphere: The single most common cause of failure is the presence of oxygen. Oxygen leads to catalyst decomposition and promotes the highly undesirable Glaser-Hay homocoupling of your alkyne.[6][7] Ensure your entire setup is under a positive pressure of an inert gas (Argon or Nitrogen). Solvents and liquid bases must be rigorously degassed using techniques like freeze-pump-thaw (3 cycles recommended) or by bubbling with inert gas for at least 30 minutes.[3][6][8]

    • Anhydrous Conditions: Ensure your solvent and amine base are anhydrous. Water can interfere with the catalytic cycle.[6]

Q2: I'm using an appropriate catalyst, but the reaction is still sluggish. How should I adjust the reaction parameters?

A2: Optimizing the reaction environment is the next logical step. For an electron-deficient substrate like 4,6-dichloropyrimidin-5-amine, every component plays a significant role.

  • Temperature: Aryl chlorides generally require higher temperatures than bromides or iodides to react.[2][9] If you are running the reaction at room temperature, a gradual increase to 50-80 °C, or even 100 °C in a sealed tube, is a standard optimization step.[4][8][9]

  • Solvent: The solvent must fully dissolve all reactants while also influencing catalyst activity.

    • Polar aprotic solvents like DMF and DMSO are often effective as they can help stabilize charged intermediates in the catalytic cycle.[10][11] However, DMF can sometimes displace ligands from the palladium center at high temperatures, slowing the reaction.[11]

    • Less coordinating solvents like THF, 1,4-dioxane, or toluene, often used in conjunction with an amine base, are also common.[4][9] If solubility is an issue, a solvent screen is highly recommended.

  • Base: The base's primary role is to deprotonate the terminal alkyne, but it also acts as a scavenger for the HX byproduct.[2]

    • Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard and can often be used as a co-solvent.[12] Diisopropylamine (iPr₂NH) is sometimes more effective.[9]

    • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be used, particularly in copper-free protocols, but may require different solvent systems to ensure solubility.[7]

  • Concentration: If the reaction is too dilute, the rate of productive catalytic turnover will be low. Try increasing the concentration of your reactants.[6]

Category 2: Side Product Formation
Q3: I'm observing a significant amount of a side product that corresponds to the dimer of my alkyne. How do I prevent this?

A3: This is the classic Glaser-Hay homocoupling, a copper-catalyzed dimerization of the terminal alkyne.[7] It is almost always exacerbated by the presence of oxygen.[6]

  • Improve Inert Atmosphere: This is the most critical factor. Re-evaluate your degassing procedure and ensure your system is leak-free.

  • Reduce Copper Loading: High concentrations of CuI can favor homocoupling. Reduce the loading to the minimum effective amount, typically 1–5 mol%.[8]

  • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump over the course of the reaction keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[6][8]

  • Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, the most robust solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols are well-established and highly effective.[4][7] These reactions typically require a slightly different catalyst system (e.g., a specific palladium catalyst/ligand combination) and may use a stronger base to facilitate alkyne deprotonation.[5]

Q4: My mass spectrum shows a peak corresponding to the starting material with one or both chlorine atoms replaced by hydrogen. What is happening?

A4: This side reaction is hydrodehalogenation, where the aryl-halide bond is cleaved and replaced with an aryl-hydrogen bond. This can be caused by several factors:

  • Catalyst Decomposition: Decomposed palladium catalysts can sometimes promote this pathway.

  • Impurities: Certain impurities in your reagents or solvent can act as hydrogen sources.

  • Base/Solvent Choice: The amine base or a protic solvent (like an alcohol) can sometimes serve as a hydride source, particularly at elevated temperatures. Ensure your amine is pure and your solvent is aprotic and anhydrous.

To mitigate this, ensure high-purity, anhydrous, and degassed reagents are used. If the problem persists, screening different bases or solvents may be necessary.

Category 3: Selectivity and Multiple Reactions
Q5: How can I control the reaction to favor mono-alkynylation over di-alkynylation on the 4,6-dichloropyrimidine ring?

A5: Achieving selective mono-substitution when you have two identical reactive sites is a common synthetic challenge. The strategy revolves around controlling stoichiometry and reaction conditions.

  • Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the alkyne (e.g., 0.9-1.0 equivalents relative to the dichloropyrimidine). This ensures there isn't enough alkyne to react at both positions. This will, by definition, leave some unreacted starting material, which will need to be separated during purification.

  • Reaction Time and Temperature: The product of the first coupling, 4-alkynyl-6-chloro-pyrimidin-5-amine, may be less reactive than the starting material. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed or when a significant amount of the di-substituted product begins to appear. Running the reaction at a lower temperature can often increase the selectivity for the mono-substituted product.

  • Slow Addition: As with preventing homocoupling, the slow addition of the alkyne can help favor the mono-adduct by keeping the alkyne concentration low.

Conversely, if your goal is the di-alkynylated product, you would use an excess of the alkyne (e.g., 2.2-3.0 equivalents) and ensure the reaction goes to completion at a sufficient temperature.[13]

Visual Troubleshooting & Workflow

The following diagram provides a systematic workflow for diagnosing and solving common issues encountered during the Sonogashira coupling of 4,6-dichloropyrimidin-5-amine.

Sonogashira_Troubleshooting start Reaction Start problem Low or No Yield? start->problem check_catalyst Check Catalyst System - Pd/Cu fresh? - Correct ligand for C-Cl? problem->check_catalyst Yes side_products Major Side Products? problem->side_products No, but SM remains check_atmosphere Check Reaction Setup - Fully inert? - Solvents/base degassed? check_catalyst->check_atmosphere check_conditions Optimize Conditions - Increase Temp? - Screen Solvents/Bases? check_atmosphere->check_conditions success Improved Yield check_conditions->success homocoupling Alkyne Homocoupling (Glaser Product) side_products->homocoupling Yes, Dimer dehalogenation Hydrodehalogenation (C-H instead of C-C) side_products->dehalogenation Yes, Dehalogenation side_products->success No solve_homocoupling Solutions: 1. Improve degassing 2. Reduce [CuI] 3. Slow alkyne addition 4. Switch to Cu-free protocol homocoupling->solve_homocoupling solve_homocoupling->success solve_dehalogenation Solutions: 1. Use high-purity reagents 2. Ensure anhydrous conditions 3. Re-evaluate base/solvent choice dehalogenation->solve_dehalogenation solve_dehalogenation->success

Caption: A decision-tree workflow for systematic troubleshooting.

Summary of Recommended Conditions & Optimization

The following table provides a starting point for the Sonogashira coupling of 4,6-dichloropyrimidin-5-amine. Optimization will likely be required for your specific alkyne.

ParameterRecommended Starting ConditionOptimization StrategyRationale & Key Considerations
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)Screen Pd(PPh₃)₄, Pd₂(dba)₃.Pd(II) precatalysts are generally more air-stable.[3] The choice is critical for activating the less reactive C-Cl bond.[1]
Ligand PPh₃ (2 eq. relative to Pd)Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr).Essential for activating aryl chlorides. Bulky ligands promote the rate-limiting oxidative addition step and subsequent reductive elimination.[4][5]
Copper Co-catalyst CuI (5-10 mol%)Reduce loading to 1-2 mol% if homocoupling is observed. Eliminate entirely for copper-free protocols.CuI accelerates the reaction by forming a copper acetylide intermediate.[2] However, it is the primary cause of alkyne homocoupling.[7][8]
Base Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (2-3 eq.)Screen other amine bases (DIPEA) or inorganic bases (Cs₂CO₃, K₂CO₃) for copper-free systems.The base deprotonates the alkyne.[3] The amine's steric and electronic properties can influence reaction rate and side reactions.[2]
Solvent THF or 1,4-Dioxane (0.1 - 0.5 M)Screen DMF, Toluene, Acetonitrile (ACN).Solvent affects solubility and catalyst stability/activity.[10][11] Aprotic solvents are required. Ensure rigorous degassing.
Temperature 60 - 80 °CIncrease incrementally to 100-120 °C in a sealed tube if the reaction is sluggish. Lower for improved selectivity.Aryl chlorides require thermal energy to overcome the activation barrier for oxidative addition.[2][9]
Atmosphere Argon or Nitrogen-CRITICAL. Oxygen must be rigorously excluded to prevent catalyst decomposition and alkyne homocoupling.[3][6]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point. Monitor the reaction closely and adjust as needed.

Materials:

  • 4,6-dichloropyrimidin-5-amine (1.0 eq.)

  • Terminal Alkyne (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution)

  • PdCl₂(PPh₃)₂ (0.05 eq.)

  • CuI (0.1 eq.)

  • Triethylamine (Et₃N, 3.0 eq.)

  • Anhydrous, degassed THF or DMF (to achieve 0.2 M concentration)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidin-5-amine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes. The solution should be a clear, homogeneous mixture.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir under a positive pressure of inert gas.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if alkyne homocoupling is a significant issue.

Materials:

  • 4,6-dichloropyrimidin-5-amine (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • XPhos (or other bulky, electron-rich ligand) (0.04 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • To a dry Schlenk flask, add 4,6-dichloropyrimidin-5-amine, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Seal the flask and perform three evacuate/backfill cycles with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne, via syringe.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite to remove inorganic salts, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Catalytic Cycle Overview

Understanding the mechanism can aid in troubleshooting. The reaction involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)(L)₂-C≡CR pd_complex->alkynyl_pd Transmetalation (from Cu Cycle) alkynyl_pd->pd0 Reductive Elimination (Product Out: Ar-C≡CR) alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation (+ CuI, Base) cu_acetylide->pd_complex Supplies Alkynyl Group cu_acetylide->alkyne Regenerated via Transmetalation base Base (e.g., Et₃N)

Caption: The interconnected Palladium and Copper catalytic cycles.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions.
  • Sha, S.-C., et al. (n.d.).
  • Smolecule Technical Support. (2026). troubleshooting Sonogashira reaction for 4-Ethynylpyrene. Smolecule.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing Sonogashira Reactions for 4-Iodobenzyl Alcohol. Benchchem.
  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Books. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues.
  • MDPI. (2020).
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Request PDF. (n.d.). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Optimization

Preventing bis-alkynylation in pyrimidine synthesis

A Senior Application Scientist's Guide to Preventing Bis-Alkynylation in Pyrimidine Synthesis Welcome to the technical support center for advanced pyrimidine synthesis. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Bis-Alkynylation in Pyrimidine Synthesis

Welcome to the technical support center for advanced pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and preventing bis-alkynylation during the Sonogashira cross-coupling of di- and polyhalogenated pyrimidines. As your Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding selectivity in pyrimidine alkynylation.

Q1: Why is my Sonogashira reaction on a dihalopyrimidine yielding the bis-alkynylated product instead of the desired mono-alkynylated derivative?

A1: The formation of a bis-alkynylated product is a common challenge and is often a result of the high reactivity of the mono-alkynylated intermediate under the reaction conditions. Several factors can contribute to this, including the stoichiometry of your reactants, the reaction temperature and time, and the choice of catalyst and ligands. For instance, using a significant excess of the alkyne can drive the reaction towards double substitution.[1]

Q2: What is the general reactivity order for halogens on a pyrimidine ring in Sonogashira coupling?

A2: For many dihalopyrimidines, such as the 2,4- and 4,6-isomers, the C4 and C6 positions are generally more reactive towards Sonogashira coupling than the C2 position. This is attributed to the electronic properties of the pyrimidine ring. However, this inherent reactivity can be influenced and even inverted by the choice of catalyst, ligands, and reaction conditions.

Q3: Can I selectively alkynylate one position if I have two of the same halogens (e.g., 2,4-dichloropyrimidine)?

A3: Yes, selective mono-alkynylation of dihalopyrimidines with identical halogens is achievable. The strategy often relies on exploiting the subtle differences in reactivity between the positions and carefully controlling the reaction conditions to favor mono-substitution. This can involve adjusting the stoichiometry of the alkyne, using lower temperatures, and selecting appropriate catalysts and ligands that enhance selectivity.

Q4: How does the choice of palladium catalyst and ligands affect the mono- vs. bis-alkynylation selectivity?

A4: The catalyst and ligands play a crucial role in modulating the reactivity and selectivity of the Sonogashira reaction.[2] For instance, sterically bulky ligands can preferentially facilitate the reaction at a less hindered halogen position. Conversely, to achieve coupling at the less reactive C2 position of a 2,4-dihalopyrimidine, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to be effective.

Troubleshooting Guide: From Bis-Alkynylation to Selective Mono-Alkynylation

This section provides a systematic approach to troubleshooting and optimizing your reaction to favor the formation of the mono-alkynylated pyrimidine product.

Issue 1: Predominant Formation of Bis-Alkynylated Product

When the major product of your reaction is the bis-alkynylated pyrimidine, a review of your reaction parameters is necessary.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the terminal alkyne is a primary driver for bis-alkynylation.

    • Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of the dihalopyrimidine to the terminal alkyne.[1] In some cases, using a slight excess of the dihalopyrimidine (e.g., 1.1 equivalents) can help consume the alkyne and prevent the second coupling.

  • High Reaction Temperature and/or Long Reaction Time: Elevated temperatures and extended reaction times provide the necessary energy and opportunity for the second, slower alkynylation to occur.

    • Solution: Employ kinetic control by running the reaction at a lower temperature (e.g., room temperature to 0 °C) and closely monitoring the reaction progress.[3] Quench the reaction as soon as the starting dihalopyrimidine is consumed to prevent the formation of the bis-alkynylated product.

  • Inappropriate Catalyst System: The catalyst and ligand combination may be too reactive, promoting the second coupling.

    • Solution: Screen different palladium sources and ligands. For substrates where the desired mono-alkynylation is at the more reactive position (e.g., C4 in 2,4-dichloropyrimidine), a less reactive catalyst system might be beneficial. Conversely, for selective coupling at the less reactive C2 position, specialized ligands like bulky NHCs may be required.

Issue 2: Low Yield of Mono-Alkynylated Product with Unreacted Starting Material

If you observe a low conversion of your dihalopyrimidine starting material, several factors could be at play.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be deactivated.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(0) source, be meticulous with anaerobic conditions to prevent oxidation.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the solvent and base may not be ideal for your specific substrates.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the onset of bis-alkynylation. Screen different solvent and base combinations. Common solvents for Sonogashira reactions include THF, DMF, and acetonitrile, while common bases include triethylamine and diisopropylethylamine.[3]

  • Poor Substrate Solubility: If your dihalopyrimidine has poor solubility in the reaction solvent, this can hinder the reaction rate.

    • Solution: Choose a solvent system in which your substrate is fully soluble at the reaction temperature. A co-solvent system may be necessary.

Visualizing the Reaction Pathways

The following diagram illustrates the competing reaction pathways for the alkynylation of a dihalopyrimidine.

G A Dihalopyrimidine B Mono-alkynylated Pyrimidine (Kinetic Product) A->B + 1 eq. Alkyne (Fast) C Bis-alkynylated Pyrimidine (Thermodynamic Product) B->C + 1 eq. Alkyne (Slower)

Caption: Competing pathways in pyrimidine alkynylation.

Experimental Protocols for Selective Mono-Alkynylation

The following protocols provide a starting point for achieving selective mono-alkynylation of dihalopyrimidines. Optimization for specific substrates is recommended.

Protocol 1: Kinetically Controlled Mono-Alkynylation of 2,4-Dichloropyrimidine at the C4 Position

This protocol aims to leverage the higher reactivity of the C4 position under controlled conditions.

Materials:

  • 2,4-Dichloropyrimidine

  • Terminal Alkyne

  • Pd(PPh₃)₂Cl₂ (Palladium Catalyst)

  • CuI (Copper(I) Iodide)

  • Triethylamine (Base)

  • Anhydrous Tetrahydrofuran (THF, Solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (1.0 eq.).

  • Add Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.).

  • Add anhydrous THF, followed by triethylamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the terminal alkyne (1.0 eq.) dropwise over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ligand-Controlled Mono-Alkynylation of 2,4-Dichloropyrimidine at the C2 Position

This protocol utilizes a bulky NHC ligand to direct the alkynylation to the less reactive C2 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Terminal Alkyne

  • Pd(IMes)Cl₂ (Palladium-NHC Precatalyst)

  • CuI (Copper(I) Iodide)

  • Cesium Carbonate (Base)

  • Anhydrous 1,4-Dioxane (Solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq.), Pd(IMes)Cl₂ (0.05 eq.), CuI (0.1 eq.), and Cesium Carbonate (2.0 eq.).

  • Add anhydrous 1,4-dioxane.

  • Add the terminal alkyne (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Key Parameters for Controlling Selectivity

The following table summarizes the key experimental parameters and their influence on the selectivity of mono- versus bis-alkynylation.

ParameterTo Favor Mono-AlkynylationTo Favor Bis-AlkynylationRationale
Alkyne Stoichiometry 1.0 - 1.1 equivalents> 2.0 equivalentsLimits the availability of the alkyne for the second coupling.[1]
Temperature Low (0 °C to room temp.)HighFavors the kinetically controlled product (mono-alkynylated).[3]
Reaction Time Short (monitor closely)LongPrevents the slower second coupling from proceeding to completion.
Ligand Choice Sterically bulky (for C2 selectivity)Less bulkyCan direct the catalyst to a specific halogen position based on steric hindrance.
Base Weaker, non-coordinatingStrongerA milder base can slow down the overall reaction rate, allowing for better control.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting your pyrimidine alkynylation reactions.

G start Reaction Outcome: Predominantly Bis-Alkynylated Product stoichiometry Check Alkyne Stoichiometry start->stoichiometry conditions Review Reaction Conditions stoichiometry->conditions If Stoichiometry is 1:1 sub1 Reduce Alkyne to 1.0 eq. stoichiometry->sub1 If > 1.1 eq. catalyst Evaluate Catalyst System conditions->catalyst If Conditions are Mild sub2 Lower Temperature Shorten Reaction Time conditions->sub2 If High Temp/Long Time sub3 Screen Different Ligands (e.g., bulky NHCs for C2) catalyst->sub3 If Standard Catalyst end Achieved Selective Mono-Alkynylation sub1->end sub2->end sub3->end

Caption: Troubleshooting workflow for preventing bis-alkynylation.

References

Sources

Troubleshooting

Purifying 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine from reaction mixtures

Topic: Purification & Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine[1] Current Status: [🟢 ONLINE] Agent: Dr. Aris (Senior Application Scientist) Ticket Queue: High Volume (Sonogashira Selectivity Issues)[1] We...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine[1]

Current Status: [🟢 ONLINE] Agent: Dr. Aris (Senior Application Scientist) Ticket Queue: High Volume (Sonogashira Selectivity Issues)[1]

Welcome to the Support Center

You are likely here because your reaction mixture is a black slurry, your TLC shows three spots with trailing, or your LC-MS indicates a frustrating mix of starting material, mono-coupled product, and bis-coupled byproduct.

Synthesizing 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (Target B ) from 4,6-dichloro-5-aminopyrimidine (Starting Material A ) requires navigating a narrow window of selectivity.[1] Because the starting material is symmetrical, statistical mixtures are common.

This guide treats your experiment as a "Ticket" that needs resolution. We address the root causes of impurities and provide self-validating purification protocols.[1]

Ticket #001: "I can't stop the reaction at the mono-substituted product."

User Report:

"I used 1.5 equivalents of phenylacetylene to ensure full conversion, but I'm getting 40% of the bis-alkynyl byproduct. How do I favor the mono-chloride?"

Root Cause Analysis: The C4 and C6 positions on the pyrimidine ring are chemically equivalent until the first substitution occurs. Once the first phenylethynyl group is attached, the electron density of the ring changes. However, the deactivating effect of the first alkyne is often insufficient to fully prevent a second oxidative addition, especially if local concentrations of alkyne are high.

The Protocol (Selectivity Control):

  • Stoichiometry is King: Never use excess alkyne for this specific mono-coupling.

    • Recommendation: Use 0.95 to 1.0 equivalents of phenylacetylene.[1] It is better to have unreacted starting material (which is polar and easy to separate) than bis-product (which is lipophilic and co-elutes with the product).

  • Inverse Addition: Do not dump the alkyne into the catalyst mix.

    • Technique: Dissolve the phenylacetylene in a small volume of solvent and add it dropwise over 1 hour to the solution containing the pyrimidine and catalyst. This keeps the instantaneous concentration of alkyne low relative to the dichloro-pyrimidine.[1]

  • Temperature Modulation:

    • Start at Room Temperature (20-25°C) . Only heat to 40-50°C if conversion stalls after 4 hours. High heat promotes the second activation energy barrier crossing (bis-coupling).[1]

Data: Stoichiometry vs. Product Distribution

Phenylacetylene EquivalentsMono-Product (Target)Bis-Product (Impurity)Unreacted SM
0.95 eq 78% < 5%~15%
1.10 eq 65%25%< 5%
1.50 eq 30%65%0%
Ticket #002: "My product is contaminated with a non-polar impurity (Glaser Coupling)."

User Report:

"I have a bright fluorescent spot running near the solvent front on TLC. It won't wash away."

Root Cause Analysis: This is likely 1,4-diphenylbuta-1,3-diyne , formed by the homocoupling of two phenylacetylene molecules (Glaser coupling). This side reaction is accelerated by Copper(I) catalysts in the presence of Oxygen.[2]

Troubleshooting Steps:

  • Degassing is Critical: Sparge your solvents with Argon or Nitrogen for at least 30 minutes before adding the catalyst.[1]

  • Copper-Free Variant: If the problem persists, switch to a Copper-free Sonogashira protocol using slightly higher Pd loading (3-5 mol%) and an amine base like Pyrrolidine or Piperidine, which can activate the alkyne without Cu.

  • Purification Fix: This impurity is very non-polar (High Rf).[1] It can be flushed off a silica column using 100% Hexanes/Heptane before starting your polarity gradient.[1]

Ticket #003: "The Workup & Purification Guide"

User Report:

"The crude is a sticky black oil.[1] Column chromatography is giving me streaky bands."

The Solution: The 5-amino group makes your compound basic and prone to hydrogen bonding with silica silanols, causing "tailing." The black color is colloidal Palladium.[1]

Step 1: The "Black Gunk" Removal (Chemo-Mechanical)

Before the column, you must remove metal residues that catalyze decomposition during concentration.

  • Quench: Dilute reaction with EtOAc and wash with 5% NH₄OH (aq) or saturated NH₄Cl. The ammonia helps complex copper salts.[1]

  • Scavenge: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or activated charcoal to the organic layer.[1] Stir for 30 mins.

  • Filter: Pass through a pad of Celite to remove the solid scavenger and colloidal Pd.[1]

Step 2: Chromatography Strategy
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) to your eluent to neutralize silica acidity.[1]

  • Gradient:

    • 0-5% EtOAc in Hexanes: Elutes Glaser dimer (discard).

    • 5-15% EtOAc in Hexanes: Elutes Bis-coupled byproduct (discard).

    • 20-40% EtOAc in Hexanes: Elutes Target Mono-Product .

    • 50%+ EtOAc: Elutes unreacted 5-amino-4,6-dichloropyrimidine.

Step 3: Crystallization (The Final Polish)

If chromatography leaves trace impurities:

  • Solvent System: Dissolve in hot Toluene ; add Heptane dropwise until cloudy.[1] Cool slowly to 4°C.

  • Alternative: Hot Ethanol (recrystallization yield is typically lower but purity is higher).[1]

Visualizing the Workflow

The following diagram illustrates the reaction pathways and the critical decision points for purification.

Sonogashira_Workflow Start Start: 4,6-Dichloro-5-aminopyrimidine Reaction Reaction: + Phenylacetylene (0.95 eq) Pd Catalyst / CuI / Base Start->Reaction Check In-Process Control (LC-MS/TLC) Reaction->Check Mono Target: Mono-Alkyne (Major Product) Check->Mono Ideal Conditions Bis Impurity: Bis-Alkyne (Over-reaction) Check->Bis Excess Alkyne/Heat Glaser Impurity: Glaser Dimer (O2 Leak / Excess Cu) Check->Glaser O2 Presence Workup Workup: NH4OH Wash + Celite Filter Mono->Workup Bis->Workup Glaser->Workup Column Column Chromatography (Hex/EtOAc + 1% TEA) Workup->Column Column->Mono Elutes Third (Target) Column->Bis Elutes Second Column->Glaser Elutes First (Non-polar)

Caption: Reaction pathway analysis showing the origin of major impurities and their chromatographic elution order.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Proceed with caution. While microwaves accelerate rates, they often degrade selectivity for this specific pyrimidine scaffold.[1] If you must, use a "power-cycling" method with active cooling to prevent thermal runaway that favors the bis-product.[1]

Q: Why is the amine position (C5) important? A: The amine at C5 is electron-donating. This makes the C4/C6 chlorides slightly less electrophilic compared to 4,6-dichloropyrimidine. This actually helps selectivity slightly, but it also means the reaction might be slower than expected. Do not mistake "slow" for "dead" and add more catalyst/heat prematurely.[1]

Q: The product is turning purple on the bench. Is it stable? A: Alkynes and amino-pyrimidines can be light-sensitive and prone to oxidation.[1] Store the purified solid in an amber vial under Argon at -20°C. The purple color suggests formation of N-oxide or radical species; re-purify via a short silica plug if this happens.

References
  • Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[1] Chemical Reviews. Link

  • Pyrimidine Chemistry: Nagy, I., et al. (2010).[1] Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines. Acta Pharmaceutica Hungarica. Link

  • Glaser Coupling Avoidance: Elangovan, A., et al. (2003).[1][3] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][3][4] Organic Letters. Link

  • Metal Scavenging: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

  • General Protocol: Organic Chemistry Portal. Sonogashira Coupling. Link

Sources

Optimization

Solubility issues with 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine in organic solvents

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with 4-chloro-6-(phenylethynyl)pyrimidin-5-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with 4-chloro-6-(phenylethynyl)pyrimidin-5-amine .

This highly conjugated heterocyclic intermediate is a critical precursor for synthesizing 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidines—scaffolds frequently utilized in the development of kinase inhibitors targeting VEGF, HGF, and RIPK2 receptors[1][2]. However, handling this compound often presents severe solubility bottlenecks. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to overcome these challenges.

Section 1: The Causality of Insolubility (FAQ)

Q1: Why is 4-chloro-6-(phenylethynyl)pyrimidin-5-amine practically insoluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Hexanes? A1: The insolubility is driven by the compound's rigid, planar structure and its capacity for intense intermolecular interactions.

  • 
     Stacking:  The highly conjugated phenylethynyl group and the aromatic pyrimidine ring create a flat molecular topography, allowing the molecules to stack tightly in the solid state.
    
  • Hydrogen Bonding: The primary amine at the 5-position acts as a strong hydrogen bond donor, while the pyrimidine nitrogens act as strong acceptors.

Thermodynamic studies on pyrimidine derivatives indicate that dissolving these compounds requires significant energy to break the strong solute-solute lattice bonds[3]. Non-polar or weakly polar solvents lack the capacity to form compensatory solute-solvent interactions, making polar aprotic solvents mandatory.

G Compound 4-Chloro-6-(phenylethynyl) pyrimidin-5-amine PiStacking Extensive π-π Stacking (Planar Conjugated System) Compound->PiStacking HBonding Intermolecular H-Bonding (5-NH2 to Pyrimidine N) Compound->HBonding Lattice High Crystal Lattice Energy PiStacking->Lattice HBonding->Lattice Insoluble Poor Solubility in DCM, EtOAc, Hexanes Lattice->Insoluble PolarAprotic Requires Polar Aprotic Solvents (NMP, DMF, DMSO) Insoluble->PolarAprotic Thermodynamic Solution

Causality of pyrimidine insolubility and the thermodynamic requirement for polar aprotic solvents.

Section 2: Solvent Compatibility Matrix

To prevent unexpected precipitation during your workflows, select your solvent system based on the dielectric constant (


) and the specific downstream application.
Solvent SystemDielectric Constant (

)
Solubility ProfileRecommended Application
DMSO 46.7HighNMR Analysis, Biological Assay Stock Solutions
NMP 32.2HighStrong base-mediated cyclizations (e.g., KH)
DMF 36.7Moderate-HighTransition-metal catalyzed cross-couplings
10% MeOH in DCM ~12.0 (Mixed)ModerateAqueous workup and phase extractions
Ethyl Acetate (EtOAc) 6.0LowPartitioning (Warning: High risk of precipitation)
Hexanes 1.9InsolubleTrituration, washing, and reprecipitation

Section 3: Experimental Troubleshooting Workflows

Q2: How do I prepare a standardized stock solution without the compound crashing out over time? A2: Supersaturation and subsequent precipitation are common when heating is used to force dissolution[4]. To create a stable, self-validating stock solution, follow this methodology:

Protocol 1: Stable Stock Solution Preparation

  • Weighing: Accurately weigh 10 mg of 4-chloro-6-(phenylethynyl)pyrimidin-5-amine into a clean, dry glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO or NMP.

  • Mechanical Agitation: Sonicate the vial at room temperature for 5 minutes. Causality: Sonication provides mechanical energy to disrupt solute aggregates without artificially raising the temperature, preventing supersaturation.

  • Validation: Visually inspect the solution. If clear, the compound is fully dissolved. If micro-particulates remain, add 1% Trifluoroacetic acid (TFA) by volume. Note: As an amine, protonation of the compound disrupts intermolecular hydrogen bonding, drastically increasing solubility in polar media[4]. Only use TFA if your downstream application is acid-tolerant.

Workflow Start Dissolution Workflow CheckApp Determine Application Start->CheckApp AppNMR NMR / Assay Stock CheckApp->AppNMR AppRxn Chemical Reaction CheckApp->AppRxn AppWorkup Aqueous Workup CheckApp->AppWorkup UseDMSO Use DMSO + Sonication AppNMR->UseDMSO UseNMP Use NMP or DMF AppRxn->UseNMP UseMix Use 10% MeOH in DCM AppWorkup->UseMix CrashOut Compound Precipitates? UseDMSO->CrashOut Filter Filter interfacial goo or add Brine UseMix->Filter Emulsion Forms AddTFA Add 1% TFA (Protonation) CrashOut->AddTFA Yes

Decision tree for selecting solvents and troubleshooting precipitation across different workflows.

Section 4: Downstream Processing & Workup

Q3: During aqueous workup, my compound forms a gooey, insoluble precipitate at the interface of the organic and aqueous layers. How do I recover it? A3: This is a classic "workup nightmare"[5]. When a reaction run in a polar aprotic solvent (like NMP) is quenched with water and extracted with EtOAc, the NMP partitions into the aqueous layer. Stripped of its solubilizing solvent, the highly conjugated pyrimidine rapidly crystallizes or forms a polymeric emulsion at the phase interface.

Protocol 2: Resolving Interfacial Emulsions

  • Solvent Swap: Do not use pure EtOAc. Instead, dilute the organic layer with a solvent mixture possessing higher solubilizing power, such as 10% Methanol in DCM or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Salting Out: Add saturated aqueous NaCl (brine) to the separatory funnel. Causality: Increasing the ionic strength of the aqueous layer forces any partially dissolved organic compounds into the organic phase and helps break surfactant-like emulsions[6].

  • Filtration (If Goo Persists): If the interfacial goo remains, it is likely a mixture of product and inorganic salts. Vacuum filter the entire biphasic mixture through a pad of Celite. Wash the Celite pad thoroughly with 10% MeOH/DCM to recover the trapped pyrimidine product[5].

Section 5: Reaction Application (Cyclization)

Q4: How do I successfully cyclize this intermediate to 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine despite its poor solubility? A4: The synthesis of the pyrrolo[3,2-d]pyrimidine core relies on a base-mediated 5-endo-dig cyclization. Because the starting material must be fully dissolved for the base to effectively deprotonate the 5-amine, N-Methyl-2-pyrrolidone (NMP) is the optimal solvent[1].

Protocol 3: KH-Mediated Cyclization

  • Preparation: To a dry round-bottom flask under inert atmosphere, add 4-chloro-6-(phenylethynyl)pyrimidin-5-amine (1.0 eq) and anhydrous NMP (approx. 10 mL per mmol). Stir until fully dissolved.

  • Deprotonation: Add Potassium Hydride (KH, 35% suspension in mineral oil, 2.0 eq) in one portion at room temperature[1].

  • Reaction: Stir overnight. Self-Validation: The solution will likely darken, indicating the formation of the highly conjugated pyrrolo-pyrimidine anion.

  • Quench & Isolate: Carefully quench with water. Partition between EtOAc and water. If precipitation occurs at the interface, immediately refer to Protocol 2 above. Dry the organic phase over anhydrous

    
    , concentrate, and purify via flash chromatography.
    

References

  • Source: Google Patents (AU2005266803A1)
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL:[Link]

  • Troubleshooting: The Workup Source: University of Rochester URL:[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL:[Link]

Sources

Troubleshooting

Minimizing homocoupling byproducts in phenylethynyl pyrimidine synthesis

Topic: Minimizing Homocoupling (Glaser) Byproducts Ticket ID: SONO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Synthesizing phenylethynyl pyrimidines is a cornerstone in devel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling (Glaser) Byproducts

Ticket ID: SONO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing phenylethynyl pyrimidines is a cornerstone in developing kinase inhibitors and mGluR5 antagonists. However, the electron-deficient nature of the pyrimidine ring, combined with the oxidative sensitivity of phenylacetylene, frequently leads to a "Glaser Coupling" catastrophe: the formation of 1,4-diphenylbuta-1,3-diyne (homocoupling) instead of the desired cross-coupled product.

This guide moves beyond standard textbook procedures. It treats your reaction as a competing kinetic system where you must starve the homocoupling pathway to feed the cross-coupling cycle.

Module 1: The Diagnostic Matrix

Identify your failure mode before changing conditions.

SymptomProbable CauseMechanistic InsightImmediate Corrective Action
Reaction turns dark green/blue rapidly Oxygen Leak Cu(I) is oxidizing to Cu(II) bridging species, initiating the Glaser cycle.Abort & Restart. You cannot "fix" this in situ. Switch to Freeze-Pump-Thaw degassing.
Starting material (Pyrimidine) is unconsumed, but Alkyne is gone Catalytic Mismatch The Cu-cycle (homocoupling) is faster than the Pd-cycle (transmetallation).Slow Addition. Add the alkyne via syringe pump over 2–4 hours.
Yield is low (<40%); Dimer is major product "The Copper Trap" High Cu loading (>5 mol%) promotes Cu-acetylide dimerization over transmetallation.Reduce Copper. Drop CuI loading to 0.5–1.0 mol%. Switch to a Cu-free protocol (see Module 3).
Reaction stalls after 50% conversion Catalyst Death Pd-black precipitation due to ligand dissociation or oxidation.Ligand Boost. Switch to bulky, electron-rich phosphines (e.g., XPhos, t-Bu3P) to stabilize Pd.
Module 2: Deep Dive & FAQs
Q1: Why is my inert gas balloon failing?

A: A balloon provides positive pressure but does not actively remove dissolved oxygen. Phenylacetylene is a "sponge" for oxygen. In the presence of Cu(I) and amine bases, even trace O₂ triggers the oxidative dimerization of the alkyne.

  • The Fix: Use sparging (bubbling argon through the solvent) for at least 20 minutes for non-critical reactions, or Freeze-Pump-Thaw (3 cycles) for high-value pyrimidine substrates.

Q2: Why do pyrimidines specifically struggle?

A: Pyrimidines are electron-deficient. While this facilitates the initial oxidative addition to Pd(0), the subsequent transmetallation step (where the alkyne moves from Cu to Pd) can be the rate-determining bottleneck. If the alkyne sits on the Copper atom too long waiting for the Palladium, it becomes vulnerable to homocoupling.

Q3: Should I just eliminate Copper?

A: If your pyrimidine is an iodide or a bromide, yes . Copper-free Sonogashira variants eliminate the mechanism of Glaser coupling entirely. However, they require more active Pd sources (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and often higher temperatures or stronger bases.

Visualizing the Competition

The following diagram illustrates the kinetic battle between the desired Sonogashira cycle and the parasitic Glaser cycle.

Sonogashira_Competition Start Reagents: Pyrimidine-X + Phenylacetylene Cu_Acetylide Intermediate: Cu-Acetylide Species Start->Cu_Acetylide Base + CuI Decision Kinetic Competition Cu_Acetylide->Decision Path_Good Pd-Cycle (Transmetallation) Decision->Path_Good Inert Atm + Active Pd Path_Bad Oxidative Dimerization (Glaser Coupling) Decision->Path_Bad Trace O2 or Excess Cu Product Desired Product: Phenylethynyl Pyrimidine Path_Good->Product Waste Waste: Diphenyldiacetylene (Dimer) Path_Bad->Waste

Figure 1: The Kinetic Fork. The reaction outcome depends on the lifetime of the Cu-Acetylide intermediate. Oxygen and excess Copper push the equilibrium toward Waste (Red).

Module 3: Validated Protocols
Protocol A: Kinetic Control (Standard Low-Homocoupling)

Best for: Routine synthesis where Copper is necessary for reactivity (e.g., Chloropyrimidines).

Reagents:

  • Halopyrimidine (1.0 equiv)

  • Phenylacetylene (1.05 equiv) — Do not use large excess.

  • PdCl₂(PPh₃)₂ (2–3 mol%)

  • CuI (0.5–1.0 mol%) — Keep extremely low.

  • Triethylamine (Et₃N) / THF (1:1 ratio)

Step-by-Step:

  • Degas Solvents: Sparge the Et₃N/THF mixture with Argon for 30 minutes vigorously.

  • Catalyst Charge: Add Halopyrimidine, Pd catalyst, and CuI to the reaction vessel under a counter-flow of Argon.

  • Solvent Add: Add the degassed solvent via syringe. Heat to 50–60°C.

  • Slow Addition (The Secret Sauce): Dissolve the Phenylacetylene in a small volume of degassed THF. Load into a syringe pump.

  • Dose: Add the alkyne solution dropwise over 2–3 hours .

    • Why? This keeps the concentration of Cu-acetylide low, statistically favoring the reaction with Pd over the bimolecular dimerization.

  • Monitor: Check TLC/LCMS. If homocoupling appears, stop addition and purge with Argon again.

Protocol B: The "Copper-Free" Nuclear Option

Best for: High-value substrates, Iodine-based pyrimidines, or when homocoupling is persistent.

Reagents:

  • Iodopyrimidine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) — Must be fresh (bright yellow).

  • Base: Pyrrolidine or Piperidine (2.0 equiv) — Secondary amines act as ligands and bases.

  • Solvent: DMF or NMP (Dry).

Step-by-Step:

  • Strict Degassing: Perform Freeze-Pump-Thaw (3 cycles) on the DMF/Amine mixture.

  • Mix Solids: Combine Iodopyrimidine and Pd(PPh₃)₄ in a glovebox or under strict Schlenk conditions.

  • Combine: Add the solvent mixture.

  • Heat: Copper-free reactions often require higher activation energy. Heat to 80–100°C.

  • Result: The reaction will be slower than the Cu-catalyzed version, but the Glaser product will be chemically impossible to form via the standard mechanism.

Module 4: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Homocoupling Detected Halide_Check Check Halide Type Start->Halide_Check Iodide Iodide/Bromide Halide_Check->Iodide Chloride Chloride Halide_Check->Chloride Action_CuFree Switch to Protocol B (Copper-Free) Iodide->Action_CuFree Easiest Fix Action_SlowAdd Use Protocol A (Slow Addition + Low Cu) Chloride->Action_SlowAdd Needs Cu for activation

Figure 2: Decision Matrix for selecting the correct remediation strategy based on the starting halide.

References
  • Chinchilla, R., & Nájera, C. (2007).[1][2][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.[1][2][3]

  • Bakherad, M. (2013). Copper-free Sonogashira coupling.[5][6][7][8][9] Applied Organometallic Chemistry, 27(7), 405–440.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[10] Sonogashira Coupling Reaction with Diminished Homocoupling.[7][10][11][12] Organic Letters, 5(11), 1841–1844.

Sources

Optimization

Technical Support Center: Palladium Remediation in Pyrimidine Synthesis

Ticket ID: PD-REM-PYR-001 Subject: Workup procedures for removing palladium from pyrimidine intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-REM-PYR-001 Subject: Workup procedures for removing palladium from pyrimidine intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Sticky Nitrogen" Challenge

Welcome to the technical support center. If you are working with pyrimidines (or similar N-heterocycles like pyridines/imidazoles) and struggling with residual palladium (Pd), you are facing a known thermodynamic challenge.

Unlike simple carbocycles, pyrimidines possess lone pairs on the nitrogen atoms that act as effective ligands for Pd(II). This creates a "competitive binding" scenario where your product competes with your removal agents for the metal. Standard washes often fail because the Product-Pd bond is kinetically stable.

To reach ICH Q3D limits (<10 ppm for oral dosing), you must break this coordination complex. This guide prioritizes Chemisorption (Scavengers) and Active Chelation (Cysteine) over passive adsorption (Carbon), which often leads to yield loss in pyrimidines.

Module 1: Solid-Supported Scavengers (The Precision Approach)

Recommendation: High. Best for late-stage intermediates where yield is critical.

Mechanism of Action

Functionalized silica (e.g., Thiol or Thiourea) acts as a "super-ligand." The sulfur atoms on the silica have a higher affinity for Pd than the pyrimidine nitrogen. The process is driven by the formation of a highly stable Pd-S bond, effectively "pulling" the metal off your product.

Standard Operating Procedure (SOP-SCV-01)
ParameterSpecification
Scavenger Type Thiol (Si-SH) for Pd(II) / Thiourea (Si-TU) for Pd(0) & Pd(II)
Stoichiometry 3–5 equivalents relative to residual Pd (NOT relative to product)
Temperature 50°C – 80°C (Heat is crucial to overcome activation energy of ligand exchange)
Solvent Compatibility MeOH, EtOH, EtOAc, THF, DMF (Avoid amines/pyridine)
Time 4 – 12 Hours

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude pyrimidine intermediate in a compatible solvent (e.g., THF or EtOAc) to a concentration of 5–10 volumes.

  • Loading: Add SiliaMetS® Thiol or MP-TMT (3–5 eq vs. residual Pd).

    • Note: If Pd content is unknown, assume 10% of the initial catalyst loading.

  • Digestion: Heat the slurry to 60°C for 4 hours.

    • Why? Pyrimidine-Pd complexes are stable at RT. Heat increases the rate of ligand exchange.

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Analysis: Test filtrate via ICP-MS or colorimetric stain.

FAQ: Scavengers

Q: My product is trapped on the scavenger. How do I recover it? A: This is common with basic pyrimidines. The silica backbone is slightly acidic.

  • Fix: Add 1–5% Triethylamine (TEA) to your solvent during the scavenging step. This keeps the pyrimidine protonated/neutral and prevents non-specific binding to the silica silanols.

Q: Can I use these in a flow reactor? A: Yes. Packed bed cartridges (e.g., Biotage® ISOLUTE) are ideal. Flow the solution at 0.5–1.0 CV/min (Column Volumes per minute) at 60°C.

Module 2: Aqueous Workups & Chelation (The Bulk Approach)

Recommendation: Moderate. Best for early intermediates or large-scale batches (>1kg).

The N-Acetylcysteine (NAC) Protocol

Standard water washes do not remove Pd from pyrimidines. You need a water-soluble ligand that out-competes the pyrimidine. N-Acetylcysteine (NAC) is the industry standard for this.

Step-by-Step Protocol (SOP-AQ-NAC):

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., EtOAc, DCM, or Toluene).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7–8) with NaOH.

  • Extraction: Add the NAC solution (20 vol% relative to organic layer) to the reactor.

  • Digestion: Heat the biphasic mixture to 50°C with vigorous stirring for 1–2 hours.

    • Critical: The color of the aqueous layer should turn dark red/brown (indicating Pd-NAC complex formation).

  • Separation: Cool and separate layers. The Pd moves to the aqueous phase.

  • Polishing: Wash the organic layer once with 5% NaHCO₃ and once with Brine.

FAQ: Aqueous Extraction

Q: The separation is messy (emulsion). What now? A: Pyrimidines can act as surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite before separation. This removes colloidal Pd that stabilizes the emulsion.

Q: Why NAC and not EDTA? A: EDTA is poor at binding "soft" metals like Pd(0/II). Sulfur-based ligands (Cysteine, TMT) are "soft" bases and bind "soft" acids (Pd) much more effectively (HSAB Theory).

Module 3: Adsorbents (Activated Carbon)

Recommendation: Low. Use only as a last resort or for pre-cleaning.

The Risk: Activated carbon (e.g., Darco KB-G) works by non-specific adsorption. Because pyrimidines are flat, aromatic systems, they "stack" efficiently on carbon sheets, leading to significant yield loss (often 10–20%).

Optimization: If you must use carbon, use Charcoal + Celite filtration.

  • Slurry crude in solvent.

  • Add 10 wt% Activated Carbon.

  • Stir 1 hour at RT.

  • Filter over Celite.[1][2][3]

  • Warning: Do not heat carbon slurries with pyrimidines; it increases product adsorption.

Visualizing the Workflow

Figure 1: Decision Matrix for Pd Removal

Caption: Logical flow for selecting the appropriate remediation method based on scale, solubility, and chemical constraints.

Pd_Removal_Decision_Tree Start Crude Pyrimidine Intermediate Solubility Is Product Water Soluble? Start->Solubility Scale Batch Scale? Solubility->Scale No (Lipophilic) Cryst Recrystallization (+ TMT) Solubility->Cryst Yes (High) Scavenger Solid Scavenger (SiliaMetS Thiol) Scale->Scavenger < 100g (High Value) NAC_Wash N-Acetylcysteine Wash (50°C) Scale->NAC_Wash > 100g (Bulk) Carbon Activated Carbon (Yield Risk) Scavenger->Carbon If Fails NAC_Wash->Scavenger If Pd > 50ppm

Figure 2: The Competitive Binding Mechanism

Caption: Mechanism showing how Thiol-Silica displaces the Pyrimidine-Pd coordination complex.

Mechanism Complex Pd-Pyrimidine Complex (Soluble/Colored) Transition Ligand Exchange (Heat Activated) Complex->Transition Heat Scavenger Silica-Thiol (Si-SH) (Solid Resin) Scavenger->Transition Result_Solid Si-S-Pd Complex (Trapped on Solid) Transition->Result_Solid Filtration Result_Liq Purified Pyrimidine (In Solution) Transition->Result_Liq Filtrate

Troubleshooting & Analytics (FAQ)

Q: My product is still grey/brown after scavenging. Is it Pd? A: Not necessarily.

  • Test: Take a small aliquot. Add a drop of Na₂S (Sodium Sulfide) solution. If it turns black instantly, it is Pd. If not, the color is likely conjugated organic byproducts (e.g., oxidized anilines).

  • Action: If it is organic color, use a silica gel plug filtration, not a metal scavenger.

Q: ICP-MS shows 50 ppm Pd, but ICH Q3D requires <10 ppm. What is the final polish? A: Crystallization is the ultimate purifier.

  • Perform the Scavenger step first (get Pd < 100 ppm).

  • Crystallize the product. The remaining Pd usually stays in the mother liquor.

    • Warning: Do not crystallize directly from >1000 ppm Pd solutions; the metal can become occluded inside the crystal lattice.

Q: Are there specific regulatory limits I need to cite? A: Yes. Refer to ICH Q3D Elemental Impurities .

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[4] (For a 10g daily dose, this is 10 ppm ).

  • Parenteral PDE: 10 µ g/day .[4] (For a 10g daily dose, this is 1 ppm ).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Phillips, S. T., et al. (2016). Evaluation of Homogeneous and Heterogeneous Methods for the Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural basis for a multitude of therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural basis for a multitude of therapeutic agents. The specific compound, 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, represents a key intermediate in the synthesis of novel kinase inhibitors and other targeted therapeutics. Its unique substitution pattern, featuring a chloro group, an amine, and a phenylethynyl moiety, gives rise to a distinct electronic and steric environment. A thorough understanding of its structural features, unequivocally provided by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for reaction monitoring, quality control, and the rational design of new molecular entities.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral characteristics of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine. In the absence of a directly published spectrum for this specific molecule, this document leverages a comparative approach, drawing upon experimental data from structurally related compounds to predict and interpret its NMR signature. This methodology not only offers a robust characterization framework but also enhances the understanding of structure-spectra correlations within this important class of molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated chemical shifts for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine are summarized below. These predictions are derived from the analysis of substituent effects on the pyrimidine and phenyl rings, with supporting data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

Position Atom Predicted Chemical Shift (ppm) Expected Multiplicity Rationale/Comparison
2H~8.4SingletThe proton at the C2 position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of the two ring nitrogens.
-NH₂~5.0 - 6.0Broad SingletThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. A broad signal is typical due to quadrupole broadening and potential hydrogen exchange.
2', 6'H~7.5 - 7.6MultipletProtons on the phenyl ring ortho to the ethynyl group.
3', 4', 5'H~7.3 - 7.4MultipletProtons on the phenyl ring meta and para to the ethynyl group.
2C~157.0CHSimilar to other substituted pyrimidines.
4C~158.0CThe carbon bearing the chloro group is expected to be significantly deshielded.
5C~115.0C-NH₂The amino group will have a shielding effect on the attached carbon.
6C~150.0CThe carbon attached to the phenylethynyl group.
-C≡C~90.0CThe alkyne carbons have characteristic chemical shifts in this region.
≡C-C~85.0CThe alkyne carbons have characteristic chemical shifts in this region.
1'C~122.0CThe ipso-carbon of the phenyl ring.
2', 6'C~132.0CHAromatic carbons ortho to the substituent.
3', 5'C~128.5CHAromatic carbons meta to the substituent.
4'C~129.0CHAromatic carbon para to the substituent.

Comparative Spectral Analysis

The prediction of the NMR spectrum of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is grounded in the well-established principles of substituent effects on chemical shifts. By examining the experimental data of simpler, related molecules, we can build a comprehensive picture of the electronic environment of our target compound.

The Pyrimidine Core: A Tale of Two Substituents

The chemical shifts of the pyrimidine ring protons and carbons are highly sensitive to the nature of the attached substituents. Let's consider two key analogues: 5-Amino-4,6-dichloropyrimidine and 4-(methylthio)-2-(phenylethynyl)pyrimidine[1][2][3].

  • 5-Amino-4,6-dichloropyrimidine : This compound provides a baseline for the effect of an amino group at C5 and chloro groups at C4 and C6. The presence of two electron-withdrawing chloro groups significantly deshields the ring carbons. The amino group, being electron-donating through resonance, will shield the C5 position.

  • 4-(methylthio)-2-(phenylethynyl)pyrimidine : This molecule offers insight into the influence of a phenylethynyl group on the pyrimidine ring. The sp-hybridized carbons of the alkyne create a distinct magnetic anisotropy that affects the chemical shifts of nearby nuclei. The ¹H NMR spectrum of a similar compound, 4-(phenylethynyl)benzaldehyde, shows the phenyl protons of the phenylethynyl group in the range of 7.35-7.61 ppm[1].

In our target molecule, the interplay between the electron-withdrawing chloro group and the electron-donating amino group will dictate the final chemical shifts of the pyrimidine ring. The phenylethynyl group at C6 will further modulate these values.

The Phenylethynyl Moiety: An Unmistakable Signature

The phenylethynyl group provides a set of characteristic signals in both ¹H and ¹³C NMR spectra. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the range of 7.3-7.6 ppm. The alkyne carbons are particularly diagnostic, with chemical shifts generally falling between 80 and 95 ppm. For instance, in 1-chloro-4-(phenylethynyl)benzene, the alkyne carbons appear at approximately 88.4 and 90.5 ppm[4].

Experimental Protocols

To obtain high-quality NMR data for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid line broadening.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A spectral width of 200-240 ppm is appropriate.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the phenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the phenylethynyl group to the pyrimidine ring.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the complete NMR-based structural elucidation of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assignment Spectral Assignment & Structure Verification H1_NMR ¹H NMR (Proton Chemical Shifts & Multiplicities) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC Assign_H Assign Proton Signals H1_NMR->Assign_H C13_NMR ¹³C NMR (Carbon Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Assign_C Assign Carbon Signals C13_NMR->Assign_C COSY->Assign_H HSQC->Assign_H HSQC->Assign_C Connectivity Establish Connectivity (Pyrimidine-Phenylethynyl) HMBC->Connectivity Assign_H->Connectivity Assign_C->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

This systematic approach, combining 1D and 2D NMR techniques, ensures an unambiguous assignment of all proton and carbon signals, leading to the definitive structural confirmation of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine.

Conclusion

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of para-substituted pyrimidine ER-6. Retrieved from [Link]

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Amanote Research. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved from [Link]

  • Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. (n.d.). Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Alkynyl Aminopyrimidines

This guide provides an in-depth technical analysis of the predicted mass spectrometry fragmentation patterns of alkynyl aminopyrimidines, a class of compounds of significant interest in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the predicted mass spectrometry fragmentation patterns of alkynyl aminopyrimidines, a class of compounds of significant interest in medicinal chemistry and drug discovery. In the absence of extensive publicly available experimental data for this specific compound class, this document synthesizes established principles of mass spectrometry to offer a predictive guide for researchers, scientists, and drug development professionals. By understanding the likely fragmentation pathways, analysts can better identify and characterize these molecules in complex matrices.

Introduction: The Structural Significance of Alkynyl Aminopyrimidines

Alkynyl aminopyrimidines incorporate three key structural features that dictate their fragmentation behavior in mass spectrometry: the aromatic and nitrogen-rich pyrimidine core, the basic amino substituent, and the reactive terminal alkyne group. The interplay of these functionalities under ionization leads to characteristic fragmentation patterns that can be used for structural elucidation and differentiation from isomeric or related compounds. This guide will explore these patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.

For the purpose of this guide, we will use the representative molecule, 4-(Ethynyl)-2-aminopyrimidine , as our primary example. We will then compare its predicted fragmentation to that of a constitutional isomer, 5-(Ethynyl)-2-aminopyrimidine , to highlight how the position of the alkynyl group influences the resulting mass spectrum.

Predicted Fragmentation Pathways of 4-(Ethynyl)-2-aminopyrimidine

The fragmentation of a molecule in a mass spectrometer is a cascade of reactions initiated by ionization. The resulting fragmentation pattern is a fingerprint of the molecule's structure.[1]

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy ("hard") technique that typically produces numerous fragment ions, providing rich structural information.[2] The fragmentation of odd-electron molecular ions generated by EI often involves the loss of radicals.[3][4]

The proposed EI fragmentation pathway for 4-(Ethynyl)-2-aminopyrimidine is initiated by the formation of the molecular ion (M•+). The primary fragmentation events are predicted to be:

  • Loss of a Hydrogen Radical (H•): The terminal alkyne is a likely site for the loss of a hydrogen radical, leading to a stable propargyl-type cation. This is a common fragmentation pathway for terminal alkynes.

  • Loss of Acetylene (C2H2): The ethynyl group can be lost as a neutral acetylene molecule, a characteristic fragmentation for ethynyl-substituted aromatic compounds.

  • Ring Fragmentation: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of HCN or cyanamide (CH2N2) fragments, driven by the presence of the nitrogen atoms.

  • Loss of Aminonitrile (CH2N2): Cleavage of the bonds adjacent to the amino group can lead to the expulsion of a neutral aminonitrile molecule.

EI_Fragmentation_Pathway M [4-(Ethynyl)-2-aminopyrimidine]•+ m/z 119 F1 [M-H]•+ m/z 118 M->F1 - H• F2 [M-C2H2]•+ m/z 93 M->F2 - C2H2 F3 [M-HCN]•+ m/z 92 F2->F3 - HCN F4 [M-CH2N2]•+ m/z 77 F2->F4 - CH2N2

Caption: Predicted EI fragmentation pathway of 4-(Ethynyl)-2-aminopyrimidine.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]+, with less extensive fragmentation compared to EI.[2] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation. The fragmentation of these even-electron ions often involves the loss of neutral molecules.[3]

For 4-(Ethynyl)-2-aminopyrimidine, protonation is expected to occur on one of the ring nitrogens or the exocyclic amino group. The subsequent collision-induced dissociation (CID) in MS/MS is predicted to yield the following key fragments:

  • Loss of Ammonia (NH3): Protonation of the amino group can facilitate its elimination as a neutral ammonia molecule.

  • Loss of Acetylene (C2H2): Similar to EI, the loss of the neutral acetylene molecule is a probable fragmentation pathway.

  • Sequential Losses: Following an initial loss, further fragmentation of the resulting ion can occur, such as the sequential loss of HCN from the pyrimidine ring.

Comparative Fragmentation: 4-(Ethynyl)-2-aminopyrimidine vs. 5-(Ethynyl)-2-aminopyrimidine

The position of the ethynyl group is expected to have a discernible impact on the fragmentation pattern, particularly in the relative abundances of certain fragment ions. While the major fragmentation pathways (loss of H•, C2H2, HCN) are likely to be observed for both isomers, the stability of the resulting fragment ions will differ.

For 5-(Ethynyl)-2-aminopyrimidine , the proximity of the ethynyl and amino groups may facilitate unique rearrangement reactions or alter the propensity for certain ring cleavages compared to the 4-substituted isomer. For instance, interactions between the amino and ethynyl groups could promote the loss of different neutral molecules.

Predicted Key Fragment Ions and Hypothetical Relative Abundances (EI-MS)
m/zIon IdentityProposed OriginPredicted Relative Abundance (4-isomer)Predicted Relative Abundance (5-isomer)
119[M]•+Molecular Ion85%80%
118[M-H]•+Loss of H• from alkyne100% (Base Peak)95%
93[M-C2H2]•+Loss of acetylene40%50%
92[M-HCN]•+Loss of HCN from ring30%25%
77[C6H5]+Phenyl cation (from ring fragmentation)15%20%
66[C4H2N2]•+Pyrimidine ring fragment25%30%

Note: These are predicted relative abundances for illustrative purposes.

Experimental Protocol: LC-MS/MS Analysis of Alkynyl Aminopyrimidines

This section provides a detailed methodology for the analysis of alkynyl aminopyrimidines using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6]

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the alkynyl aminopyrimidine standard in methanol.

  • Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

  • Matrix Samples: For analysis in biological matrices (e.g., plasma), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Dilute the supernatant with water prior to injection.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm L).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is suitable.[8][9]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize nebulizer and drying gas flow rates for the specific instrument.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in the range of m/z 50-500 to identify the protonated molecular ion.

    • Tandem MS (MS/MS): Select the protonated molecular ion of the analyte for collision-induced dissociation (CID). Optimize collision energy to achieve a rich fragmentation spectrum. Acquire product ion spectra.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis Stock Prepare 1 mg/mL Stock Working Dilute to 1 µg/mL Working Solution Stock->Working Inject Inject Sample Working->Inject Separate C18 Reversed-Phase Chromatography Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MS1 Full Scan (MS1) Ionize->MS1 Select Isolate Precursor Ion MS1->Select MS2 Fragment (CID) & Scan (MS2) Select->MS2

Caption: Experimental workflow for LC-MS/MS analysis of alkynyl aminopyrimidines.

Conclusion

The mass spectrometric fragmentation of alkynyl aminopyrimidines is predicted to be governed by the characteristic chemistries of the pyrimidine ring, the amino substituent, and the terminal alkyne. Under EI, fragmentation is expected to be extensive, with key losses of a hydrogen radical and acetylene. Under the softer conditions of ESI-MS/MS, the primary fragmentation pathways are anticipated to involve the loss of neutral molecules such as ammonia and acetylene. Comparative analysis of constitutional isomers, such as 4- and 5-(ethynyl)-2-aminopyrimidine, can be achieved by examining the subtle differences in their fragmentation patterns and the relative abundances of shared fragment ions. The experimental protocols provided herein offer a robust starting point for the reliable analysis of this important class of molecules.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Identification of small molecules using accurate mass MS/MS search. PMC.
  • Application and Working Process of Tandem Mass Spectrometry. Longdom Publishing.
  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Fragmentation Mechanisms. Intro to Mass Spectrometry.
  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ResearchGate.
  • Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Benchchem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Liquid chromatography–mass spectrometry. Wikipedia.
  • Liquid Chromatography Mass Spectrometry (LC-MS) Information. Thermo Fisher Scientific.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
  • Liquid Chromatography Coupled with Tandem Mass Spectrometry for Clinical Applications. Chromatography Online.
  • What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange.
  • mass spectra - fragmentation patterns. Chemguide.
  • Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.

Sources

Validation

HPLC Purity Analysis of Pyrimidine Intermediates: A Comparative Technical Guide

Introduction: The Polarity Paradox in Pyrimidine Analysis In the synthesis of nucleotide analogs and oncology drugs (e.g., Gemcitabine, 5-Fluorouracil), pyrimidine intermediates present a distinct analytical challenge. U...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polarity Paradox in Pyrimidine Analysis

In the synthesis of nucleotide analogs and oncology drugs (e.g., Gemcitabine, 5-Fluorouracil), pyrimidine intermediates present a distinct analytical challenge. Unlike lipophilic drug candidates, pyrimidine precursors (cytosine, uracil, thymine derivatives) are small, highly polar, and often basic.

The Core Problem: Standard Reversed-Phase Chromatography (RPLC) with C18 columns often fails because these analytes elute in the void volume (


), resulting in poor resolution, co-elution with salts, and non-reproducible integration.

This guide objectively compares three dominant methodologies for pyrimidine purity analysis: Aqueous-Stable RPLC , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pairing Chromatography (IPC) . We evaluate these based on retention capability, MS-compatibility, and robustness.

Methodology Landscape & Mechanism of Action

To select the correct method, one must understand the interaction mechanisms relative to the analyte's polarity.[1]

Method A: Aqueous-Stable RPLC (The Modified Standard)

Standard C18 chains collapse in 100% aqueous mobile phases, losing retention. "Aqueous-stable" or "Polar-embedded" C18 phases prevent this collapse, allowing the use of highly aqueous conditions necessary to retain polar pyrimidines.

  • Mechanism: Hydrophobic interaction (weak) + Hydrogen bonding (polar embedded groups).

  • Best For: Moderately polar intermediates (e.g., halogenated pyrimidines).

Method B: HILIC (The Polar Specialist)

HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface.

  • Mechanism: Partitioning between the bulk organic mobile phase and the water-rich layer on the surface.[2]

  • Best For: Highly polar, hydrophilic bases (e.g., Cytosine, Uracil).

Method C: Ion-Pairing RPLC (The Tuning Fork)

Standard C18 is used, but an ion-pairing reagent (e.g., alkyl sulfonate) is added to the mobile phase.

  • Mechanism: The reagent adsorbs to the C18 surface, creating a charged dynamic stationary phase that retains oppositely charged analytes via electrostatic interaction.

  • Best For: Charged intermediates that fail in HILIC or RPLC.

Comparative Analysis & Performance Data

The following data summarizes the performance of these methods for a mixture of Uracil (highly polar), Cytosine (basic/polar), and a Fluorinated Pyrimidine Intermediate (moderately polar).

Table 1: Method Performance Comparison
FeatureAqueous-Stable RPLCHILIC (Amide Phase)Ion-Pairing RPLC
Stationary Phase Polar-embedded C18Amide-bonded SilicaStandard C18
Mobile Phase 100% Buffer (Phosphate)90% ACN / 10% BufferWater/MeOH + Octanesulfonic Acid
Uracil Retention (

)
0.2 (Poor)3.5 (Excellent)1.8 (Good)
Peak Symmetry (

)
1.11.21.5 (Tailing common)
MS Compatibility High (if volatile buffer used)Excellent (High sensitivity)Poor (Signal suppression)
Equilibration Time Fast (10-15 min)Moderate (20-30 min)Slow (>60 min)
Robustness HighModerate (Sensitive to diluent)Low (Reagent variability)
Experimental Insight: The "Water Layer" Effect

In our validation workflows, HILIC consistently outperforms RPLC for underivatized pyrimidine bases. The high organic content in HILIC also enhances desolvation in ESI-MS, providing a 10-fold increase in sensitivity compared to aqueous RPLC.

Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the optimal method based on analyte properties.

MethodSelection Start Start: Pyrimidine Intermediate Analysis CheckLogP Check LogP / Polarity Start->CheckLogP NonPolar LogP > 1 (Moderately Polar) CheckLogP->NonPolar Yes Polar LogP < 0 (Highly Polar) CheckLogP->Polar No IsIonic Is the molecule permanently charged? HILIC Method B: HILIC (Amide/ZIC-HILIC) IsIonic->HILIC No (Weak Base/Neutral) IPC Method C: Ion-Pairing RPLC (Not MS Compatible) IsIonic->IPC Yes (Strong Base/Acid) RPLC Method A: Aqueous-Stable RPLC (Polar-embedded C18) NonPolar->RPLC Polar->IsIonic HILIC->IPC If Resolution Fails

Figure 1: Decision tree for selecting HPLC modes based on pyrimidine intermediate physicochemical properties.

Detailed Experimental Protocols

Protocol A: HILIC Purity Analysis (Recommended for Polar Intermediates)

This protocol is self-validating; the retention of Uracil serves as a system suitability test (SST). If Uracil elutes at the void, the column is not equilibrated or the water layer has not formed.

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (in Water).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Method: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Sample Diluent: CRITICAL: 75% Acetonitrile / 25% Water. (Using 100% water as diluent will cause peak distortion).

  • Detection: UV @ 254 nm (Pyrimidines have strong absorbance here).

Why this works: The Ammonium Acetate provides ionic strength to suppress secondary silanol interactions, while the high ACN content forces the polar pyrimidines into the water layer on the stationary phase.

Protocol B: Ion-Pairing RPLC (For Difficult Separations)

Use this only when HILIC fails or for preparative isolation where MS is not required.

  • Column: C18 (Standard End-capped), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Water:Methanol (95:5) + 5 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid.

  • pH Adjustment: Adjust to pH 2.5 (Ensures basic pyrimidines are protonated and pair with the sulfonate).

  • Flow Rate: 1.0 mL/min.[3]

  • System Note: Dedicated columns are required. Once a column is used for IPC, it should not be used for standard RPLC due to the strong adsorption of the pairing reagent.

Visualizing the HILIC Mechanism

Understanding the "Water Layer" is crucial for troubleshooting HILIC methods.

HILIC_Mechanism Silica Silica Surface (Polar Stationary Phase) WaterLayer Stagnant Water-Rich Layer (Partition Zone) Silica->WaterLayer Adsorbs BulkPhase Bulk Mobile Phase (High ACN, Low Water) Analyte Pyrimidine Analyte (Polar) BulkPhase->Analyte Repels Analyte->WaterLayer Partitions Into (Retention)

Figure 2: Schematic of the HILIC retention mechanism showing the partitioning of polar analytes into the surface water layer.

References

  • BenchChem Technical Support. (2025).[4][5] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. BenchChem. Link

  • Van Kuilenburg, A. B. P., et al. (2004). Analysis of Pyrimidine Synthesis "de Novo" Intermediates in Urine and Dried Urine Filter-Paper Strips with HPLC-Electrospray Tandem Mass Spectrometry. Clinical Chemistry. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link

  • SIELC Technologies. (2020).[6] HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC Application Notes. Link

  • Helix Chromatography. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. HelixChrom. Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 5-Amino-4-Chloro-6-Alkynylpyrimidines: Unraveling Structure-Property Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and virology. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among the myriad of substituted pyrimidines, the 5-amino-4-chloro-6-alkynylpyrimidine core represents a particularly promising, yet underexplored, class of compounds. The presence of a hydrogen-bond-donating amino group, an electrophilic chloro atom, and a versatile alkynyl moiety creates a unique electronic and steric environment, ripe for exploration in drug design.

This comprehensive guide, intended for researchers and drug development professionals, delves into the critical aspects of the crystal structure analysis of 5-amino-4-chloro-6-alkynylpyrimidines. By understanding the three-dimensional arrangement of these molecules in the solid state, we can glean invaluable insights into their intermolecular interactions, which in turn govern their solubility, stability, and ultimately, their biological activity. While a definitive crystal structure for a compound of this specific class is not yet publicly available in crystallographic databases, this guide will leverage data from closely related analogues to provide a robust framework for analysis and prediction. We will explore the synthetic pathways to these molecules, detail the experimental and computational techniques for their structural elucidation, and draw correlations between their solid-state architecture and potential therapeutic applications.

The Synthetic Gateway: Accessing 5-Amino-4-Chloro-6-Alkynylpyrimidines

The construction of the 5-amino-4-chloro-6-alkynylpyrimidine scaffold hinges on a strategic and sequential introduction of the key functional groups. A robust and widely adopted method involves the use of a readily available starting material, 5-amino-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a selective Sonogashira cross-coupling reaction at the C6 position.

Experimental Protocol: Sonogashira Coupling of 5-Amino-4,6-dichloropyrimidine

This protocol outlines a general procedure for the synthesis of 5-amino-4-chloro-6-alkynylpyrimidines. Optimization of the catalyst system, base, solvent, and temperature may be required for specific terminal alkynes.

Materials:

  • 5-Amino-4,6-dichloropyrimidine[1][2][3][4][5]

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-amino-4,6-dichloropyrimidine (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Palladium Catalyst and Copper(I) Co-catalyst: The palladium catalyst is central to the catalytic cycle of the Sonogashira reaction, facilitating the oxidative addition and reductive elimination steps. The copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7]

  • Amine Base: The amine base serves multiple purposes: it acts as a solvent, neutralizes the hydrogen halide formed during the reaction, and can also act as a ligand for the palladium and copper catalysts, preventing their precipitation and deactivation.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction catalyzed by copper salts in the presence of oxygen.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 5-Amino-4,6-dichloropyrimidine Reaction Sonogashira Coupling Start->Reaction Reagents Terminal Alkyne Pd Catalyst, CuI, Base Reagents->Reaction Product 5-Amino-4-chloro-6-alkynylpyrimidine Reaction->Product Interactions cluster_0 Molecule A cluster_1 Molecule B A 5-Amino-4-chloro-6-alkynylpyrimidine B 5-Amino-4-chloro-6-alkynylpyrimidine A->B N-H···N Hydrogen Bond A->B π-π Stacking A->B C-Cl···N Halogen Bond

Sources

Validation

Structural Validation of Cyclized Pyrrolo[3,2-d]pyrimidine Products: A Comparative Methodology Guide

Pyrrolo[3,2-d]pyrimidines are privileged pharmacophores, widely utilized as purine isosteres in the design of kinase inhibitors and anti-metabolites. The synthesis of these fused bicyclic systems often relies on late-sta...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolo[3,2-d]pyrimidines are privileged pharmacophores, widely utilized as purine isosteres in the design of kinase inhibitors and anti-metabolites. The synthesis of these fused bicyclic systems often relies on late-stage cyclization or alkylation, which frequently presents a critical regioselectivity challenge (e.g., differentiating N-1 versus N-3 alkylation, or distinguishing C-linked from N-linked cyclization products). For drug development professionals, an ambiguous structural assignment can completely derail Structure-Activity Relationship (SAR) modeling.

This guide objectively compares the three leading methodologies for validating the regiochemistry of cyclized pyrrolo[3,2-d]pyrimidines: 2D Nuclear Magnetic Resonance (NMR) , Single-Crystal X-ray Diffraction (SCXRD) , and Density Functional Theory (DFT) Computed NMR .

Performance Comparison Matrix

To optimize your analytical workflow, the following table summarizes the quantitative and qualitative performance metrics of each structural validation technique.

MethodologyTypical Sample RequiredTime to ResultDefinitive AccuracyBest Use CaseLimitations
2D NMR (HMBC/NOESY) 10–20 mg2–4 HoursHigh (>90%)First-line validation for proton-rich cores.Fails on highly substituted, proton-deficient cores.
X-Ray Crystallography 1–5 mg (Single Crystal)Days–WeeksAbsolute (100%)Unambiguous 3D spatial coordinate mapping.Bottlenecked by crystal growth; not all compounds crystallize.
DFT-GIAO Computed NMR 0 mg (In Silico)24–48 HoursVery High (>95%)Tie-breaker when crystals fail and NMR is ambiguous.Computationally expensive for highly flexible macrocycles.

Methodology 1: 2D NMR (HMBC & NOESY) — The First-Line Workhorse

Causality & Mechanism

Standard 1D NMR is insufficient for highly substituted pyrrolo[3,2-d]pyrimidine cores. To definitively assign regiochemistry, you must bridge the newly formed pyrrole ring with the pyrimidine core. Heteronuclear Multiple Bond Correlation (HMBC) detects


 and 

carbon-proton couplings, allowing you to trace connectivity from an N-alkyl proton across the fused junction. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space proximity (< 5 Å), confirming the spatial arrangement of substituents relative to the core (1[1]).
Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the cyclized product in a deuterated solvent with a distinct residual peak (e.g., DMSO-

    
    ) to ensure an accurate internal standard for chemical shift referencing.
    
  • Acquisition (Through-Bond): Run a standard

    
    /
    
    
    
    HSQC to assign direct C-H bonds. Follow with a gradient-selected HMBC optimized for long-range couplings (
    
    
    Hz).
  • Acquisition (Through-Space): Acquire a 2D NOESY with a mixing time of 300–500 ms, which is mathematically ideal for small molecules in the 300–500 Da molecular weight range.

  • Data Interpretation: Look for diagnostic

    
     HMBC correlations between the newly formed ring protons and the bridgehead carbons (C-4a or C-7a). Validate the assignment with NOESY cross-peaks between adjacent substituents (e.g., N-alkyl protons correlating with C-6 pyrrole protons).
    

Methodology 2: Single-Crystal X-Ray Diffraction — The Absolute Standard

Causality & Mechanism

When a pyrrolo[3,2-d]pyrimidine is fully substituted (e.g., halogens or quaternary carbons at all available positions), NMR correlations disappear due to a lack of adjacent protons. SCXRD bypasses this limitation by directly mapping the electron density of the molecule in 3D space. This provides absolute, self-validating proof of regiochemistry and conformation (2[2]).

Step-by-Step Protocol
  • Crystal Growth: Utilize the vapor diffusion method. Dissolve 5 mg of the compound in a minimum volume of a good solvent (e.g., Dichloromethane). Layer or expose to a poor solvent (e.g., Hexane) in a sealed chamber to induce slow precipitation.

  • Harvesting: Select a single, un-twinned crystal (ideally 0.1–0.3 mm in all dimensions) under a polarizing microscope and mount it on a cryoloop.

  • Data Collection: Mount on a diffractometer equipped with a Mo K

    
     or Cu K
    
    
    
    radiation source. Collect diffraction data at cryogenic temperatures (100 K) to minimize thermal motion and improve resolution.
  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using least-squares minimization (SHELXL). A self-validating R-factor (

    
    ) confirms a highly accurate structural model.
    

Methodology 3: Computational NMR (DFT-GIAO) — The Modern Tie-Breaker

Causality & Mechanism

What happens when crystals refuse to grow, and experimental NMR is ambiguous? Density Functional Theory (DFT) serves as the ultimate tie-breaker. By computationally predicting the NMR chemical shifts of all possible regioisomers and comparing them to the experimental data, we can statistically determine the correct structure. This is highly effective for pyrrolopyrimidines ().

Step-by-Step Protocol
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF) conformational search for all proposed regioisomers of the cyclized product.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31+G(d,p) level of theory.

  • NMR Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • DP4+ Analysis: Apply linear scaling to the computed shifts and input both theoretical and experimental shifts into the DP4+ statistical framework. A calculated probability of > 95% for a single isomer definitively validates the structure.

Structural Validation Decision Workflow

To streamline your analytical approach, follow the logical progression outlined in the workflow diagram below.

ValidationWorkflow Start Cyclized Pyrrolo[3,2-d]pyrimidine NMR1D 1D 1H/13C NMR & HRMS Start->NMR1D NMR2D 2D NMR (HMBC, NOESY) NMR1D->NMR2D Decision1 Regiochemistry Unambiguous? NMR2D->Decision1 Xray X-ray Crystallography Decision1->Xray No (Try Crystallization) Success Structure Validated Decision1->Success Yes DFT DFT-GIAO Computed NMR Xray->DFT No Crystals Xray->Success Crystals Formed DFT->Success High DP4+ Match

Figure 1: Decision tree for validating cyclized pyrrolo[3,2-d]pyrimidine regiochemistry.

References

  • Source: PMC (PubMed Central)
  • Title: Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors in Cytosol and Mitochondria Source: Semantic Scholar URL
  • Title: Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calculations Source: Der Pharma Chemica URL

Sources

Comparative

Comparative Guide: Characterizing Internal Alkynes in Pyrimidine Derivatives

Topic: IR Spectroscopy Peaks for Internal Alkyne in Pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Silent" Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Internal Alkyne in Pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Silent" Challenge

In medicinal chemistry, pyrimidine derivatives are ubiquitous scaffolds, often functionalized with alkyne linkers (e.g., via Sonogashira coupling) to rigidify the structure or target specific kinase pockets. While Infrared (IR) spectroscopy is a standard characterization tool, internal alkynes (


) conjugated to pyrimidine rings present a specific analytical challenge: they are often IR silent  or exhibit extremely weak absorbance in the 

region.

This guide compares IR performance against Raman spectroscopy and provides a validated protocol for detecting these elusive moieties.

Mechanistic Insight: Why IR Often Fails

To interpret the spectra of pyrimidine-alkyne derivatives, one must understand the selection rules governing vibrational spectroscopy.

The Dipole vs. Polarizability Dichotomy
  • IR Activity (Dipole Change): IR absorption requires a change in the permanent dipole moment (

    
    ) during vibration.
    
    • Internal Alkynes: In a structure like Pyrimidine–

      
      –Aryl , the triple bond is located between two aromatic systems. If the electronic environments of the pyrimidine and the opposing group (e.g., phenyl) are similar, the bond stretches symmetrically. This results in a near-zero dipole change, rendering the mode IR inactive  or weak.
      
  • Raman Activity (Polarizability Change): Raman scattering relies on a change in the electron cloud's polarizability (

    
    ).
    
    • Internal Alkynes: The

      
      -electron cloud of the triple bond is highly polarizable. Consequently, the symmetric stretching mode (
      
      
      
      ) generates a very strong Raman signal , often the most intense peak in the spectrum.
The Conjugation Effect

Conjugation between the alkyne


-system and the pyrimidine ring lowers the force constant of the triple bond, causing a red shift  (lower wavenumber) compared to non-conjugated alkynes.
  • Non-conjugated Internal Alkyne:

    
    
    
  • Conjugated Pyrimidine-Alkyne:

    
    
    

Comparative Analysis: IR vs. Raman Performance[1][2]

The following table contrasts the spectral signatures of internal alkynes attached to pyrimidine rings against terminal alkynes and alternative methods.

Table 1: Spectral Signatures of Alkyne-Pyrimidine Derivatives
FeatureInternal Alkyne (Py-

-Ar)
Terminal Alkyne (Py-

-H)
Performance Verdict
IR Frequency (

)


Internal is higher energy but harder to see.
IR Intensity Weak to Silent (Variable)Medium to WeakTerminal is easier to detect in IR.
Raman Frequency (

)


Raman provides precise location.
Raman Intensity Very Strong StrongRaman is the Gold Standard.
Diagnostic Marker No C-H stretch.Sharp C-H stretch at

.[1][2]
Absence of 3300 peak confirms "internal" status.
Interference Pyrimidine C=N / C=C overtone bands may obscure.Minimal interference.[3]High risk of false negatives in IR.

Critical Note: If the substituent attached to the alkyne is highly electron-withdrawing (e.g.,


 phenyl) while the pyrimidine is electron-rich, the induced asymmetry will increase the IR intensity, making the peak visible.

Experimental Protocol: Validated Characterization Workflow

Do not rely solely on IR for confirmation of internal alkyne formation in pyrimidine synthesis. Follow this self-validating workflow.

Step 1: Sample Preparation (IR)
  • Technique: ATR (Attenuated Total Reflectance) is preferred for solid drug candidates.

  • Concentration: If using KBr pellets, increase sample concentration to 2-3% (vs. standard 1%) to attempt detection of the weak weak

    
     band.
    
  • Solvent Warning: Avoid chlorinated solvents (DCM, Chloroform) if running solution IR, as they have strong absorptions that can mask the fingerprint region, though the alkyne region (

    
    ) is usually clear.
    
Step 2: Spectral Analysis (The "Exclusion" Method)
  • Check High Frequency (

    
    ): 
    
    • Presence: Indicates unreacted terminal alkyne starting material.

    • Absence: Suggests successful coupling (or decomposition).

  • Check the "Silent Zone" (

    
    ): 
    
    • Look for a small "blip" or weak shoulder.

    • Caution: Do not confuse with background noise or

      
       asymmetric stretch (
      
      
      
      ).
  • Verify Pyrimidine Integrity:

    • Confirm strong bands at

      
        (C=N/C=C ring stretch).
      
Step 3: Raman Confirmation (The Definitive Step)

If IR is inconclusive (common for symmetric derivatives like Pyrimidine-Alkyne-Pyrimidine):

  • Instrument: Dispersive Raman (785 nm or 532 nm laser).

  • Observation: Look for a sharp, intense peak at

    
     .
    
  • Validation: This peak confirms the integrity of the triple bond without ambiguity.

Visualizing the Decision Logic

The following diagram illustrates the logical pathway for characterizing these derivatives, highlighting the "Mutual Exclusion" principle between IR and Raman.

AlkyneCharacterization Start Synthesized Pyrimidine-Alkyne Product IR_Scan Step 1: Run FTIR (ATR/KBr) Start->IR_Scan Check_3300 Check 3300 cm⁻¹ (C-H Stretch) IR_Scan->Check_3300 Terminal_Present Peak Detected: Unreacted Terminal Alkyne Check_3300->Terminal_Present Yes Internal_Check Check 2190-2240 cm⁻¹ (C≡C Stretch) Check_3300->Internal_Check No Weak_Peak Weak/Medium Peak Visible Internal_Check->Weak_Peak Asymmetric Subst. Silent Silent / No Peak Internal_Check->Silent Symmetric Subst. Raman Step 2: Run Raman Spectroscopy Silent->Raman Required NMR_Alt Alternative: 13C NMR (Look for 80-95 ppm) Silent->NMR_Alt If Raman unavailable Raman_Result Strong Peak at ~2220 cm⁻¹ CONFIRMED Internal Alkyne Raman->Raman_Result

Figure 1: Decision tree for characterizing internal alkynes in pyrimidine derivatives, prioritizing Raman for symmetric cases.

References

  • Specac. Infrared Frequency Lookup Tool & Table. (2024).[1][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Phenylethyne (Phenylacetylene) IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Yamagishi, T., et al. Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Journal of the American Chemical Society, 134(51), 20681-20689. (2012).[6] Retrieved from [Link]

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. (2025).[7] Retrieved from [Link]

  • Separation Science. IR vs Raman Spectroscopy: A Comparative Guide. (2024).[1][4] Retrieved from [Link]

Sources

Validation

Comparative Guide: Reactivity of Chloro- vs. Iodo-Pyrimidines in Sonogashira Coupling

[1] Executive Summary: The Halogen Hierarchy In the structural optimization of kinase inhibitors and nucleotide analogs, the pyrimidine core is ubiquitous. However, the choice between a chloropyrimidine and an iodopyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Halogen Hierarchy

In the structural optimization of kinase inhibitors and nucleotide analogs, the pyrimidine core is ubiquitous. However, the choice between a chloropyrimidine and an iodopyrimidine starting material is not merely a matter of availability; it dictates the entire thermodynamic and kinetic landscape of the Sonogashira cross-coupling reaction.

This guide objectively compares the reactivity profiles of these two substrates. The core distinction lies in the oxidative addition step: while iodopyrimidines undergo facile insertion by standard Pd(0) species, chloropyrimidines often present a kinetic "brick wall" requiring specialized electron-rich ligands and elevated temperatures to overcome the stronger C–Cl bond dissociation energy (BDE).[1]

Mechanistic Underpinnings[2][3][4][5]

To troubleshoot low yields or poor conversion, one must understand the causality of the reaction failure. The rate-determining step (RDS) in the Sonogashira cycle differs based on the halide used.

Bond Dissociation Energy (BDE) & Oxidative Addition
  • Iodo-pyrimidines (C–I): Weak bond (~65 kcal/mol). Oxidative addition is fast and often reversible. It occurs readily with standard triphenylphosphine (PPh3) ligands at room temperature.

  • Chloro-pyrimidines (C–Cl): Strong bond (~95 kcal/mol). Oxidative addition is slow and typically irreversible. It requires "hot" ligands—bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs)—to increase the electron density on the Palladium center, facilitating insertion.

Electronic Bias of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring (due to the two nitrogen atoms) actually helps the oxidative addition of chlorides compared to phenyl chlorides. However, this electronic bias also makes the ring susceptible to nucleophilic aromatic substitution (


) side reactions if strong nucleophiles are present.
Decision Logic for Optimization

The following diagram illustrates the critical decision pathways when selecting conditions based on the halogen and its position.

Sonogashira_Logic Start Substrate Selection Iodo Iodopyrimidine (Weak C-X Bond) Start->Iodo Chloro Chloropyrimidine (Strong C-X Bond) Start->Chloro Cond_A Standard Conditions Pd(PPh3)2Cl2 / CuI RT to 40°C Iodo->Cond_A Facile Ox. Add. Cond_B Enhanced Conditions Pd2(dba)3 + S-Phos/X-Phos 80-100°C Chloro->Cond_B Difficult Ox. Add. Result_A High Yield Fast Kinetics Cond_A->Result_A Issue_B Risk: Homocoupling Risk: Dehalogenation Cond_B->Issue_B Result_B Moderate-Good Yield Requires Optimization Issue_B->Result_B

Figure 1: Decision logic for selecting catalytic systems based on pyrimidine halogenation.

Comparative Performance Analysis

The following data summarizes typical performance metrics derived from bench-level applications and literature precedents.

FeatureIodopyrimidine Chloropyrimidine
Reactivity Order High (I > Br > Cl)Low (Requires activation)
Primary Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂
Ligand Class Arylphosphines (e.g., PPh₃)Dialkylbiaryl phosphines (e.g., X-Phos, S-Phos)
Temperature 20°C – 50°C80°C – 110°C
Typical Time 1 – 4 Hours12 – 24 Hours
Copper Co-catalyst Required (Standard)Often Required (Can be Cu-free with specific ligands)
Major Side Reaction Glaser Coupling (Alkyne-Alkyne)Hydrodehalogenation (Cl replaced by H)
Cost Efficiency Low catalyst cost, high substrate costHigh catalyst cost, low substrate cost

Validated Experimental Protocols

Protocol A: The "Standard" Method (For Iodopyrimidines)

Best for: 4-iodopyrimidine, 2-amino-5-iodopyrimidine.

Rationale: The C–I bond is sufficiently weak that bis(triphenylphosphine)palladium(II) dichloride is active enough to facilitate the coupling without requiring expensive ligands.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add Iodopyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2–5 mol%), and CuI (2–5 mol%).

  • Solvent: Add anhydrous THF or DMF (0.2 M concentration relative to substrate).

  • Base: Add Triethylamine (Et₃N) (3.0 equiv). Note: Et₃N can often serve as the solvent/co-solvent.

  • Alkyne Addition: Add the terminal Alkyne (1.1–1.2 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Self-Validation: The reaction mixture typically turns dark brown/black. Monitoring by TLC should show rapid consumption of the starting iodide.

  • Workup: Filter through a celite pad to remove Pd/Cu salts, concentrate, and purify via silica gel chromatography.

Protocol B: The "Enhanced" Method (For Chloropyrimidines)

Best for: 2-chloropyrimidine, 4-chloropyrimidine, 2,4-dichloropyrimidine.

Rationale: The C–Cl bond requires a catalyst system with a high turnover frequency (TOF) and electron-rich nature. We utilize the Buchwald Precatalysts or a Pd₂(dba)₃ / S-Phos system. The bulky biaryl phosphine promotes oxidative addition and stabilizes the monoligated Pd(0) species.

Step-by-Step Workflow:

  • Setup: Use a heavy-walled pressure vial or Schlenk tube. Strict exclusion of oxygen is critical to prevent catalyst death at high temperatures.

  • Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd₂(dba)₃ (2–5 mol%) and S-Phos or X-Phos (4–10 mol%, 1:2 Pd:Ligand ratio) in anhydrous 1,4-Dioxane . Stir for 10 mins until the solution turns deep red/orange.

  • Substrate Addition: Add Chloropyrimidine (1.0 equiv) and Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv). Note: Inorganic bases like Cs₂CO₃ are often superior to amines for difficult chlorides.

  • Alkyne/Co-catalyst: Add CuI (5 mol%) and the Alkyne (1.2–1.5 equiv).

  • Reaction: Seal the vessel and heat to 90°C – 100°C for 12–18 hours.

    • Self-Validation: If the reaction stays pale or precipitates gray metal (Pd black) early, the ligand protection has failed. Add more ligand.

  • Workup: Dilute with EtOAc, wash with water/brine (to remove inorganic base), dry over Na₂SO₄, and purify.

Regioselectivity in Di-Halo Systems

When a substrate contains both chloro and iodo substituents (e.g., 4-iodo-2-chloropyrimidine ), the reactivity difference is exploitable for orthogonal functionalization.

  • Step 1 (Room Temp): The Sonogashira coupling will occur exclusively at the C–I position (C4) using Protocol A. The C–Cl bond remains intact.

  • Step 2 (High Temp): The remaining C–Cl position (C2) can then be coupled using Protocol B with a different alkyne or nucleophile.

Caution: In 2,4-dichloropyrimidine , the C4 position is more electron-deficient and typically reacts first, but selectivity can be poor (mixtures of mono- and di-coupled products) without careful control of stoichiometry (1.0 equiv alkyne) and temperature (0°C to RT).

References

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals Theoretical Elemental Composition: The Gold Standard The foundational standard for the elemental analysis of any pure compound is its theoretical elemental...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Elemental Composition: The Gold Standard

The foundational standard for the elemental analysis of any pure compound is its theoretical elemental composition, derived from its chemical formula. For 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (C₁₂H₈ClN₃), the theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) are the benchmarks against which all experimental results are measured.

Table 1: Theoretical Elemental Composition of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

ElementChemical FormulaMolar Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)C₁₂144.13262.76
Hydrogen (H)H₈8.0643.52
Chlorine (Cl)Cl35.45315.44
Nitrogen (N)N₃42.02118.29
Total C₁₂H₈ClN₃ 229.67 100.00

These theoretical values are the absolute standard. Any experimentally determined value must align closely with these percentages to confirm the elemental integrity of the synthesized compound.

Primary Method: Combustion-Based Elemental Analysis

The cornerstone for determining the carbon, hydrogen, and nitrogen content in organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[1][2][3] This technique, based on the Pregl-Dumas method, involves the complete combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified.

However, the specific chemical nature of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine—a halogenated, nitrogen-containing heterocyclic compound—presents unique challenges that require methodological adjustments for accurate results.[1]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh approximately 2 mg of the dried, homogenized sample into a tin capsule using a microanalytical balance.[3]

  • Combustion: The sample is introduced into a combustion reactor heated to approximately 900-1000°C. The presence of excess oxygen ensures complete conversion of the sample to its elemental gases.

  • Reduction: The gas mixture is then passed through a reduction tube containing heated copper to convert any nitrogen oxides (NOx) back to N₂ gas.[1]

  • Separation and Detection: The CO₂, H₂O, and N₂ are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Calibration: The instrument is calibrated using certified reference materials with known elemental compositions, such as sulfanilic acid or acetanilide.[3]

Causality Behind Experimental Choices for a Halogenated Pyrimidine:
  • Vigorous Oxidation: The pyrimidine ring, being a heterocyclic nitrogen derivative, requires more aggressive oxidation conditions to ensure its complete breakdown and the conversion of all nitrogen to N₂.[1] Incomplete combustion can lead to erroneously low nitrogen values.

  • Managing Halogens: The presence of chlorine can interfere with the analysis. During combustion, chlorine can form corrosive and interfering species. Modern elemental analyzers are equipped with traps or absorbents to remove halogens and sulfur oxides from the gas stream before they reach the detector.

  • Optimizing Oxygen Levels: For nitrogen-rich compounds, an excess of oxygen can sometimes lead to the formation of stable nitrogen oxides, resulting in low nitrogen readings.[1] Therefore, the oxygen-to-sample ratio may need to be optimized. Increasing the sample size to 4-7 mg can sometimes help in achieving a more favorable ratio.[1]

Chlorine Determination: Beyond CHN Analysis

Standard CHN analyzers do not quantify halogens. Therefore, a separate analytical method is required to determine the chlorine content.

Common Methodologies for Halogen Analysis:
  • Schöniger Flask Combustion: A classic and reliable method where the sample is combusted in a sealed flask containing an oxygen-rich atmosphere and an absorbing solution. The resulting chloride ions are then quantified by titration, typically with silver nitrate.

  • Combustion Ion Chromatography (CIC): A more modern and automated approach where the sample is combusted, and the resulting gases are passed through an aqueous solution. This solution is then injected into an ion chromatograph to separate and quantify the chloride ions.

Comparative Analysis: Alternative and Complementary Techniques

While elemental analysis provides the fundamental percentage composition, it does not offer insights into the molecular structure or the presence of isomeric or other impurities. Therefore, a multi-faceted analytical approach is essential for comprehensive characterization.

Table 2: Comparison of Analytical Techniques for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Percentage composition of C, H, N, Cl.Provides fundamental purity data against theoretical values.Does not give structural information; insensitive to isomeric impurities.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and fragmentation pattern.Confirms molecular formula; provides structural clues.[4]Isomers may not be distinguishable; quantification can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (¹H, ¹³C).Unambiguous structure elucidation; can identify and quantify impurities.[4]Requires a relatively pure sample; quantification requires internal standards.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Highly sensitive for detecting and quantifying impurities; can separate isomers.[5][6]Requires a reference standard for quantification; does not provide structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.Excellent for identifying volatile impurities and by-products.[7]The compound may require derivatization due to its polarity and thermal lability.[6]
Supercritical Fluid Chromatography (SFC)-MS Analysis of polar compounds.A good alternative to GC and HPLC for polar, nitrogen-containing compounds.[8]Less common instrumentation compared to HPLC and GC.

Integrated Analytical Workflow

A robust and self-validating analytical workflow for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine integrates these techniques to provide a comprehensive understanding of the compound's identity and purity.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Analysis cluster_secondary Structural & Purity Verification cluster_results Final Assessment Synthesis Synthesized 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine EA Elemental Analysis (CHN + Cl) Synthesis->EA Purity Check HRMS HRMS Synthesis->HRMS Formula Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation HPLC HPLC/UPLC (Purity) Synthesis->HPLC Impurity Profile Data Compare Experimental vs. Theoretical Data EA->Data HRMS->Data NMR->Data HPLC->Data Conclusion Confirm Structure & Purity Data->Conclusion

Caption: Integrated workflow for the analysis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine.

Logical Framework for Data Validation

The trustworthiness of the analytical data relies on a self-validating system where results from different techniques corroborate each other.

Data Validation cluster_exp Experimental Data Theoretical Theoretical Values (C, H, N, Cl, MW) EA_Data Elemental Analysis Results (%C, %H, %N, %Cl) Theoretical->EA_Data Compare % Composition HRMS_Data HRMS Result (Exact Mass) Theoretical->HRMS_Data Compare Molecular Weight Purity_Confirmation Purity & Identity Confirmed EA_Data->Purity_Confirmation HRMS_Data->Purity_Confirmation NMR_Data NMR Spectra (Structure Confirmation) NMR_Data->Purity_Confirmation HPLC_Data HPLC Chromatogram (Purity >95%) HPLC_Data->Purity_Confirmation

Caption: Logical framework for validating analytical data.

Conclusion

The elemental analysis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine serves as a critical quality control checkpoint. While the theoretical elemental composition is the ultimate standard, achieving accurate experimental results requires careful consideration of the compound's chemical properties, particularly its halogen and heterocyclic nitrogen content. By employing optimized combustion methods and complementing the analysis with orthogonal techniques such as mass spectrometry, NMR, and chromatography, researchers can confidently establish the identity, purity, and quality of this important pharmaceutical building block. This integrated approach ensures the reliability and reproducibility of scientific data, which is fundamental to the drug development process.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.).
  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
  • Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.
  • Patel, K. C., et al. (2011). Studies on Synthesis Characterisation and Antimicrobial activity of Pyrimidine based derivatives. International Journal of ChemTech Research, 3(4), 1734-1740.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015). Bentham Science.
  • Elemental Inorganic Standards. (n.d.). Agilent.
  • ATSDR. (n.d.). Analytical Methods.
  • Intertek. (n.d.). Elemental Impurity Analysis.
  • USP. (2013). 〈233〉 Elemental Impurities—Procedures 1. US Pharmacopeia.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine Executive Summary & Chemical Hazard Causality 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a specialized heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

Executive Summary & Chemical Hazard Causality

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a specialized heterocyclic building block frequently utilized in medicinal chemistry for the synthesis of targeted therapeutics, such as kinase inhibitors. As a Senior Application Scientist, it is critical to understand that laboratory safety extends beyond basic compliance; it requires an understanding of the chemical's mechanistic behavior.

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[1]. The hazard profile of this compound is driven by three structural features:

  • The 4-Chloropyrimidine Core: The chlorine atom is highly activated by the electron-withdrawing pyrimidine ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). This electrophilic nature means the compound is a potential alkylating agent, posing risks as a skin sensitizer and biological irritant.

  • The Phenylethynyl Moiety: This rigid, lipophilic alkyne significantly increases the compound's ability to permeate standard porous materials, dictating strict personal protective equipment (PPE) requirements.

  • Halogen Content: The presence of chlorine dictates that this compound must be classified as Halogenated Organic Waste. During thermal destruction, it generates corrosive hydrogen chloride (HCl) gas, requiring specialized incineration facilities equipped with alkaline scrubbers[2].

Physicochemical Data & Waste Categorization

To ensure proper segregation, all quantitative and qualitative hazard data must be mapped directly to operational protocols.

Property / ParameterValue / ClassificationOperational Implication
Chemical Class Halogenated Heterocyclic AmineMust be segregated from non-halogenated waste to prevent toxic gas generation and reduce disposal costs.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires anti-static handling tools.
EPA Waste Stream Halogenated Organic WasteMust be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF)[1].
Incompatibilities Strong oxidizers, strong acidsMixing can trigger exothermic reactions or degrade the pyrimidine ring, releasing toxic NOₓ and HCl fumes.
Solvent Compatibility DMSO, DMF, DichloromethaneLiquid waste generated from these solvents must also be classified as halogenated waste[2].

Step-by-Step Disposal Methodologies

The following self-validating protocol ensures that the disposal of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine complies with EPA guidelines and institutional Chemical Hygiene Plans[3].

Protocol A: Disposal of Solid Chemical Waste

  • Container Selection: Select a high-density polyethylene (HDPE) or glass container with a secure, leak-proof PTFE-lined cap.

    • Validation Step: Inspect the container for structural integrity and ensure it is completely dry to prevent hydrolysis of the chloropyrimidine core.

  • Transfer Process: Operating inside a certified chemical fume hood, use an anti-static scoop to transfer the solid waste into the container.

    • Validation Step: Verify the fume hood flow rate is between 80-120 FPM before initiating the transfer to prevent inhalation of aerosolized particulates.

  • Segregation: Place the container strictly in the "Halogenated Solid Waste" stream. Do not co-mingle with non-halogenated organics, as wastes with high halogen content require distinct processing[2].

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write "4-Chloro-6-(phenylethynyl)pyrimidin-5-amine (Halogenated Solid)" and check the "Toxic" and "Irritant" hazard boxes.

  • Satellite Accumulation: Move the labeled container to the designated Satellite Accumulation Area (SAA). Federal regulations permit the accumulation of hazardous waste at or near the point of generation, provided it is under the control of the operator[1].

Protocol B: Disposal of Liquid Reaction Waste

  • Quenching: If the compound is unreacted in a reaction mixture, ensure all reactive intermediates (e.g., strong bases or organometallics used in cross-coupling) are fully quenched before disposal.

  • Solvent Consolidation: Pour the dissolved waste into a designated "Halogenated Organic Solvent" carboy.

    • Validation Step: Check the waste log attached to the carboy to ensure no incompatible chemicals (e.g., azides, concentrated nitric acid) are present in the vessel.

  • Log Entry: Record the exact volume and concentration of the compound added to the carboy log.

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for routing 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine waste, ensuring compliance with environmental regulations.

WasteWorkflow Start Waste Generation: 4-Chloro-6-(phenylethynyl) pyrimidin-5-amine StateCheck Determine Physical State of the Waste Start->StateCheck Solid Solid Powder / Crystals StateCheck->Solid Liquid Dissolved in Organic Solvent StateCheck->Liquid HalSolid Halogenated Solid Waste Container Solid->HalSolid HalLiquid Halogenated Liquid Waste Container Liquid->HalLiquid SAA Satellite Accumulation Area (Secondary Containment) HalSolid->SAA HalLiquid->SAA Incineration EPA-Licensed TSDF (Thermal Destruction + Scrubbers) SAA->Incineration

Caption: Decision matrix for the segregation and disposal of halogenated pyrimidine waste streams.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Isolate and Assess: Evacuate non-essential personnel from the immediate vicinity. Assess if the spill is solid (powder) or liquid (solution).

  • Don Advanced PPE: Upgrade PPE to include a fitted N95 or P100 particulate respirator (for solid spills) to prevent inhalation of the biologically active dust, alongside double nitrile gloves and chemical splash goggles.

  • Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical intermediate. Instead, lightly dampen the powder with a compatible, low-toxicity solvent (e.g., isopropanol or water) to bind the dust.

  • Collection: Use a disposable plastic scraper and dustpan to collect the dampened material. Deposit all collected material, including the scraper and contaminated gloves, into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all liquid rinsate and dispose of it as aqueous hazardous waste, as it now contains trace halogenated organics.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Satellite Accumulation Areas. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine .[1][2] Notice: As a specific Safety Data Sheet (SDS) for this exact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine .[1][2]

Notice: As a specific Safety Data Sheet (SDS) for this exact intermediate is often limited in public repositories, this guide applies a Control Banding approach based on Structure-Activity Relationships (SAR). We treat this compound as a High-Potency Intermediate (Band 3/4) due to the reactive chloropyrimidine core and the bioactive potential of the phenylethynyl moiety (common in tyrosine kinase inhibitor scaffolds).

Part 1: Hazard Identification & Risk Stratification[3]

Before selecting PPE, we must define the "Enemy." This molecule presents a trifecta of hazards derived from its functional groups:

  • The Chloro-Pyrimidine Core:

    • Hazard: High reactivity. The chlorine at the 4-position is a leaving group.

    • Risk: Skin sensitization (allergic dermatitis) and potential for hydrolysis to release acidic byproducts (HCl) upon contact with moisture.

  • The Primary Amine (-NH2):

    • Hazard: Basicity and hydrogen bonding.

    • Risk: Caustic irritation to mucous membranes (eyes/lungs) and increased water solubility, facilitating absorption through sweaty skin.

  • The Phenylethynyl Group (Alkyne Linker):

    • Hazard: Conjugation and unsaturation.

    • Risk: Potential light sensitivity (photo-degradation) and thermal instability. Alkynes can polymerize exothermically if heated in a dry state.

GHS Classification (Extrapolated from Analogs):

  • Acute Toxicity: Category 3 or 4 (Oral/Dermal).

  • Skin/Eye Irritation: Category 2 (Severe Irritant).[3][4][5]

  • Sensitization: Skin Sensitizer Category 1 (Treat as a potential allergen).

  • STOT-SE: Category 3 (Respiratory Irritation).[3][5]

Part 2: The Barrier Strategy (PPE)

Do not rely on generic "lab safety" rules. For this compound, we use a Redundant Barrier System .

Hand Protection: The "Breakthrough" Rule

Standard nitrile gloves (4 mil) are insufficient for prolonged contact with halogenated aromatic solutions.

  • Solid Handling: Disposable Nitrile (minimum 5 mil thickness). Protocol: Change every 60 minutes or immediately upon splash.

  • Solution Handling (DCM/Chloroform/DMF): Double Gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 8 mil Nitrile or Laminate (Silver Shield®) if handling concentrated stock solutions.

    • Why? The phenylethynyl group increases lipophilicity, potentially accelerating permeation through thin nitrile if dissolved in organic solvents.

Respiratory Protection: The "Zero-Dust" Standard

The primary route of exposure for this amine is inhalation of micro-particulates during weighing.

  • Primary Control: All open handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood work is impossible): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is preferred over N95s, as N95s do not protect against potential amine vapors generated during hydrolysis.

Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because the fine powder can drift around side shields.

  • Contact Lenses: Strictly prohibited. The amine can concentrate behind the lens, causing severe corneal burns before the lens can be removed.

Part 3: Operational Workflow & Visualization

Workflow Diagram: Hierarchy of Handling

This decision tree dictates your setup based on the state of the matter.

PPE_Decision_Tree cluster_emergency Emergency Override Start Start: Handling 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Weighing Weighing Protocol Solid->Weighing Dissolving Reaction / Transfer Solution->Dissolving Control1 Engineering Control: Static-Dissipative Balance Enclosure OR Fume Hood (Sash < 12 inches) Weighing->Control1 Control2 PPE Upgrade: Double Nitrile Gloves Splash Goggles (No Safety Glasses) Dissolving->Control2 Action1 Use Anti-Static Gun (Prevents powder fly-out) Control1->Action1 Action2 Check Glove Compatibility with Solvent (e.g., DCM vs. DMF) Control2->Action2 Spill Spill > 500mg? Evacuate Evacuate Lab Call EHS Spill->Evacuate Yes Clean Absorb with Vermiculite (Do not use paper towels) Spill->Clean No

Figure 1: Decision Matrix for PPE and Engineering Controls based on physical state.

Part 4: Step-by-Step Operational Protocols

Weighing & Transfer (The Critical Step)
  • The Problem: Heterocyclic amines often carry a static charge, causing "fly-out" when the spatula approaches the weigh boat.

  • The Fix:

    • Place an ionizing fan or use an anti-static gun inside the fume hood before opening the vial.

    • Line the fume hood work surface with a disposable absorbent pad (plastic side down) to capture invisible dust.

    • Decontamination: After weighing, wipe the balance area with a 10% Alconox solution, followed by Isopropanol. Do not use bleach initially, as it may react with the amine to form chloramines (toxic gas).

Reaction Setup
  • Solvent Choice: Avoid protic solvents (methanol/water) for storage, as the 4-chloro group can slowly hydrolyze. Use anhydrous DMF, DMSO, or DCM for reactions.

  • Temperature: Due to the phenylethynyl group, avoid temperatures >80°C unless strictly necessary. Ensure an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation.

Waste Disposal & Deactivation

Never dispose of this compound down the drain. It is likely toxic to aquatic life (H410).

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in clear polyethylene bags. Label "Toxic Solid - Halogenated Heterocycle."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Halogenated Organic Waste" . Do NOT mix with Oxidizing Acids (Nitric/Perchloric).
Sharps Needles/syringes used for transfer.Immediate disposal in rigid sharps container. Do not recap.

Part 5: Emergency Response (Self-Validating System)

Self-Check: How do you know you've been exposed?

  • Ocular: Immediate stinging or "gritty" sensation. Action: Flush for 15 mins; hold eyelids open.

  • Dermal: Delayed redness (15-30 mins) or itching. Action: Wash with soap and cold water (warm water opens pores).

  • Inhalation: Metallic taste in mouth or tickle in throat. Action: Move to fresh air immediately.

Spill Cleanup (Powder):

  • Do NOT sweep. Sweeping generates aerosols.

  • Cover the spill with wet paper towels (dampened with water/surfactant) to suppress dust.

  • Scoop the wet mass into a waste jar.

  • Clean the surface with a mild detergent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[5] Compound Summary: 4-Amino-6-chloropyrimidine (Analogous Structure Safety Data). National Library of Medicine.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyrimidine Derivatives Classification. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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